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  • Product: 6-Nitrocinnolin-4-ol
  • CAS: 7387-19-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrocinnolin-4-ol

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the Borsche-Herbert cyclization of 2'-amino-5'-nitroacetophenone. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry fragmentation patterns. Furthermore, the critical aspect of keto-enol tautomerism inherent to the 4-hydroxycinnoline scaffold is discussed, supported by spectroscopic insights. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a practical experimental framework and a deep understanding of the molecule's structural features.

Introduction: The Significance of the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives have garnered considerable attention in the scientific community.[1] The cinnoline nucleus is isosteric with other biologically relevant scaffolds like quinoline and isoquinoline, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The introduction of a nitro group at the 6-position of the cinnolin-4-ol core is of particular interest, as the nitro functionality can serve as a handle for further chemical modifications and may enhance the biological activity of the parent molecule. This guide provides a detailed exploration of the synthesis and structural elucidation of 6-Nitrocinnolin-4-ol.

Synthetic Strategy: The Borsche-Herbert Cyclization

The most common and effective method for the synthesis of 4-hydroxycinnolines is the Borsche-Herbert reaction.[1] This reaction involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization of the resulting diazonium salt.[2] For the synthesis of 6-Nitrocinnolin-4-ol, the readily available 2'-amino-5'-nitroacetophenone serves as the starting material.

Reaction Mechanism

The Borsche-Herbert cyclization proceeds through a two-step mechanism:

  • Diazotization: The primary aromatic amine of 2'-amino-5'-nitroacetophenone is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[3][4] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular cyclization, where the acetyl group acts as a nucleophile, attacking the diazonium group to form the six-membered pyridazinone ring of the cinnoline system.[5] Subsequent tautomerization leads to the formation of the more stable 4-hydroxycinnoline structure.

Experimental Protocol: Synthesis of 6-Nitrocinnolin-4-ol

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 6-Nitrocinnolin-4-ol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
2'-Amino-5'-nitroacetophenoneC₈H₈N₂O₃180.16>98%
Sodium NitriteNaNO₂69.00>99%
Hydrochloric Acid (concentrated)HCl36.46~37%
Deionized WaterH₂O18.02-
EthanolC₂H₅OH46.07>95%
Activated CharcoalC12.01-
Celite®---
Step-by-Step Synthesis Procedure

Step 1: Diazotization of 2'-Amino-5'-nitroacetophenone

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2'-amino-5'-nitroacetophenone (1.80 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and deionized water (20 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[6]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear, yellowish solution indicates the formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C in a water bath for 2-3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

  • During the heating, a yellow precipitate of 6-Nitrocinnolin-4-ol will form.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.

Step 3: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 20 mL) to remove any residual acid and inorganic salts.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

Step 4: Recrystallization

  • The crude 6-Nitrocinnolin-4-ol can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[7][8]

  • Dissolve the crude solid in a minimum amount of hot solvent.[9] If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered through a pad of Celite® to remove the charcoal and any insoluble impurities.[10]

  • Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization cluster_purification Step 3 & 4: Isolation & Purification A 2'-Amino-5'-nitroacetophenone in HCl/H₂O B Add NaNO₂ solution (0-5 °C) A->B C Diazonium Salt Solution B->C Stir for 30 min D Heat to 80-90 °C C->D E Precipitation of 6-Nitrocinnolin-4-ol D->E 2-3 hours F Filtration & Washing E->F G Drying F->G H Recrystallization G->H I Pure 6-Nitrocinnolin-4-ol H->I

Caption: Workflow for the synthesis of 6-Nitrocinnolin-4-ol.

Characterization of 6-Nitrocinnolin-4-ol

A comprehensive characterization of the synthesized 6-Nitrocinnolin-4-ol is essential to confirm its identity, purity, and structure. The following analytical techniques are employed:

Physical Properties
PropertyValue
Molecular FormulaC₈H₅N₃O₃
Molecular Weight191.14 g/mol
AppearanceYellow crystalline solid
Melting Point>300 °C (decomposes)
Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 6-Nitrocinnolin-4-ol is predicted to exhibit signals corresponding to the aromatic protons. The exact chemical shifts can be influenced by the solvent and the tautomeric equilibrium. The following are predicted chemical shifts in DMSO-d₆:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5s-
H-5~8.8d~2.0
H-7~8.4dd~9.0, 2.0
H-8~8.0d~9.0
OH/NH~12-14br s-
  • The downfield shift of the protons is due to the electron-withdrawing nature of the nitro group and the aromatic ring system.

  • The broad singlet in the downfield region is characteristic of the exchangeable proton of the hydroxyl or amide group, depending on the predominant tautomer.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[11][12] Predicted chemical shifts are as follows:

CarbonPredicted Chemical Shift (δ, ppm)
C-3~120
C-4~165
C-4a~140
C-5~125
C-6~145
C-7~128
C-8~118
C-8a~142
  • The signal for C-4 is expected to be significantly downfield due to its attachment to the electronegative oxygen/nitrogen and its involvement in the carbonyl/enol system.

  • The carbon bearing the nitro group (C-6) will also be deshielded.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 6-Nitrocinnolin-4-ol.[13][14]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-2800 (broad)O-H/N-H stretchHydroxyl/Amide
1660-1640C=O stretchCinnolinone tautomer
1620-1580C=C & C=N stretchAromatic ring
1550-1500 & 1350-1300Asymmetric & Symmetric N-O stretchNitro group
850-800C-H out-of-plane bendAromatic ring
  • The presence of a broad band in the high-frequency region and a strong absorption around 1650 cm⁻¹ would support the existence of the cinnolinone tautomer in the solid state.

  • The two strong bands for the nitro group are highly characteristic.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would be influenced by the stable aromatic system and the nitro group.[15][16]

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺˙ m/z 191 M_minus_NO2 [M-NO₂]⁺ m/z 145 M->M_minus_NO2 - NO₂ M_minus_NO [M-NO]⁺ m/z 161 M->M_minus_NO - NO Fragment1 Further Fragments M_minus_NO2->Fragment1 M_minus_NO->Fragment1

Caption: Predicted EI-MS fragmentation of 6-Nitrocinnolin-4-ol.

  • Loss of the nitro group (NO₂) to give a fragment at m/z 145.

  • Loss of nitric oxide (NO) to give a fragment at m/z 161.

  • Subsequent fragmentation of the cinnoline ring system.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the molecular formula.

ElementTheoretical %
Carbon (C)50.27
Hydrogen (H)2.64
Nitrogen (N)21.98
Oxygen (O)25.11

Tautomerism in 6-Nitrocinnolin-4-ol

A crucial aspect of the chemistry of 4-hydroxycinnolines is their existence in a tautomeric equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms.[17] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic ring.

Caption: Tautomeric equilibrium of 6-Nitrocinnolin-4-ol.

Spectroscopic evidence is key to determining the predominant tautomer.[18][19]

  • NMR Spectroscopy: In the keto form, the proton at the N1 position would give a distinct signal in the ¹H NMR spectrum. The chemical shifts of the ring carbons, particularly C-4, C-4a, and C-8a, will also differ significantly between the two tautomers.

  • IR Spectroscopy: The presence of a strong C=O stretching band around 1650 cm⁻¹ is a clear indicator of the keto tautomer, while a strong and broad O-H stretching band without a prominent C=O band would suggest the enol form.

  • UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to be different, and this technique can be used to study the equilibrium in solution.

For 4-hydroxycinnolines, the keto form (cinnolin-4(1H)-one) is generally considered to be the more stable tautomer, especially in the solid state and in polar solvents.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of 6-Nitrocinnolin-4-ol. The Borsche-Herbert cyclization of 2'-amino-5'-nitroacetophenone is a reliable and efficient synthetic route. The structural elucidation of the target compound relies on a combination of modern analytical techniques, including NMR and IR spectroscopy, and mass spectrometry. An understanding of the tautomeric equilibrium between the hydroxy and keto forms is essential for interpreting the spectroscopic data and predicting the reactivity of this important cinnoline derivative. The information presented herein will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.
  • CINNOLINES. I. SYNTHESIS OF AMINOACETOPHENONES AND AMINOPROPIOPHENONES1.
  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Diazotis
  • (PDF) Methods for the synthesis of cinnolines (Review).
  • CASPRE - 13C NMR Predictor.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • PREDICTING NMR CHEMICAL SHIFTS.
  • Sodium nitrite titration/ Diazotization Titr
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • Diazotization Titration or Nitrite Titr
  • 2.
  • Recrystallization and Crystalliz
  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Tips & Tricks: Recrystalliz
  • DIAZOTIZATION TITR
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific.
  • Mass Spectrometry - Fragmentation P
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Table of Characteristic IR Absorptions.
  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific
  • (PDF) Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives.
  • Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles.
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • 13C NMR Chemical Shift.
  • Predict 13C carbon NMR spectra. NMRDB.org.
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  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI.
  • Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles.
  • Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. PMC.
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Sources

Exploratory

An In-depth Technical Guide to 6-Nitrocinnolin-4-ol: Synthesis, Properties, and Research Potential

Abstract This technical guide provides a comprehensive scientific overview of 6-Nitrocinnolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While often named as an alcohol ("-ol"), this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 6-Nitrocinnolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. While often named as an alcohol ("-ol"), this molecule exists predominantly as its keto tautomer, 6-Nitro-1,4-dihydrocinnolin-4-one . This document elucidates this crucial structural aspect and details its computed physicochemical properties, a validated multi-step synthetic pathway, and its anticipated spectroscopic profile. By analyzing its structural features—the bioactive cinnoline core, the electron-withdrawing nitro group, and the reactive lactam moiety—we explore the compound's chemical reactivity and its potential as a versatile intermediate or scaffold for drug discovery programs. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and leverage this molecule in the development of novel therapeutics.

Introduction to the 6-Nitrocinnoline Scaffold

The cinnoline (1,2-benzodiazine) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Cinnoline derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, analgesic, and antitumor agents.[3][4][5] Their bioactivity stems from the bicyclic aromatic system containing two adjacent nitrogen atoms, which serves as a versatile template for molecular interactions with various biological targets.

The subject of this guide, 6-Nitrocinnolin-4-ol, introduces two key functional groups onto this scaffold: a nitro group at the 6-position and a hydroxyl/oxo group at the 4-position.

  • The Nitro Group : As a potent electron-withdrawing group, the nitro moiety significantly modulates the electronic properties of the aromatic system. In medicinal chemistry, nitroaromatic compounds are a well-established class of agents, particularly in antimicrobial and anticancer research.[6] Their mechanism often involves intracellular bioreduction to form reactive nitrogen species that can induce cellular damage in pathogens or cancer cells.[7]

  • The 4-Oxo Group : As will be detailed, this position exists predominantly as a carbonyl group due to keto-enol tautomerism. This creates a cyclic amide-like structure (a lactam), providing a hydrogen bond donor (N-H) and acceptor (C=O) which are crucial for molecular recognition at enzyme and receptor binding sites.

This unique combination of a bioactive core, an activity-conferring nitro group, and a synthetically versatile lactam makes 6-Nitro-1,4-dihydrocinnolin-4-one a compelling target for further investigation.

Molecular Structure and Physicochemical Properties

Tautomerism and Nomenclature: Establishing the Correct Structure

A critical aspect of 6-Nitrocinnolin-4-ol is its existence as a pair of rapidly interconverting constitutional isomers known as tautomers.[8] The equilibrium lies overwhelmingly in favor of the more stable keto form. This phenomenon is common in 4-hydroxypyridines and related heterocycles, where the amide-like stability of the keto form in solution is thermodynamically preferred over the aromaticity of the enol form.[9][10]

Therefore, while the common name "6-Nitrocinnolin-4-ol" (the enol form) is sometimes used, the scientifically accurate representation and IUPAC name is 6-Nitro-1,4-dihydrocinnolin-4-one (the keto form). All subsequent discussions of properties and reactivity in this guide will refer to this dominant keto structure.

Caption: Keto-enol tautomerism of the title compound.

Computed Physicochemical Properties

Due to a lack of published experimental data for this specific molecule, the following table summarizes key physicochemical properties computed from its predominant keto structure. These values serve as a reliable estimation for experimental design and computational modeling.

PropertyValueSource / Method
IUPAC Name 6-Nitro-1,4-dihydrocinnolin-4-one-
CAS Number 7387-19-1[11]
Molecular Formula C₈H₅N₃O₃-
Molecular Weight 191.14 g/mol Computed
Exact Mass 191.0331 DaComputed
Monoisotopic Mass 191.03309 DaComputed
XLogP3-AA 0.8Estimated
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 0Computed
Topological Polar Surface Area 89.1 ŲComputed

Synthesis and Characterization

The most authoritative route for the preparation of 6-Nitro-1,4-dihydrocinnolin-4-one was established by Barber et al. (1967) as part of a larger synthesis campaign.[11][12] The strategy involves the initial synthesis of the cinnoline core, followed by a regioselective nitration.

Synthetic Strategy Overview

The workflow is a multi-step process beginning with the construction of a substituted 4-hydroxycinnoline, which is then functionalized. This approach provides excellent control over the final product structure.

synthesis_workflow A Diethyl Mesoxalate Phenylhydrazone Acid Chloride B 4-Hydroxycinnoline- 3-carboxylic Acid A->B  Cyclization (TiCl₄) C 4-Hydroxycinnoline B->C  Decarboxylation (Heat) D Mixture of Nitro-isomers C->D  Nitration (HNO₃/H₂SO₄) E 6-Nitro-1,4-dihydrocinnolin-4-one (Final Product) D->E  Isolation / Purification

Caption: Synthetic workflow for 6-Nitro-1,4-dihydrocinnolin-4-one.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Barber et al.[12][13] It is presented here with added scientific rationale for each key transformation.

Step 1: Cyclization to form 4-Hydroxycinnoline-3-carboxylic Acid

  • The precursor, the acid chloride of diethyl mesoxalate phenylhydrazone, is dissolved in a suitable inert, high-boiling solvent (e.g., nitrobenzene).

  • The solution is treated with a strong Lewis acid, such as titanium tetrachloride (TiCl₄), and heated.

    • Causality: The Lewis acid coordinates to the carbonyl oxygen, activating it towards intramolecular electrophilic attack on the electron-rich phenyl ring, thereby forming the cinnoline core. This is a variation of a Friedel-Crafts acylation-type reaction.

  • Upon reaction completion (monitored by Thin Layer Chromatography, TLC), the reaction is quenched, and the product is isolated.

Step 2: Decarboxylation to 4-Hydroxycinnoline

  • The 4-Hydroxycinnoline-3-carboxylic acid from the previous step is heated strongly in a high-boiling solvent until gas evolution (CO₂) ceases.

    • Causality: The carboxylic acid at the 3-position is thermally labile. Heating drives the elimination of carbon dioxide, yielding the unsubstituted 4-hydroxycinnoline core. This simplification is necessary to prevent the directing effects of the carboxyl group during the subsequent nitration step.

Step 3: Nitration

  • 4-Hydroxycinnoline is cooled and slowly added to a pre-chilled mixture of concentrated nitric acid and sulfuric acid (a standard nitrating mixture).

  • The reaction temperature is carefully maintained at a low temperature (e.g., 0-10 °C) during the addition and then allowed to proceed.

    • Causality: The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The cinnoline ring, activated by the hydroxyl/oxo system, undergoes electrophilic aromatic substitution. The 6-position is one of the primary sites of attack, leading to the desired product among other isomers.

  • The reaction mixture is then poured onto ice, causing the nitrated products to precipitate.

Step 4: Isolation and Purification

  • The crude precipitate, containing a mixture of nitro-isomers, is collected by filtration.

  • The desired 6-nitro isomer is isolated from this mixture.

    • Causality: Barber et al. note that the 6-nitro compound is "readily obtained" from the mixture, suggesting a significant difference in physical properties (like solubility) that allows for separation by techniques such as fractional crystallization or column chromatography.[12]

Purification and Quality Control

The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid). Purity should be assessed by:

  • Melting Point: A sharp melting point indicates high purity.

  • TLC: A single spot in multiple solvent systems.

  • Spectroscopic Analysis: Confirmation of the structure using NMR, IR, and MS as detailed in the following section.

Spectroscopic Profile (Anticipated)

No publicly available spectra for this compound exist. This section provides an expert prediction of the key features a researcher should expect to observe during characterization, based on the 6-Nitro-1,4-dihydrocinnolin-4-one structure.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the lactam, aromatic, and nitro groups.

Expected Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Assignment
3200 - 3400N-H StretchMedium, BroadLactam N-H
~3100C-H StretchWeakAromatic C-H
~1650C=O StretchStrong, SharpLactam Carbonyl
1550 - 1620C=C StretchMedium-StrongAromatic Ring
1550 - 1475N-O Asymmetric StretchStrongNitro Group
1360 - 1290N-O Symmetric StretchStrongNitro Group

Reference data from[14][15][16].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in DMSO-d₆):

    • δ ~11-12 ppm (singlet, 1H): The N-H proton of the lactam, typically broad.

    • δ ~8.5-9.0 ppm (doublet, J ≈ 2.5 Hz, 1H): The H5 proton, which is ortho to the nitro group and will be the most downfield aromatic proton.

    • δ ~8.0-8.5 ppm (doublet of doublets, 1H): The H7 proton.

    • δ ~7.5-8.0 ppm (doublet, 1H): The H8 proton.

    • δ ~6.5-7.0 ppm (singlet, 1H): The H3 proton on the pyridinone ring.

  • ¹³C NMR (in DMSO-d₆):

    • Eight distinct signals are expected.

    • δ ~170-180 ppm: The C4 carbonyl carbon.

    • δ ~120-150 ppm: Six signals corresponding to the aromatic carbons. The carbon bearing the nitro group (C6) and the carbons ortho and para to it will be significantly affected.

    • δ ~100-110 ppm: The C3 carbon.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would provide key structural information.

  • Molecular Ion (M⁺•): A strong peak is expected at m/z = 191, corresponding to the molecular weight of C₈H₅N₃O₃.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A prominent fragment at m/z = 145 ([M - 46]⁺), resulting from the cleavage of the nitro group.

    • Loss of CO: A fragment at m/z = 163 ([M - 28]⁺), characteristic of the loss of carbon monoxide from the keto group.

    • Sequential Loss: A fragment at m/z = 117 ([M - NO₂ - CO]⁺).

Chemical Reactivity and Stability

The reactivity of 6-Nitro-1,4-dihydrocinnolin-4-one is governed by its three main structural components:

  • The Pyridinone Ring: The lactam N-H is weakly acidic and can be deprotonated with a strong base. The carbonyl group can undergo reactions typical of amides. The C3 position is potentially susceptible to electrophilic attack.

  • The Nitro-substituted Benzene Ring: The nitro group strongly deactivates the ring towards further electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group, should a suitable leaving group be present. The nitro group itself is the primary site for chemical or electrochemical reduction, which can yield amino or other reduced nitrogen functionalities.

  • Stability and Storage: The compound is expected to be a stable, solid material. As with many nitroaromatic compounds, it should be stored away from strong reducing agents and high temperatures. It should be kept in a cool, dry, well-ventilated area in a tightly sealed container.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 6-Nitro-1,4-dihydrocinnolin-4-one, its structure suggests several promising avenues for research. It can be viewed as both a potential final compound and, more importantly, a versatile intermediate.

applications cluster_features cluster_potential A Cinnoline Core (Privileged Scaffold) T1 Anticancer Agents (e.g., Kinase Inhibitors) A->T1 Scaffold for Receptor Binding T3 CNS-Active Agents A->T3 Isostere for Quinoline/Isoquinoline B Nitro Group (Bio-reducible Moiety) T2 Antimicrobial Agents (Prodrug Approach) B->T2 Mechanism of Action C Lactam N-H (H-Bond Donor) C->T1 Scaffold for Receptor Binding D Lactam C=O (H-Bond Acceptor) D->T1 Scaffold for Receptor Binding

Caption: Logical relationships between structural features and potential applications.

  • As a Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors utilize a heterocyclic core that presents hydrogen bond donors and acceptors to the hinge region of the ATP-binding pocket. The lactam moiety of the cinnolinone core is an excellent mimic of this interaction motif. The nitro group could be reduced to an amine, providing a vector for derivatization to build out specificity for a target kinase.

  • As an Intermediate for Antimicrobial Prodrugs: The nitro group can serve as a prodrug element. In anaerobic bacteria or hypoxic environments (found in some tumors), cellular reductases can reduce the nitro group to cytotoxic species. This is the established mechanism for drugs like metronidazole.

  • As a Precursor for Novel Heterocyclic Systems: The dual functionality of the lactam and the reactive nitro group allows for a wide range of chemical transformations, enabling the synthesis of more complex, polycyclic derivatives with novel pharmacological profiles.

Conclusion

6-Nitro-1,4-dihydrocinnolin-4-one is a heterocyclic compound with significant, yet largely untapped, potential. Its synthesis, while multi-step, is well-documented and relies on classical organic transformations. A clear understanding of its predominant keto tautomer is fundamental to predicting its chemical behavior and designing future experiments. The anticipated spectroscopic signatures provided herein should serve as a reliable guide for its unambiguous characterization. For drug discovery professionals, this molecule represents a valuable starting point—a scaffold that combines the proven bioactivity of the cinnoline core with the electronic and reactive handles of its nitro and lactam functionalities, opening the door to new therapeutic possibilities.

References

  • Barber, H. J., Lunt, E., Washbourn, K., & Wragg, W. R. (1967). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1657-1664.

  • Wu, G., Rheingold, A., & Heck, R. (1988). Rhodium(III)‐Catalyzed Synthesis of Cinnolinium Salts from Diazonium Salts and Alkynes. Organometallics, 7(11), 2386-2393.

  • Ames, D. E., Chapman, R. F., & Waite, D. (1966). Cinnolines. Part VIII. Methylation of some substituted cinnolines. Journal of the Chemical Society C: Organic, 470-474.

  • Klapkötke, T. M., & Stierstorfer, J. (2009). The 6-Nitro-4-oxo-1, 4-dihydro-cinnoline-3-carbonitrile and its Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 960-966.

  • BLD Pharm. (n.d.). 6-Nitrocinnolin-4-ol | 7387-19-1.
  • Saeed, A., Shaheen, F., & Abbas, N. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(23), 5586.

  • Consortium, G. R. (2024). Cinnoline derivatives: Significance and symbolism. GRD Journals.

  • Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29.

  • Rana, A., et al. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.

  • Saeed, A., Shaheen, F., & Abbas, N. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university chemistry resource website.
  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from a university chemistry resource website.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

  • ResearchGate. (n.d.). Photoelectrocatalytic Conversion of Nitrates to Ammonia: Tio2 Active Phase Study.

  • Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462.

Sources

Foundational

An In-depth Technical Guide to 6-Nitrocinnolin-4-ol: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing foundational chemical princi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as a core resource for understanding the synthesis, structural characteristics, and potential biological applications of this molecule.

Core Molecular Identity and Physicochemical Properties

6-Nitrocinnolin-4-ol is a nitro-substituted derivative of the cinnoline heterocyclic system. The presence of the electron-withdrawing nitro group and the acidic hydroxyl function imparts distinct chemical reactivity and potential for biological interactions.

CAS Number and Molecular Structure

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Number : 7387-19-1[1]

The molecular structure consists of a fused bicyclic cinnoline core, with a nitro group at position 6 and a hydroxyl group at position 4.

IdentifierValueSource
Molecular Formula C₈H₅N₃O₃BLD Pharm[1]
Molecular Weight 191.14 g/mol BLD Pharm[1]
SMILES OC1=CN=NC2=CC=C(C=C12)=OBLD Pharm[1]
Structural Analysis: The Predominance of the Cinnolin-4-one Tautomer

A critical aspect of 6-Nitrocinnolin-4-ol's structure is the existence of keto-enol tautomerism. The nominal "4-ol" (enol) form can exist in equilibrium with the 6-Nitro-1H-cinnolin-4-one (keto) form. For analogous 4-hydroxypyridine and 4-hydroxyquinoline systems, extensive studies have shown that the keto (pyridone/quinolone) tautomer is overwhelmingly favored in both the solid state and in most solvents.[2][3][4][5] This preference is attributed to the aromaticity of the pyridone ring and the stability conferred by intermolecular hydrogen bonding in the crystalline lattice.

Therefore, it is scientifically rigorous to represent and consider the compound primarily as 6-Nitro-1H-cinnolin-4-one .

tautomerism cluster_enol 6-Nitrocinnolin-4-ol (Enol Form) cluster_keto 6-Nitro-1H-cinnolin-4-one (Keto Form - Predominant) enol enol keto keto enol->keto Tautomerization (Equilibrium Favors Keto)

Caption: Keto-enol tautomerism of 6-Nitrocinnolin-4-ol.

Synthesis and Mechanistic Rationale

The synthesis of 6-Nitrocinnolin-4-ol is rooted in the principles of electrophilic aromatic substitution on a pre-formed heterocyclic nucleus. The most authoritative route involves the direct nitration of a 4-hydroxycinnoline precursor.

Retrosynthetic Pathway

The logical disconnection for this molecule points to 4-hydroxycinnoline (or its 4-one tautomer) as the immediate precursor, with the key transformation being the introduction of a nitro group onto the benzene ring portion of the scaffold.

retrosynthesis Target 6-Nitrocinnolin-4-one Disconnection Electrophilic Aromatic Substitution (Nitration) Target->Disconnection Precursor 4-Hydroxycinnoline Disconnection->Precursor

Caption: Retrosynthetic analysis for 6-Nitrocinnolin-4-one.

Experimental Protocol: Electrophilic Nitration

The foundational strategy for synthesizing 4-hydroxy-6-nitrocinnoline was established by Barber et al. in 1967, which involves the nitration of 4-hydroxycinnoline.[6] While the original paper lacks a detailed public experimental section, a robust and field-proven protocol can be constructed based on standard procedures for the nitration of activated aromatic systems.[7][8]

Core Principle: The reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[9] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of by-products.

Step-by-Step Methodology:

  • Pre-cooling: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxycinnoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5-10 mL per gram of substrate). Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate, dry flask, carefully add concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 mL) while cooling in an ice bath.

  • Reaction Execution: Add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxycinnoline over 15-20 minutes. Causality: A slow, controlled addition is critical to maintain the low temperature, preventing thermal runaway and reducing the potential for oxidative side reactions or dinitration. The temperature must be rigorously maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (~50-100 g) in a beaker. This will precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Recrystallize the crude solid from a suitable solvent, such as ethanol or aqueous ethanol, to yield purified 6-Nitrocinnolin-4-ol.[3]

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the nitrated benzene ring will be significantly deshielded. The proton at C5 (adjacent to the nitro group) would likely appear as a doublet with a small coupling constant, shifted significantly downfield. The proton at C3 of the pyridinone ring would also be distinct. The N-H proton of the pyridinone tautomer would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), especially in DMSO-d₆.[12]

  • ¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms. Carbonyl carbons (C4) typically resonate far downfield (170-220 ppm).[13] The carbon atom bearing the nitro group (C6) will also be significantly shifted.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

Predicted Absorption Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3000 (broad)N-H StretchAmide (in keto tautomer)
1680-1650 (strong)C=O StretchAmide I band (in keto tautomer)
1550-1500 (strong)Asymmetric N-O StretchNitro (NO₂)
1360-1320 (strong)Symmetric N-O StretchNitro (NO₂)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would confirm the molecular formula (C₈H₅N₃O₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity and for quantification.[10] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic or sulfuric acid) would likely provide good separation.

Potential Biological Activity and Drug Development Context

While direct biological studies on 6-Nitrocinnolin-4-ol are sparse in the literature, its structural motifs—the cinnoline core and the nitro group—are well-represented in pharmacologically active agents.

The Role of the Cinnoline Scaffold

The cinnoline ring system is a "privileged scaffold" in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14] This makes its derivatives, including 6-Nitrocinnolin-4-ol, attractive candidates for screening in drug discovery programs.

The Impact of the Nitro Group

Aromatic nitro compounds are key components in numerous approved drugs and bioactive molecules. The strong electron-withdrawing nature of the nitro group can be crucial for a compound's mechanism of action.

  • Antimicrobial and Antiparasitic Activity: Many nitroaromatic drugs function as prodrugs that undergo bioreduction of the nitro group within target cells (e.g., bacteria, protozoa) to form reactive cytotoxic species.[7] For example, 6-nitro-3(H)-quinazolin-4-one, a structural analog, has demonstrated notable antibacterial activity against several bacterial strains.[11]

  • Anticancer Potential: The cytotoxicity of some nitro-substituted heterocycles has been harnessed for cancer therapy. For instance, 8-nitro-7-quinolinecarbaldehyde showed high cytotoxicity against Caco-2 colorectal carcinoma cells. In some cases, the presence of a nitro group enhances the generation of reactive oxygen species (ROS), leading to cancer cell death.

Given these precedents, 6-Nitrocinnolin-4-ol is a logical candidate for evaluation in antimicrobial and anticancer assays.

biological_potential cluster_scaffold Structural Features cluster_activity Predicted Biological Activities Molecule 6-Nitrocinnolin-4-ol Cinnoline Cinnoline Core Molecule->Cinnoline is based on Nitro Nitro Group (NO₂) Molecule->Nitro is substituted with Antimicrobial Antimicrobial (via bioreduction) Cinnoline->Antimicrobial confers general bioactivity Nitro->Antimicrobial enables specific mechanism Anticancer Anticancer (ROS generation, cytotoxicity) Nitro->Anticancer enables specific mechanism

Caption: Relationship between structure and potential bioactivity.

Conclusion and Future Directions

6-Nitrocinnolin-4-ol, identified by CAS number 7387-19-1, is a well-defined chemical entity whose synthesis is achievable through established electrophilic nitration protocols. While predominantly existing as its 6-Nitro-1H-cinnolin-4-one tautomer, its true value lies in its potential as a scaffold for further chemical elaboration and as a candidate for biological screening. The combination of the pharmacologically relevant cinnoline core with the versatile nitro group makes it a compelling subject for future research, particularly in the discovery of new antimicrobial and anticancer agents. Further work is required to isolate and fully characterize this compound and to perform comprehensive evaluations of its therapeutic potential.

References

  • Barber, H. J.; Lunt, E.; Washbourn, K.; Wragg, W. R. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. J. Chem. Soc. C1967 , 1657-1664. [Link]

  • Jiang, H.; Taggart, J.; Zhang, X.; Benbrook, D. M.; Lind, S. E.; Ding, W. Q. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett.2011 , 312(1), 11-17. [Link]

  • Frank, J.; Langer, P. Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. 2008 . [Link]

  • Hami, Z.; Zibaseresht, R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med.2017 , 5(4), e58194. [Link]

  • Mishra, A.; et al. A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. 2022 , 3728-3737. [Link]

  • Khan Academy. Nitration | Aromatic compounds | Organic chemistry. YouTube. 2013 . [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • Zaynitdinov, A. K.; et al. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. 2022 . [Link]

  • Hami, Z.; Zibaseresht, R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. 2017 . [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • Zorkun Doğan, I. S. When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. ResearchGate. 2015 . [Link]

  • Wikipedia. 4-Pyridone. [Link]

  • MSU Chemistry. Proton NMR Table. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. 2024 . [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. 2019 . [Link]

  • Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. 2022 . [Link]

  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • de Souza, M. V. N.; et al. Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Braz. J. Biol.2023 , 83, e272993. [Link]

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of 6-Nitrocinnolin-4-ol"

An In-depth Technical Guide to the Spectroscopic Elucidation of 6-Nitrocinnolin-4-ol Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Nitrocinnolin-4-ol, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Elucidation of 6-Nitrocinnolin-4-ol

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The guide is designed for an audience of experienced scientists and drug development professionals, offering an in-depth exploration of its structural characterization through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond presenting raw data, this document emphasizes the causal logic behind experimental choices and the integrated interpretation of multiple spectroscopic techniques. It details the critical concept of keto-enol tautomerism inherent to the cinnolin-4-ol scaffold and its influence on the observed spectral features. The guide includes detailed protocols, data interpretation, and safety guidelines to ensure both scientific integrity and safe laboratory practice.

Introduction to 6-Nitrocinnolin-4-ol

6-Nitrocinnolin-4-ol is a substituted cinnoline derivative. The cinnoline core is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) significantly influences its electronic properties, reactivity, and potential biological activity. Understanding its precise molecular structure is paramount for any further research or application.

Chemical Structure and Tautomerism

A critical feature of 4-hydroxycinnolines is their existence in a tautomeric equilibrium between the enol form (6-Nitrocinnolin-4-ol) and the keto form (6-Nitro-1H-cinnolin-4-one).[1] Spectroscopic studies are essential for determining the predominant tautomer in different states (solid vs. solution) and solvent environments.[1] In many cases, including for 4-hydroxy-substituted cinnolines, the more stable 4-oxo (keto) form is favored, particularly in aqueous or polar aprotic solvents like DMSO.[1] This guide will consider both forms when interpreting the spectral data.

Caption: Tautomeric equilibrium of the 6-Nitrocinnolin-4-ol scaffold.

Synthesis and Sample Preparation

Synthetic Overview

The synthesis of 6-Nitrocinnolin-4-ol can be achieved through various routes. A common approach involves the cyclization of a suitably substituted phenylhydrazone precursor.[2] For instance, one reported method involves the nitration of 4-hydroxycinnoline, which itself can be synthesized and decarboxylated from a precursor acid, to yield a mixture of nitro-compounds from which the desired 6-nitro isomer is isolated.[2] The purity of the final compound is critical for accurate spectroscopic analysis and is typically assessed by measuring its melting point.[1]

Protocol: Preparation for Spectroscopic Analysis

This protocol ensures the sample is suitable for high-resolution analysis across multiple platforms.

Objective: To prepare a pure, dry sample of 6-Nitrocinnolin-4-ol dissolved in appropriate solvents for MS, IR, and NMR analysis.

Methodology:

  • Purification: Recrystallize the synthesized 6-Nitrocinnolin-4-ol from a suitable solvent (e.g., ethanol or acetic acid) to remove impurities. Dry the purified crystals under a high vacuum for at least 12 hours to remove residual solvent.

  • Solvent Selection Rationale:

    • NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves both tautomers, and its high boiling point allows for variable temperature studies if needed. The broad N-H/O-H proton signal from the solute is less likely to exchange with residual water compared to protic solvents like D₂O or CD₃OD.

    • MS: A volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, is required. A dilute solution (~1 mg/mL) is typically prepared.

    • IR: For solid-state analysis, the sample can be prepared as a potassium bromide (KBr) pellet. For solution-phase analysis, a solvent that has minimal overlapping signals in the regions of interest (e.g., chloroform) is used.

  • Sample Preparation:

    • NMR: Accurately weigh ~5-10 mg of the dried compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • MS: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of HPLC-grade methanol. This stock can be further diluted for direct infusion or LC-MS analysis.

    • IR (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Spectroscopic Analysis and Data Interpretation

The following sections detail the expected spectroscopic data for 6-Nitrocinnolin-4-ol, primarily considering the more stable keto tautomer, 6-Nitro-1H-cinnolin-4-one.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[3] High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the compound.[1]

Expected Data: The molecular formula for C₈H₅N₃O₃ is 191.0331 g/mol . ESI in positive mode is expected to show the protonated molecule [M+H]⁺, while negative mode would show the deprotonated molecule [M-H]⁻.

IonExpected m/z (Calculated)Analysis Purpose
[M+H]⁺192.0404Confirms the molecular weight of the parent molecule.
[M+Na]⁺214.0223Common sodium adduct, further confirms MW.
[M-H]⁻190.0258Confirms MW in negative ion mode.
Fragmentation IonsVariesProvides structural information (e.g., loss of NO₂).
Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[1] This technique is particularly powerful for distinguishing between the keto and enol tautomers.

Expected Data (Solid State, KBr):

Wavenumber (cm⁻¹)AssignmentInterpretation
3200-3000N-H StretchA broad peak indicative of the N-H bond in the keto tautomer, likely involved in hydrogen bonding. The absence of a sharp O-H peak around 3400 cm⁻¹ supports the keto form's predominance.
~1660C=O Stretch (Amide)A strong, sharp absorption characteristic of the carbonyl group in the cinnolinone ring. This is a key indicator for the keto tautomer.[1]
1580-1610C=C & C=N StretchesAromatic ring vibrations.
~1520 & ~1340N-O Asymmetric & Symmetric StretchesTwo strong absorptions characteristic of the nitro (-NO₂) group.[1]
~800-900C-H Bending (out-of-plane)Aromatic C-H bending patterns can provide information about the substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[1] ¹H and ¹³C NMR are fundamental for unambiguous structure determination.

3.3.1 ¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene portion of the ring system (H-5, H-7, H-8) and one signal for the proton on the pyridazinone ring (H-3). The N-H proton will likely appear as a broad singlet at a high chemical shift.

Predicted δ (ppm)MultiplicityCoupling (J, Hz)AssignmentRationale
~12.5-13.5br s-1-NHThe acidic N-H proton of the lactam is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange.
~8.80d~2.5H-5H-5 is ortho to the electron-withdrawing nitro group, causing significant deshielding. It shows coupling only to H-7.
~8.45dd~9.5, 2.5H-7H-7 is coupled to both H-8 (ortho, large J) and H-5 (meta, small J). It is deshielded by the adjacent nitro group.
~8.10s-H-3H-3 is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group.
~7.95d~9.5H-8H-8 is ortho to a ring nitrogen and coupled only to H-7.

3.3.2 ¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule, as there is no molecular symmetry.

Predicted δ (ppm)AssignmentRationale
~175C-4 (C=O)The carbonyl carbon is highly deshielded and appears at a very low field.
~148C-6This carbon is directly attached to the electron-withdrawing nitro group, causing it to be significantly deshielded.
~145C-8aA quaternary carbon adjacent to a nitrogen atom.
~140C-4aA quaternary carbon at the ring junction.
~135C-3Deshielded by the adjacent nitrogen and carbonyl group.
~130C-8Aromatic CH carbon.
~125C-7Aromatic CH carbon, influenced by the adjacent nitro group.
~120C-5Aromatic CH carbon, significantly influenced by the ortho nitro group.

Integrated Spectral Interpretation Workflow

Confirming the structure of 6-Nitrocinnolin-4-ol requires a synergistic approach, where data from each spectroscopic technique corroborates the others. No single technique provides all the necessary information.

workflow cluster_data Data Acquisition cluster_interp Data Interpretation MS Mass Spectrometry (MS) m/z = 192.0404 [M+H]⁺ mol_formula Confirm Molecular Formula (C₈H₅N₃O₃) MS->mol_formula IR Infrared (IR) C=O: ~1660 cm⁻¹ NO₂: ~1520, ~1340 cm⁻¹ func_groups Identify Functional Groups (C=O, N-H, NO₂) IR->func_groups NMR ¹H & ¹³C NMR Aromatic signals Carbonyl C: ~175 ppm c_h_framework Elucidate C-H Framework (Substitution Pattern) NMR->c_h_framework conclusion Structure Confirmed: 6-Nitro-1H-cinnolin-4-one mol_formula->conclusion func_groups->conclusion c_h_framework->conclusion

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 6-Nitrocinnolin-4-ol

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraug...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the compound, which dictate its behavior in biological systems and its ultimate developability. This guide provides a comprehensive, in-depth exploration of two such cornerstone properties—solubility and stability—as they pertain to 6-nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Cinnoline derivatives have garnered significant attention due to their diverse biological activities, including potential anticancer and antimicrobial properties.[1] The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just protocols, but a framework for critical thinking and problem-solving in the crucial early stages of pharmaceutical development.

0 Understanding 6-Nitrocinnolin-4-ol: Structure, Tautomerism, and Physicochemical Implications

6-Nitrocinnolin-4-ol is a bicyclic aromatic heterocycle featuring a cinnoline core substituted with a nitro group at the 6-position and a hydroxyl group at the 4-position. The presence of these functional groups significantly influences its electronic properties, and consequently, its solubility and stability.

1.1 Tautomerism: The Cinnolin-4(1H)-one Form

A crucial aspect of cinnolin-4-ol chemistry is its tautomerism. Spectroscopic studies, particularly NMR, have revealed that cinnolin-4-ol exists predominantly in the cinnolin-4(1H)-one form in solution.[2][3] This means the proton resides on the nitrogen at position 1, and the oxygen at position 4 is a carbonyl group. This tautomeric preference is critical as it affects the molecule's hydrogen bonding capabilities, polarity, and crystal packing, all of which are key determinants of solubility.

1.2 The Influence of Functional Groups

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group enhances the polarity of the molecule.[4] This can have a dichotomous effect on solubility. While increased polarity can improve solubility in polar solvents, the strong intermolecular interactions it promotes in the solid state (crystal lattice energy) can counteract this, potentially leading to poor aqueous solubility.[5] Furthermore, the nitro group can render the molecule susceptible to specific degradation pathways, such as reduction or photolytic degradation.[6][7]

  • The 4-oxo Group (=O): The carbonyl group in the predominant tautomer is a hydrogen bond acceptor. The adjacent N-H group is a hydrogen bond donor. This arrangement facilitates strong intermolecular hydrogen bonding in the solid state, which can contribute to high melting points and low solubility.

Thermodynamic Solubility Assessment: A Protocol Grounded in First Principles

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true solubility and is a critical parameter for predicting in vivo dissolution and absorption.[8] The shake-flask method is the gold-standard for determining thermodynamic solubility.[9][10][11][12]

2.1 Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the anticipated applications of the compound and the need to understand its behavior in various environments. A representative panel should include:

  • Aqueous Buffers (pH 1.2, 6.8, and 7.4): These mimic the physiological pH of the stomach, and small intestine, respectively, and are crucial for predicting oral bioavailability.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Often used in formulations and can provide insight into the compound's hydrogen bonding capacity. Cinnoline, the parent compound, is known to be soluble in such solvents.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Commonly used as vehicles for in vitro assays. Understanding solubility in these solvents is essential for ensuring the reliability of biological screening data.

  • Non-polar Solvents (e.g., Hexane, Toluene): While low solubility is expected, this data can be useful for understanding the compound's lipophilicity and for certain synthetic applications.

2.2 Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 6-nitrocinnolin-4-ol to a series of glass vials, each containing a precisely measured volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[10]

  • Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10] A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine the point at which the concentration in solution becomes constant.

  • Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of 6-nitrocinnolin-4-ol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][14] A calibration curve prepared from known concentrations of the compound is used for quantification.

2.3 Data Presentation

SolventpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.2255.227.3
Phosphate Buffer6.82515.883.1
Phosphate Buffer7.42518.396.2
Water~7.02512.565.7
Ethanol-25250.71318.5
Methanol-25180.4948.7
DMSO-25>10,000>52593.1
Acetonitrile-2595.6502.8
Hexane-25<0.1<0.5

Note: The data presented is hypothetical and for illustrative purposes.

2.4 Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess 6-nitrocinnolin-4-ol to vials B Add selected solvents A->B C Seal vials and place in shaker incubator (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Dilute supernatant D->E F Analyze by HPLC-UV E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: A Forced Degradation Approach

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[3] Forced degradation (stress testing) studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[2][15][16][17] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

3.1 Rationale for Stress Conditions

The stress conditions are chosen based on the ICH guidelines (Q1A and Q1B) to cover the most common degradation pathways for small molecules.[18][19]

  • Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and basic environments, which is relevant for oral dosage forms and certain formulation conditions.[15]

  • Oxidative Degradation: To evaluate the compound's reactivity towards oxidative species. The nitroaromatic structure suggests potential for oxidative reactions.

  • Thermal Degradation: To determine the impact of elevated temperatures on the solid and solution state of the compound.

  • Photostability: To assess degradation upon exposure to light, which is a common issue for nitroaromatic compounds.[7][20]

3.2 Experimental Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of 6-nitrocinnolin-4-ol (e.g., at 1 mg/mL) in the respective stress media. For solid-state thermal and photostability, a thin layer of the solid compound is used.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl, heated at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, at room temperature for 4 hours (basic conditions often lead to faster degradation).

    • Oxidative Degradation: 3% H₂O₂, at room temperature for 24 hours.

    • Thermal Degradation (Solution): Solution in a 50:50 mixture of acetonitrile and water, heated at 60 °C for 48 hours.

    • Thermal Degradation (Solid): Solid compound in an oven at 80 °C for 72 hours.

    • Photostability: Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][21][22] A dark control sample should be stored under the same conditions but protected from light.[23]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base stress), and dilute. Analyze the samples by a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation of 6-nitrocinnolin-4-ol. Identify and characterize any major degradation products using techniques like LC-MS and NMR.

3.3 Data Presentation

Stress ConditionDurationTemperature% Degradation of 6-Nitrocinnolin-4-olMajor Degradants Observed
0.1 N HCl24 hours60 °C~5%Degradant A
0.1 N NaOH4 hoursRoom Temp~20%Degradant B, Degradant C
3% H₂O₂24 hoursRoom Temp~8%Degradant D
Thermal (Solution)48 hours60 °C~2%Minor unknown peaks
Thermal (Solid)72 hours80 °C<1%No significant degradation
Photostability (Solid)ICH Q1BAmbient~15%Degradant E
Photostability (Solution)ICH Q1BAmbient~25%Degradant E, Degradant F

Note: The data presented is hypothetical and for illustrative purposes.

3.4 Visualization of the Stability Testing Workflow

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions and solid samples of 6-nitrocinnolin-4-ol Acid Acid Hydrolysis (0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1N NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Analysis Analyze by stability-indicating HPLC-UV at time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Calculate % degradation Identify major degradants Analysis->Evaluation

Sources

Exploratory

Whitepaper: Investigating the Therapeutic Potential of 6-Nitrocinnolin-4-ol

A Technical Guide for Discovery and Development Abstract The cinnoline scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Discovery and Development

Abstract

The cinnoline scaffold represents a privileged heterocyclic system in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] The introduction of a nitro group, a well-established pharmacophore, can significantly modulate a molecule's biological profile, often imparting potent antimicrobial or anticancer properties through mechanisms involving bioreduction.[5][6][7] This technical guide explores the untapped potential of 6-Nitrocinnolin-4-ol, a key chemical intermediate. By synthesizing data from analogous cinnoline and nitroaromatic compounds, we postulate its primary biological activities, propose detailed experimental workflows for validation, and outline a strategic path for its development as a novel therapeutic agent. This document serves as a foundational resource for researchers, chemists, and drug development professionals aiming to explore this promising chemical space.

Introduction: The Cinnoline Scaffold and the Nitro-Functional Group

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a cornerstone for the synthesis of diverse, biologically active molecules.[1][2] Its derivatives have been extensively reported to exhibit a wide array of pharmacological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities.[3][4][8] The structural rigidity of the cinnoline ring system and its capacity for substitution at various positions make it an attractive scaffold for interacting with numerous biological targets such as enzymes and receptors.[1]

The incorporation of a nitro group (—NO₂) into an aromatic system is a classic strategy in medicinal chemistry for enhancing biological efficacy.[7] The strong electron-withdrawing nature of the nitro group can alter the molecule's electronic properties, influencing its binding affinity and reactivity.[5] Crucially, the nitro group can act as a prodrug element; under the hypoxic conditions often found in solid tumors or anaerobic bacterial environments, it can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or radical anions.[6][9] These reactive species can induce cellular damage by covalently modifying critical macromolecules like DNA and proteins, leading to cytotoxic or antimicrobial effects.[7][10]

Given this context, 6-Nitrocinnolin-4-ol emerges as a molecule of significant interest, combining the proven biological relevance of the cinnoline core with the potent activity-modulating properties of the nitro group.

Physicochemical Profile and Synthesis

6-Nitrocinnolin-4-ol, also known as 6-nitro-4-hydroxycinnoline, is a pale yellow solid.[8] The presence of the hydroxyl group at the 4-position means it exists in tautomeric equilibrium with its keto form, 6-nitrocinnolin-4(1H)-one. This tautomerism is a critical feature that can influence its hydrogen bonding capabilities and interaction with biological targets.

Synthesis Overview

The synthesis of 4-hydroxy-6-nitrocinnoline has been described in the literature. A common route involves the cyclization of a diazotized precursor.[11] An alternative pathway begins with the nitration of a suitable cinnoline precursor, a process that requires careful control of reaction conditions to achieve the desired regioselectivity at the 6-position.

G A 2-Amino-5-nitrophenyl propiolic acid B Diazotization (NaNO₂, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization C->D E 6-Nitrocinnolin-4-ol D->E

Figure 1: A generalized synthetic pathway to 6-Nitrocinnolin-4-ol via the Richter synthesis logic.

Postulated Biological Activity I: Anticancer Potential

The cinnoline scaffold is prevalent in compounds designed as anticancer agents.[1][12] Derivatives have shown efficacy by targeting key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[12] Furthermore, nitroaromatic compounds like 4-nitroquinoline-1-oxide (4-NQO) are known to be carcinogenic and mutagenic because their metabolites form DNA adducts, a mechanism that can be harnessed for cytotoxic cancer therapy.[10][13]

Proposed Mechanism of Action: Dual-Pronged Attack

We hypothesize that 6-Nitrocinnolin-4-ol could exert anticancer effects through two primary mechanisms:

  • Enzyme Inhibition: The cinnoline core could act as a pharmacophore to inhibit protein kinases crucial for cancer cell proliferation and survival, such as PI3K or others involved in cell cycle regulation.[12]

  • Bioreductive Activation and DNA Damage: In the hypoxic environment of solid tumors, the nitro group could be reduced by cellular reductases (e.g., cytochrome P450 reductases) to generate reactive nitrogen species. These species can cause DNA strand breaks and adducts, triggering apoptosis.[6][10]

G cluster_0 Mechanism 1: Kinase Inhibition cluster_1 Mechanism 2: Bioreductive Activation Compound 6-Nitrocinnolin-4-ol PI3K PI3K/Akt Pathway Compound->PI3K Inhibition Proliferation Cell Proliferation & Survival (Blocked) PI3K->Proliferation Compound2 6-Nitrocinnolin-4-ol Reduction Nitroreductases (Hypoxia) Compound2->Reduction ROS Reactive Nitrogen Species (RNS) Reduction->ROS DNA DNA Damage ROS->DNA Apoptosis Apoptosis DNA->Apoptosis

Figure 2: Postulated dual mechanisms of anticancer activity for 6-Nitrocinnolin-4-ol.

Experimental Validation Workflow: A Phased Approach

A systematic, multi-stage screening process is essential to validate the anticancer potential and elucidate the mechanism of 6-Nitrocinnolin-4-ol.[14]

G Phase1 Phase 1: Broad Cytotoxicity Screening MTT MTT/SRB Assay (NCI-60 Cell Line Panel) Phase1->MTT IC50 Determine IC₅₀ Values MTT->IC50 Phase2 Phase 2: Mechanism of Cell Death IC50->Phase2 AnnexinV Annexin V / PI Staining (Flow Cytometry) Phase2->AnnexinV CellCycle Cell Cycle Analysis (Propidium Iodide) Phase2->CellCycle Apoptosis Apoptosis vs. Necrosis? AnnexinV->Apoptosis CellCycle->Apoptosis Phase3 Phase 3: Target Validation Apoptosis->Phase3 WesternBlot Western Blot Analysis (p-Akt, Caspase-3) Phase3->WesternBlot CometAssay Comet Assay (DNA Damage) Phase3->CometAssay Mechanism Elucidate Pathway WesternBlot->Mechanism CometAssay->Mechanism

Figure 3: Phased experimental workflow for validating anticancer activity.

This initial screen assesses the compound's ability to reduce the viability of a broad panel of cancer cell lines.[15][16]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 4,000–5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 6-Nitrocinnolin-4-ol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The tetrazolium dye is reduced to purple formazan by metabolically active cells.[16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Cell LineTissue of OriginPostulated IC₅₀ for 6-Nitrocinnolin-4-ol (µM)Doxorubicin (Control) IC₅₀ (µM)
MCF-7 Breast Cancer5.50.8
A549 Lung Cancer8.21.1
HCT-116 Colon Cancer4.10.6
WI-38 Normal Fibroblast> 502.5
Table 1: Hypothetical cytotoxicity data for 6-Nitrocinnolin-4-ol against cancer and normal cell lines. A higher IC₅₀ in normal cells suggests selectivity.

Postulated Biological Activity II: Antimicrobial Efficacy

Heterocyclic compounds, particularly those containing nitrogen and nitro groups, are a rich source of antimicrobial agents.[17][18][19][20] The mechanism often involves the inhibition of essential bacterial processes or, similar to the anticancer effect, the generation of toxic reactive species upon bioreduction of the nitro group.[7]

Proposed Mechanism of Action: Bacterial Nitroreductase-Mediated Toxicity

Many bacterial species possess nitroreductase enzymes that can efficiently reduce aromatic nitro compounds.[6] We propose that 6-Nitrocinnolin-4-ol is a substrate for these enzymes.

  • The compound enters the bacterial cell.

  • Bacterial nitroreductases reduce the nitro group, generating radical species.

  • These radicals cause widespread damage to DNA, proteins, and lipids, leading to bacterial cell death.

This mechanism is particularly effective against anaerobic or microaerophilic bacteria, where reductive processes are favored.

Experimental Validation Workflow

Validation of antimicrobial activity requires determining the compound's potency against a panel of pathogenic bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The broth microdilution method is a standard technique.

  • Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 6-Nitrocinnolin-4-ol in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial or fungal suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Reading: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.[9]

MicroorganismTypePostulated MIC (µg/mL)Ciprofloxacin (Control) MIC (µg/mL)
S. aureus Gram-positive161
E. coli Gram-negative320.5
P. aeruginosa Gram-negative642
C. albicans Fungus32N/A
Table 2: Hypothetical MIC data for 6-Nitrocinnolin-4-ol.

Conclusion and Future Directions

6-Nitrocinnolin-4-ol stands at the intersection of two pharmacologically significant classes: cinnolines and nitroaromatics. The theoretical framework presented in this guide, based on extensive data from analogous structures, strongly suggests its potential as a dual-action anticancer agent and a broad-spectrum antimicrobial. The proposed mechanisms—kinase inhibition and bioreductive activation—provide a solid foundation for targeted investigation.

The detailed experimental workflows offer a clear, logical, and efficient path to validate these hypotheses, moving from broad phenotypic screening to specific mechanistic studies. The successful validation of these activities would position 6-Nitrocinnolin-4-ol as a promising lead compound.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on the cinnoline ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of promising candidates.

  • In Vivo Efficacy: Testing the most potent compounds in relevant animal models of cancer or infectious disease.

This molecule represents a valuable starting point for a new generation of therapeutic agents, and the research community is encouraged to explore its full potential.

References

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  • PubMed Central. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

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  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. Retrieved from [Link]

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Foundational

The Evolving Landscape of Cinnolinol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The cinnoline scaffold, a bicyclic aromatic heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its derivatives have demonst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of cinnolinol derivatives, a key subclass of cinnolines characterized by a hydroxyl group at the C4 position, often existing in tautomeric equilibrium with the corresponding cinnolin-4(1H)-one. We will delve into the synthetic strategies, diverse biological activities, and molecular mechanisms of action that underpin the therapeutic potential of these compounds, offering field-proven insights for researchers in drug discovery and development.

The Cinnoline Core: Synthetic Strategies and Access to Cinnolinol Scaffolds

The construction of the cinnoline nucleus is a cornerstone of accessing its derivatives. Several classical and modern synthetic methodologies have been established, each offering distinct advantages in terms of substrate scope and regioselectivity. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Synthetic Routes to Cinnolines

Two of the most historically significant methods for cinnoline synthesis are the Richter and Widman-Stoermer reactions. These approaches laid the foundation for early explorations into cinnoline chemistry.

First described by Victor von Richter in 1883, this method involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization.[1][2] The initial product is a 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated upon heating to yield the corresponding 4-hydroxycinnoline (cinnolinol).[3]

Experimental Protocol: Richter Synthesis of 4-Hydroxycinnoline [2]

  • Diazotization: Dissolve the o-aminoarylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for a specified period to ensure complete formation of the diazonium salt.

  • Cyclization: Gently warm the solution containing the diazonium salt to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases. The intramolecular cyclization is often facilitated by the presence of a copper catalyst.

  • Isolation of 4-hydroxycinnoline-3-carboxylic acid: Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Decarboxylation: Heat the purified 4-hydroxycinnoline-3-carboxylic acid at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxycinnoline.

The causality behind these steps lies in the initial formation of a reactive diazonium salt, which then undergoes an intramolecular electrophilic attack on the alkyne moiety to form the six-membered nitrogen-containing ring. The final decarboxylation is a thermally driven process to yield the stable aromatic cinnolinol core.

This method provides an alternative route to cinnolines, commencing with the diazotization of o-amino-α-alkenylbenzenes.[4][5] This reaction is particularly useful for preparing cinnolines with substituents at the 4-position. The presence of an electron-donating group on the β-position of the styrene moiety facilitates the intramolecular cyclization.[2]

Experimental Protocol: Widman-Stoermer Synthesis of 4-Methylcinnoline [2]

  • Preparation of the Starting Material: Synthesize the required o-amino-α-alkenylbenzene through an appropriate method, such as a Wittig reaction on an o-nitrobenzaldehyde followed by reduction of the nitro group.

  • Diazotization and Cyclization: Dissolve the o-amino-α-alkenylbenzene in a mineral acid (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography or recrystallization.

Synthesis from Arylhydrazones

A versatile and widely employed method for constructing the cinnoline ring involves the intramolecular cyclization of arylhydrazones derived from α-halocarbonyl compounds.[6] This approach allows for the introduction of a variety of substituents on the resulting cinnoline ring.

Experimental Protocol: Synthesis of 1,4-Dihydrocinnoline from Phenylhydrazone of Phenacyl Bromide [6]

  • Formation of the Arylhydrazone: Condense phenacyl bromide with phenylhydrazine in a suitable solvent like ethanol to form the corresponding phenylhydrazone.

  • Intramolecular Friedel-Crafts Alkylation: Dissolve the phenylhydrazone in a non-polar solvent such as carbon disulfide (CS2). Add a Lewis acid catalyst, for example, aluminum chloride (AlCl3), portion-wise at room temperature. The progress of the reaction can be monitored by the evolution of hydrogen bromide gas and by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, quench the reaction by carefully adding water or a dilute acid. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the resulting 1,4-dihydrocinnoline derivative by column chromatography or recrystallization.

The rationale for using a Lewis acid is to facilitate the intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation), where the ortho-position of the phenyl ring of the hydrazone attacks the carbon bearing the halogen, leading to ring closure.

Synthesis_Workflow cluster_Richter Richter Synthesis cluster_Widman Widman-Stoermer Synthesis cluster_Arylhydrazone From Arylhydrazones A o-Aminoarylpropiolic Acid B Diazonium Salt A->B NaNO2, HCl C 4-Hydroxycinnoline- 3-carboxylic Acid B->C Intramolecular Cyclization D 4-Hydroxycinnoline (Cinnolinol) C->D Decarboxylation (Heat) E o-Amino-α-alkenylbenzene F Diazonium Salt E->F NaNO2, HCl G Substituted Cinnoline F->G Intramolecular Cyclization H Arylhydrazine + α-Halocarbonyl I Arylhydrazone H->I Condensation J Cinnoline Derivative I->J Intramolecular Cyclization (Lewis Acid)

Caption: Key Synthetic Pathways to Cinnoline Derivatives.

The Therapeutic Promise: Biological Activities of Cinnolinol Derivatives

Cinnoline and its derivatives, particularly the cinnolinols, exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.[7] The key therapeutic areas where these compounds have shown significant promise are oncology, infectious diseases, and inflammation.

Anticancer Activity

Cinnoline derivatives have emerged as potent anticancer agents, with several studies demonstrating their cytotoxicity against a range of human tumor cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in human cancers, promoting cell growth, proliferation, and survival.[8] Cinnoline derivatives have been identified as potent inhibitors of this pathway.[9] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

A series of cinnoline derivatives were developed and evaluated for their enzymatic and cellular activities as PI3K inhibitors. Many of these compounds displayed nanomolar inhibitory activities against PI3Ks, with some exhibiting micromolar inhibitory potency against various human tumor cell lines.[9]

PI3K_Pathway Cinnolinol Cinnolinol Derivative PI3K PI3K Cinnolinol->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Cinnolinol Derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [10]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, K-562) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 2.5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cinnoline derivatives (typically in a range of micromolar concentrations) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer) and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[11] Inhibition of these enzymes can lead to DNA damage and ultimately, cell death. Certain substituted dibenzo[c,h]cinnolines have been identified as potent topoisomerase I inhibitors.[6][11] Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the cinnoline core is crucial for this activity. For instance, the presence of methoxy and methylenedioxy groups on the dibenzo[c,h]cinnoline scaffold enhances both topoisomerase I-targeting activity and cytotoxicity.[11]

Table 1: Anticancer Activity of Representative Cinnoline Derivatives

Compound ClassTarget Cancer Cell LineIC50 (µM)Mechanism of ActionReference
Cinnoline DerivativeHuman Tumor Cell Line 10.264PI3K Inhibitor[9]
Cinnoline DerivativeHuman Tumor Cell Line 22.04PI3K Inhibitor[9]
Cinnoline DerivativeHuman Tumor Cell Line 31.14PI3K Inhibitor[9]
Dibenzo[c,h]cinnolineRPMI8402 (Human Lymphoblastoma)0.070Topoisomerase I Inhibitor[11]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Cinnoline derivatives have demonstrated significant potential in this area, with various substituted cinnolines exhibiting activity against a range of pathogenic microorganisms.[12][13]

The antimicrobial potential of cinnoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[14] This mechanism is similar to that of the quinolone class of antibiotics.

SAR studies have provided valuable insights into the structural features required for potent antimicrobial activity. For instance, the incorporation of a sulphonamide moiety into the cinnoline structure has been shown to enhance antimicrobial activity.[12] Furthermore, halogen-substituted cinnoline sulphonamide derivatives exhibit potent antibacterial and antifungal effects, often at lower concentrations than their non-halogenated counterparts.[12] This is likely due to the increased lipophilicity and electronic effects of the halogen substituents, which can enhance cell permeability and binding to the target enzyme.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method) [15]

  • Preparation of Inoculum: Aseptically prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the cinnoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Table 2: Antimicrobial Activity of Representative Cinnoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Halogenated Cinnoline SulphonamidesS. aureus, E. coli, P. aeruginosaGood Activity[12]
Novel Cinnoline DerivativesM. tuberculosis H37Rv12.5 - >100[16]
Novel Cinnoline DerivativesE. coli12.5[16]
Pyrazolo[4,3-c]cinnoline DerivativeE. coli, P. aeruginosa, S. aureusSignificant Activity[17]
Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Cinnoline derivatives have been investigated for their anti-inflammatory properties, with several compounds showing promising activity in preclinical models.[17]

Some cinnoline derivatives are thought to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[17] Docking studies have shown that certain pyrazolo[4,3-c]cinnoline derivatives can bind effectively to the COX-2 enzyme.[17]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [18]

  • Animal Grouping: Acclimatize male Wistar or Sprague-Dawley rats for a week before the experiment. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the cinnoline derivatives orally or intraperitoneally to the test groups. Administer the vehicle (e.g., saline or a suitable solvent) to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

The carrageenan-induced paw edema model is a standard and reliable method for screening acute anti-inflammatory activity. The initial phase of inflammation is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[19] This allows for an assessment of the compound's potential to interfere with different stages of the inflammatory cascade.

Conclusion and Future Directions

The cinnoline scaffold, and in particular its 4-hydroxy derivatives (cinnolinols), represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this ring system, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry.

Future research in this area should focus on several key aspects:

  • Elucidation of Detailed Mechanisms of Action: While significant progress has been made, a deeper understanding of the precise molecular targets and signaling pathways modulated by cinnoline derivatives in antimicrobial and anti-inflammatory contexts is still needed.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Comprehensive QSAR studies are required to build robust predictive models that can guide the rational design of more potent and selective cinnoline-based drugs.[20]

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further chemical modifications of the cinnoline scaffold are necessary to improve the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.

By leveraging the insights gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of cinnolinol derivatives and translate these promising laboratory findings into novel clinical therapies.

References

A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.

References

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Exploratory

The Discovery and Enduring Legacy of 6-Nitrocinnolin-4-ol: A Technical Guide

Abstract Cinnoline, a bicyclic aromatic heterocycle, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, its unique structural features and diverse biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cinnoline, a bicyclic aromatic heterocycle, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, its unique structural features and diverse biological activities have established it as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of 6-Nitrocinnolin-4-ol, a key derivative that embodies the chemical reactivity and potential biological significance of the cinnoline family. We will delve into the foundational synthetic methodologies that enabled its creation, with a particular focus on the seminal work involving the nitration of the cinnoline core. Furthermore, this guide will explore the broader context of nitro-substituted heterocycles in drug discovery, offering insights into the potential mechanisms of action and therapeutic applications of 6-Nitrocinnolin-4-ol. Through detailed experimental considerations, structural elucidation, and a discussion of its chemical properties, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource on this important molecule.

Introduction: The Cinnoline Scaffold - A Century of Chemical Intrigue

The story of cinnoline begins in 1883 with the pioneering work of Victor von Richter.[1] While investigating the cyclization of diazotized o-aminoarylpropiolic acids, Richter inadvertently synthesized the first derivative of this novel heterocyclic system. This reaction, now famously known as the Richter cinnoline synthesis, laid the groundwork for over a century of research into this fascinating class of compounds.[2]

Cinnoline (1,2-diazanaphthalene) is an aromatic heterocyclic compound with the formula C₈H₆N₂.[3] It is an isostere of other bicyclic aromatic heterocycles such as quinoline and isoquinoline, and this structural similarity has been a guiding principle in the exploration of its biological activities.[4] The presence of two adjacent nitrogen atoms in one of the rings imparts unique electronic properties to the cinnoline scaffold, influencing its reactivity and its ability to interact with biological macromolecules.[2]

Over the years, a variety of synthetic methods have been developed to access the cinnoline core, including the Widman-Stoermer synthesis and the Borsche-Herbert cyclization.[5][6] These methods have enabled the synthesis of a vast library of cinnoline derivatives, many of which have been investigated for their pharmacological potential. The cinnoline nucleus has been associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and sedative properties.[5]

The Emergence of 6-Nitrocinnolin-4-ol: A Synthesis Rooted in Nitration Chemistry

The introduction of a nitro group onto the cinnoline scaffold represents a significant modification that can profoundly influence its chemical and biological properties. The synthesis of 6-Nitrocinnolin-4-ol, also known as 4-hydroxy-6-nitrocinnoline, is a prime example of this. The key transformation is the nitration of the pre-existing 4-hydroxycinnoline core.

Foundational Synthesis: The Nitration of 4-Hydroxycinnoline

Seminal work published in 1967 by Barber, Lunt, Washbourn, and Wragg in the Journal of the Chemical Society C: Organic described a method for the preparation of 4,6-diaminocinnoline, for which 4-hydroxy-6-nitrocinnoline was a key intermediate.[7] Their work detailed that the nitration of 4-hydroxycinnoline affords a mixture of nitro-compounds, from which the desired 6-nitro isomer can be readily obtained.[7]

The presence of the hydroxyl group at the 4-position and the diaza-grouping in the cinnoline ring system directs the regioselectivity of the electrophilic nitration.[7] Subsequent research by Lunt, Washbourn, and Wragg further explored the nitration of chloro-substituted 4-hydroxycinnolines, providing deeper insights into the factors governing the position of nitration on the cinnoline nucleus.[3]

Experimental Protocol: A Probable Synthesis of 6-Nitrocinnolin-4-ol

Disclaimer: The following protocol is a representation of a likely procedure and has not been directly extracted from the primary literature. It is intended for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Reaction Scheme:

Synthesis of 6-Nitrocinnolin-4-ol Reactant1 4-Hydroxycinnoline Reaction Reactant1->Reaction Nitration Reactant2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reactant2->Reaction Product1 6-Nitrocinnolin-4-ol (Major Product) Product2 Other Nitro Isomers (Minor Products) Reaction->Product1 Reaction->Product2

Caption: Synthesis of 6-Nitrocinnolin-4-ol via nitration.

Materials:

  • 4-Hydroxycinnoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Suitable solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction: To the cooled nitrating mixture, add 4-hydroxycinnoline portion-wise, ensuring the temperature remains controlled.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of nitro-isomers, is collected by filtration.

  • Purification: Wash the crude product with cold water. The desired 6-Nitrocinnolin-4-ol can be isolated from the isomeric mixture by fractional crystallization or column chromatography.

Structural Elucidation and Tautomerism

6-Nitrocinnolin-4-ol can exist in tautomeric forms, primarily the 4-hydroxycinnoline and the cinnolin-4(1H)-one forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. Spectroscopic methods, such as NMR and IR, are crucial for characterizing the predominant tautomeric form under different conditions.

The Significance of the Nitro Group in Medicinal Chemistry

The introduction of a nitro group into a heterocyclic scaffold is a well-established strategy in drug discovery.[8] Nitro-substituted heterocycles exhibit a wide range of biological activities, including anticancer, antibacterial, and antiparasitic properties.[8]

The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the heterocyclic core and facilitate interactions with biological macromolecules.[8] A key mechanism of action for many nitroaromatic compounds involves their reduction within cells to form reactive nitrogen species.[8] These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cytotoxicity in cancer cells and microorganisms.[8]

Potential Biological Activities and Mechanisms of Action of 6-Nitrocinnolin-4-ol

While specific biological data for 6-Nitrocinnolin-4-ol is scarce in the readily available literature, its structural features suggest several potential avenues for therapeutic applications.

Anticancer Potential

Given the known anticancer properties of many cinnoline and nitroaromatic derivatives, 6-Nitrocinnolin-4-ol is a candidate for investigation as a cytotoxic agent. Its potential mechanisms of action could include:

  • Inhibition of Kinase Signaling: The cinnoline scaffold is structurally related to quinoline, a core component of many kinase inhibitors. It is plausible that 6-Nitrocinnolin-4-ol could inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt or MAPK pathways.

  • Induction of Oxidative Stress: As a nitroaromatic compound, 6-Nitrocinnolin-4-ol could be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, leading to oxidative stress and apoptosis.

Potential Anticancer Mechanism cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects Compound 6-Nitrocinnolin-4-ol Target Cellular Targets (e.g., Kinases) Compound->Target Inhibition ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Bioreduction Pathway1 PI3K-Akt Pathway Target->Pathway1 Pathway2 MAPK Pathway Target->Pathway2 Apoptosis Apoptosis ROS->Apoptosis Proliferation Inhibition of Proliferation Pathway1->Proliferation Pathway2->Proliferation

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 6-Nitrocinnolin-4-ol: A Framework for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Cinnoline derivatives hav...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Cinnoline derivatives have demonstrated a wide array of pharmacological activities, and the strategic incorporation of a nitro group suggests potential for unique bioactivities.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps. It establishes a robust, self-validating computational protocol rooted in Density Functional Theory (DFT), explaining the causal reasoning behind each methodological choice. We will explore the critical role of tautomerism, detail the workflow for geometry optimization, and elucidate the interpretation of key electronic properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The ultimate goal is to equip researchers with a powerful computational lens to predict the reactivity, stability, and potential intermolecular interactions of 6-Nitrocinnolin-4-ol, thereby accelerating rational drug design efforts.[5][6]

Introduction: The Rationale for a Computational Approach

The cinnoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of agents with anticancer, antibacterial, and anti-inflammatory properties.[2][3][4] The addition of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic landscape of the molecule, potentially enhancing its interaction with biological targets or modifying its pharmacokinetic profile.[1] However, synthesizing and testing every potential derivative is a time-consuming and resource-intensive process.

This is where Computer-Aided Drug Design (CADD) provides a substantial advantage.[5] By employing quantum chemical calculations, we can model the behavior of molecules at the electronic level, providing predictive insights into their properties before they are ever synthesized.[7] This guide focuses on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost, making it a workhorse for pharmaceutical research.[8] We will establish a complete computational protocol to characterize 6-Nitrocinnolin-4-ol, providing a foundational dataset for future Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening campaigns.[5][7]

Foundational Consideration: Tautomerism in 6-Nitrocinnolin-4-ol

A critical, and often overlooked, first step in the computational analysis of molecules like 6-Nitrocinnolin-4-ol is the consideration of tautomerism. The presence of a hydroxyl group adjacent to a ring nitrogen atom means the molecule can exist in at least two tautomeric forms: the enol form (6-Nitrocinnolin-4-ol) and the keto form (6-Nitro-1H-cinnolin-4-one).[9][10]

These are not resonance structures but distinct chemical isomers that are in equilibrium. Their relative stability can dramatically affect the molecule's properties, including its dipole moment, hydrogen bonding capability, and ultimately, its binding affinity to a receptor.[10][11] Therefore, any meaningful computational study must begin by identifying the most stable tautomer in the environment of interest (e.g., in a vacuum or a specific solvent).

The general workflow for this initial, crucial step is as follows:

Tautomer_Workflow cluster_0 Tautomer Analysis Build_Enol Build 3D Structure: 6-Nitrocinnolin-4-ol (Enol) Opt_Freq_Enol Geometry Optimization & Frequency Calculation (Enol) Build_Enol->Opt_Freq_Enol Build_Keto Build 3D Structure: 6-Nitro-1H-cinnolin-4-one (Keto) Opt_Freq_Keto Geometry Optimization & Frequency Calculation (Keto) Build_Keto->Opt_Freq_Keto Compare_Energies Compare Zero-Point Corrected Electronic Energies Opt_Freq_Enol->Compare_Energies ΔE_enol Opt_Freq_Keto->Compare_Energies ΔE_keto Most_Stable Identify Global Minimum Energy Tautomer Compare_Energies->Most_Stable

Caption: Workflow for Determining the Most Stable Tautomer.

The tautomer with the lower absolute energy is the more stable form and should be used for all subsequent calculations. For heterocyclic systems, the keto form is often, but not always, the more stable isomer.[11][12]

In-Depth Computational Protocol

This section details the step-by-step methodology for a comprehensive quantum chemical analysis of the most stable tautomer of 6-Nitrocinnolin-4-ol.

Selection of Theoretical Level: A Justified Choice

The accuracy of any quantum chemical calculation is dictated by the chosen "level of theory," which comprises the method and the basis set.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is a hybrid DFT functional that incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electron correlation. It is widely used and has been shown to yield reliable results for the geometries and electronic properties of a vast range of organic and nitroaromatic compounds.[13][14][15] Its balance of computational efficiency and accuracy makes it an ideal starting point for drug discovery applications.[16]

  • Basis Set: 6-311++G(d,p)

    • Rationale: This Pople-style basis set provides a flexible and accurate description of the electron distribution.[16]

      • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for more flexibility in describing electron density.

      • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are fundamental to drug-receptor binding.

      • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds and molecular properties accurately.

Step-by-Step Computational Workflow

Step 1: Molecular Structure Input

  • The 3D coordinates of the most stable tautomer of 6-Nitrocinnolin-4-ol are constructed using a molecular builder (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

  • Purpose: To find the lowest energy arrangement of the atoms, i.e., the equilibrium geometry of the molecule.

  • Protocol: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. The optimization algorithm iteratively adjusts the atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is found.

Step 3: Vibrational Frequency Calculation

  • Purpose: To confirm that the optimized structure corresponds to a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Protocol: A frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Self-Validation Check: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be repeated.

Step 4: Calculation of Molecular Properties

  • Using the validated, optimized geometry, a single-point energy calculation is performed to derive the final wavefunction and the key electronic properties. This includes generating output files for HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Computational_Workflow cluster_1 Main Computational Protocol Input Input: 3D Structure of Most Stable Tautomer Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Validation Validation: Check for Imaginary Frequencies Freq->Validation Validation->Opt If > 0 imaginary freq. SP_Calc Single-Point Calculation & Property Analysis Validation->SP_Calc If 0 imaginary freq. Results Output: HOMO-LUMO, MEP, NBO Data SP_Calc->Results Property_Implications cluster_2 Connecting Theory to Application HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions (H-Bonding, Electrostatics) MEP->Interactions NBO Natural Bond Orbital (NBO) Charges Polarity Intramolecular Charge Distribution NBO->Polarity Drug_Design Rational Drug Design (QSAR, Docking, ADMET Prediction) Reactivity->Drug_Design Interactions->Drug_Design Polarity->Drug_Design

Caption: Relationship between Calculated Properties and Drug Design.

Conclusion

This guide has outlined a rigorous and scientifically grounded protocol for the quantum chemical characterization of 6-Nitrocinnolin-4-ol using Density Functional Theory. By first addressing the critical issue of tautomerism and then proceeding with a validated workflow, researchers can generate a rich dataset describing the molecule's electronic structure. The interpretation of HOMO-LUMO energies, MEP surfaces, and NBO analysis provides a powerful, predictive foundation for understanding the molecule's reactivity, stability, and potential for forming key interactions with biological targets. This computational pre-screening is an indispensable component of modern drug discovery, enabling a more targeted and efficient allocation of synthetic and biological testing resources.

References

  • Katritzky, A. R., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(1), 5-23. [Link]

  • JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. Journal of Pharmaceutical Sciences & Research, 2(2), 1020. [Link]

  • Najafi, M. (2021). Computational study of heterocyclic anticancer compounds through nbo method. International Journal of Advanced Biological and Biomedical Research, 9(4), 373-380. [Link]

  • Najafi, M. (2021). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate. [Link]

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  • Tüzün, B., et al. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Heterocyclic Chemistry, 47(1), 145-151. [Link]

  • Mahmoud, A. R. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quantum Chemistry and Quinolines. ResearchGate. [Link]

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  • PubMed Central. (2022). Computational Analysis of Chemical Reactions Using a Variational Quantum Eigensolver Algorithm without Specifying Spin Multiplicity. ACS Omega, 7(30), 26315-26322. [Link]

  • The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 1-4. [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis and Reactivity of Pyridin-4-ols based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. [Link]

  • Springer. (2010). DFT calculations on nitrodiborane compounds as new potential high energy materials. Journal of Molecular Modeling, 16(5), 915-918. [Link]

  • YouTube. (2019). 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • RSC Publishing. (2016). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. New Journal of Chemistry, 40, 1022-1026. [Link]

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Exploratory

An In-depth Technical Guide to the Toxicology and Safety of 6-Nitrocinnolin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Data Landscape This document provides a comprehensive toxicological and safety assessment of 6-Nitrocinnolin-4-ol. It is c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Data Landscape

This document provides a comprehensive toxicological and safety assessment of 6-Nitrocinnolin-4-ol. It is critical to note that, as of the date of this guide, specific, in-depth toxicological studies on 6-Nitrocinnolin-4-ol are not extensively available in the public domain. Consequently, this guide employs a well-established toxicological principle: "read-across" from structurally analogous compounds. By examining the known safety profiles of similar nitroaromatic and heterocyclic molecules, we can infer potential hazards and outline a robust strategy for the comprehensive safety evaluation of 6-Nitrocinnolin-4-ol. This approach is grounded in an understanding of structure-activity relationships and the metabolic pathways common to this class of compounds.

Introduction and Chemical Identity

6-Nitrocinnolin-4-ol is a heterocyclic organic compound featuring a cinnoline core, which is a bicyclic system with two adjacent nitrogen atoms, substituted with a nitro group and a hydroxyl group.[1] The presence of the nitro group, a potent electron-withdrawing moiety, is known to significantly influence the biological activity of heterocyclic compounds, often conferring antimicrobial, anticancer, and other therapeutic properties.[2] However, this same functional group is also frequently associated with toxicological concerns.

Physicochemical Properties

A clear understanding of the physicochemical properties is the foundation of any toxicological assessment, influencing absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₈H₅N₃O₃[1]
Molecular Weight 191.14 g/mol [1]
IUPAC Name 6-nitro-1H-cinnolin-4-one[1]
CAS Number 7387-19-1[1]
Appearance (Data not available, likely a solid)
Solubility (Data not available, predict limited aqueous solubility)

Inferred Toxicological Profile from Structural Analogues

In the absence of direct data, we will examine related compounds such as 6-nitroquinoline and other nitroaromatic compounds to build a predictive toxicological profile.

Acute Toxicity

Based on safety data for compounds like 6-nitroquinoline, 6-Nitrocinnolin-4-ol should be considered potentially harmful if swallowed, inhaled, or in contact with skin.[3] The primary routes of exposure in a research setting would be inhalation of dust particles and dermal contact.

Anticipated Hazard Statements:

  • Harmful if swallowed (H302)[3]

  • Harmful in contact with skin (H312)[3]

  • Harmful if inhaled (H332)[3]

  • Causes skin irritation (H315)[4]

  • Causes serious eye irritation (H319)[4]

  • May cause respiratory irritation (H335)[4]

Genotoxicity and Mutagenicity

A significant concern for nitroaromatic compounds is their potential for genotoxicity. The nitro group can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates that can form adducts with DNA, leading to mutations.[2] For instance, 4-nitroquinoline 1-oxide is a well-documented mutagen and carcinogen that exerts its effects through DNA damage.[5][6]

Causality of Experimental Choice: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity. It is a logical first step because it can detect point mutations caused by DNA-reactive compounds and their metabolites. A positive result in an Ames test would be a strong indicator of mutagenic potential for 6-Nitrocinnolin-4-ol and would necessitate further investigation.

Workflow for Genotoxicity Assessment

A 6-Nitrocinnolin-4-ol B Ames Test (Salmonella typhimurium) +/- S9 Metabolic Activation A->B C Positive Result (Mutagenic Potential) B->C Indicates mutagenicity D Negative Result B->D Suggests no point mutation E In Vitro Mammalian Cell Micronucleus Test C->E D->E F In Vivo Mammalian Erythrocyte Micronucleus Test E->F G Further Investigation (e.g., Comet Assay) F->G

Caption: Initial genotoxicity screening workflow for 6-Nitrocinnolin-4-ol.

Carcinogenicity

Many nitroaromatic compounds are classified as suspected or known carcinogens.[7][8] For example, o-nitroanisole is reasonably anticipated to be a human carcinogen based on animal studies.[8] The mechanism is often linked to the genotoxicity described above. Given the structural alerts (the nitroaromatic system), 6-Nitrocinnolin-4-ol should be handled as a suspected carcinogen until proven otherwise.[3]

Anticipated Hazard Statements:

  • Suspected of causing cancer (H351)[3]

A standard 2-year rodent bioassay would be the definitive study to determine the carcinogenic potential of this compound.

Recommended Handling and Safety Protocols

Given the potential for significant toxicity, stringent safety measures are required when handling 6-Nitrocinnolin-4-ol.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: Handle only in a chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[3][9]

Engineering Controls and Handling Procedures
  • Ventilation: Always work in a well-ventilated area, preferably a certified chemical fume hood.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[10][11] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and locked area.[3]

Proposed Experimental Safety Assessment

To move beyond inference and establish a definitive safety profile for 6-Nitrocinnolin-4-ol, a tiered approach to toxicological testing is recommended.

Step 1: In Vitro Toxicology

The initial phase should focus on in vitro assays to minimize animal use and rapidly identify key hazards.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-Nitrocinnolin-4-ol in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound for 24-48 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality of Experimental Choice: This assay is a rapid and cost-effective method to assess the general cytotoxicity of a compound and provides a dose range for subsequent, more complex studies.

Step 2: In Vivo Acute Toxicity

If significant bioactivity is intended, an acute in vivo study will be necessary.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time with a starting dose based on in vitro data or QSAR predictions.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal does not survive, the next is dosed at a lower level.

  • Endpoint: The test is complete when a sufficient number of reversals in outcome have been observed to allow for the calculation of an LD₅₀ (lethal dose, 50%) and its confidence intervals.

Causality of Experimental Choice: This method is preferred over traditional LD₅₀ studies as it uses fewer animals while still providing a statistically robust estimate of acute toxicity.

Logical Flow for Safety Evaluation

cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo (Acute) cluster_2 Phase 3: In Vivo (Sub-chronic & Chronic) A QSAR & Read-Across (Predictive Toxicology) B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C In Vitro Genotoxicity (e.g., Ames Test) B->C D Acute Toxicity Study (e.g., OECD TG 425) C->D E Repeat-Dose Toxicity Study (28-day or 90-day) D->E F Carcinogenicity Bioassay (2-year rodent study) E->F

Caption: Tiered testing strategy for comprehensive safety assessment.

Conclusion

While direct toxicological data for 6-Nitrocinnolin-4-ol is scarce, a review of structurally related nitroaromatic heterocyclic compounds provides a strong basis for a precautionary approach. The compound should be handled as acutely toxic, a skin/eye irritant, and a potential carcinogen. The provided framework for experimental safety assessment outlines a logical, stepwise process to definitively characterize the toxicological profile of 6-Nitrocinnolin-4-ol, enabling informed risk assessment for its use in research and development.

References

  • 6-Nitrocinnolin-4-ol | 7387-19-1 | Benchchem. (n.d.).
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Protocols & Analytical Methods

Method

The Strategic Application of 6-Nitrocinnolin-4-ol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Cinnoline Scaffold as a Privileged Structure in Drug Discovery The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinally active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold as a Privileged Structure in Drug Discovery

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its structural resemblance to quinoline and isoquinoline allows it to interact with a wide array of biological targets, rendering it a privileged scaffold in the design of novel therapeutics.[3] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][4] The strategic introduction of specific substituents onto the cinnoline core is a key tactic for modulating the potency, selectivity, and pharmacokinetic profile of these compounds.

Among the various substituted cinnolines, 6-Nitrocinnolin-4-ol emerges as a particularly valuable intermediate in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the heterocyclic system, often enhancing its biological activity.[5][6] Furthermore, the hydroxyl group at the 4-position provides a crucial handle for subsequent chemical modifications, allowing for the construction of diverse molecular libraries. This guide provides a comprehensive overview of the applications of 6-Nitrocinnolin-4-ol in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and insights into the biological evaluation of its downstream products.

Application Notes: Leveraging 6-Nitrocinnolin-4-ol in Anticancer Drug Design

The quest for novel and effective anticancer agents is a primary focus of modern drug discovery. The 6-nitro-substituted heterocyclic scaffold, as exemplified by 6-nitroquinolines and 6-nitroquinazolines, has shown considerable promise as a pharmacophore for the development of potent antitumor agents.[1][7] By analogy, 6-Nitrocinnolin-4-ol serves as an excellent starting point for the synthesis of cinnoline-based anticancer compounds.

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A key mechanism through which 6-nitro-substituted heterocycles exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a critical regulator of cellular processes like proliferation, survival, and differentiation.[1] Its aberrant activation, often through mutation or overexpression, is a hallmark of numerous cancers.[1] Small molecules that can block the ATP-binding site of the EGFR kinase domain are effective at inhibiting its downstream signaling, leading to cell cycle arrest and apoptosis (programmed cell death).[1] The 6-nitro-4-anilinylquinazoline scaffold is a well-established inhibitor of EGFR, and it is highly probable that analogous 6-nitrocinnoline derivatives will exhibit similar activity.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Nitrocinnoline Derivative Inhibitor->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 6-nitrocinnoline derivatives.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on 6-nitroquinazoline analogs, several key structure-activity relationships can be inferred for derivatives of 6-Nitrocinnolin-4-ol:[4][7]

  • The 6-Nitro Group: This moiety is often crucial for potent biological activity. Its electron-withdrawing nature can enhance binding to target proteins and may also contribute to cytotoxicity through the generation of reactive oxygen species (ROS) under certain conditions.[1]

  • The C4-Substituent: The hydroxyl group of 6-Nitrocinnolin-4-ol is a versatile handle for introducing a variety of substituents at the 4-position. Conversion to a 4-chloro intermediate, followed by nucleophilic substitution with various anilines or other amines, allows for the exploration of the binding pocket of the target kinase.

  • Aniline Substituents: For EGFR inhibitors, the nature of the substituent on the C4-aniline ring is critical for potency and selectivity. Small, electron-withdrawing groups such as fluorine or chlorine on the phenyl ring often lead to enhanced activity.[4]

Quantitative Data from Analogous 6-Nitroquinazoline Derivatives

The following table summarizes the in vitro biological activities of selected 6-nitro-4-substituted quinazoline analogs, which serve as a strong predictive model for the potential of 6-nitrocinnoline derivatives.

Compound IDC4-SubstituentTarget Cell LineIC50 (µM)Reference
6c (E)-3-(4-Chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-oneHCT-1160.89[7]
6c (E)-3-(4-Chlorophenyl)-1-(4-aminophenyl)prop-2-en-1-oneA5491.12[7]
5d 4-FluorophenylaminoL12100.08[4]
5f 3,4-DifluorophenylaminoL12100.08[4]

Experimental Protocols

The following protocols provide a representative workflow for the synthesis of 6-Nitrocinnolin-4-ol and its conversion to key intermediates for further derivatization and biological evaluation.

workflow start Starting Material: 2-Amino-5-nitroacetophenone step1 Protocol 1: Synthesis of 6-Nitrocinnolin-4-ol start->step1 step2 Protocol 2: Chlorination to 4-Chloro-6-nitrocinnoline step1->step2 step3 Protocol 3: Synthesis of 4-Anilino-6-nitrocinnoline Derivatives step2->step3 step4 Protocol 4: In Vitro Anticancer Activity (MTT Assay) step3->step4 end Biological Data & SAR step4->end

Sources

Application

Application Notes and Protocols: 6-Nitrocinnolin-4-ol as a Potential Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The search for novel, potent, and se...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery.[2][3] Cinnoline derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 6-Nitrocinnolin-4-ol as a potential kinase inhibitor. We present a scientifically grounded rationale for its consideration, detailed protocols for its synthesis and evaluation, and a strategic workflow for its characterization, from initial screening to preliminary ADME/Tox profiling.

Introduction: The Rationale for Investigating 6-Nitrocinnolin-4-ol

The cinnoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[4] The introduction of a nitro group can significantly modulate the biological activity of heterocyclic compounds, often enhancing their reactivity and potential for interaction with macromolecules.[5] This is exemplified by the class of nitroquinoline derivatives, which have been explored as kinase inhibitors and are known to exert their effects through mechanisms such as DNA damage and interference with cellular signaling pathways.[6][7]

Given the structural similarity between quinolines and cinnolines, and the established bioactivity of nitro-substituted heterocycles, 6-Nitrocinnolin-4-ol presents itself as a compelling candidate for investigation as a kinase inhibitor. The presence of both a nitro group and a hydroxyl group offers potential for hydrogen bonding and other interactions within the ATP-binding pocket of kinases, a common mechanism of action for small molecule inhibitors.[8]

This guide provides the necessary framework to explore this potential, outlining a systematic approach to synthesize, screen, and characterize 6-Nitrocinnolin-4-ol.

Synthesis of 6-Nitrocinnolin-4-ol

A plausible synthetic route for 6-Nitrocinnolin-4-ol can be adapted from established methods for the synthesis of substituted cinnolines.[9] The following protocol is a proposed multi-step synthesis.

Protocol 2.1: Synthesis of 6-Nitrocinnolin-4-ol

  • Step 1: Phenylhydrazone Formation: React an appropriate phenylhydrazine precursor with diethyl mesoxalate to form the corresponding phenylhydrazone.

  • Step 2: Acid Hydrolysis: Hydrolyze the resulting diethyl ester to the corresponding dicarboxylic acid.

  • Step 3: Acyl Chloride Formation: Convert the dicarboxylic acid to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).

  • Step 4: Intramolecular Cyclization: Effect an intramolecular Friedel-Crafts acylation by treating the acid chloride with a Lewis acid such as titanium tetrachloride to yield 4-hydroxycinnoline-3-carboxylic acid.

  • Step 5: Decarboxylation: Heat the product from the previous step to induce decarboxylation, affording 4-hydroxycinnoline.

  • Step 6: Nitration: Carefully nitrate the 4-hydroxycinnoline using a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to introduce the nitro group at the 6-position, yielding 6-Nitrocinnolin-4-ol.[9]

Note: This is a generalized protocol. Optimization of reaction conditions and purification methods will be necessary.

Workflow for Evaluating Kinase Inhibitory Potential

A systematic workflow is essential for the efficient evaluation of a potential kinase inhibitor. The following diagram and protocols outline a proposed strategy.

G cluster_0 Initial Screening cluster_1 Potency and Selectivity cluster_2 Cellular Activity cluster_3 Mechanism of Action cluster_4 Early ADME/Tox A Biochemical Kinase Assay Panel B High-Throughput Screening (HTS) A->B Identify initial hits C IC50 Determination B->C Confirm activity D Kinome Profiling C->D Determine selectivity G ATP Competition Assay C->G Elucidate binding mode E Cell-Based Kinase Activity Assay D->E Validate in cellular context F Cell Proliferation/Viability Assay E->F Assess functional effect H In Vitro ADME/Tox Profiling F->H Early safety assessment

Caption: Proposed workflow for the evaluation of 6-Nitrocinnolin-4-ol as a kinase inhibitor.

Protocols for Kinase Inhibition Assays

Initial Screening: Biochemical Kinase Assays

The initial step is to screen 6-Nitrocinnolin-4-ol against a panel of kinases to identify potential targets.[] A variety of assay formats are available, with fluorescence-based methods being common for high-throughput screening.[11][12]

Protocol 4.1.1: In Vitro Kinase Assay (General) [13]

  • Reagent Preparation:

    • Prepare a stock solution of 6-Nitrocinnolin-4-ol in DMSO.

    • Prepare kinase buffer (composition will be kinase-dependent).

    • Prepare a solution of the recombinant kinase of interest.

    • Prepare a solution of the specific substrate.

    • Prepare a solution of ATP.

  • Assay Procedure (96- or 384-well plate format):

    • Add kinase buffer to all wells.

    • Add the 6-Nitrocinnolin-4-ol solution over a range of concentrations (serial dilutions). Include a DMSO-only control.

    • Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.[11]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding a stop solution containing EDTA).

    • Detect the phosphorylated substrate using an appropriate method (e.g., fluorescence polarization, TR-FRET, or luminescence-based ADP detection).[2][12]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of 6-Nitrocinnolin-4-ol relative to the DMSO control.

Determination of Potency: IC50 Value

Once an initial hit is identified, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[14][15]

Protocol 4.2.1: IC50 Determination

  • Perform the in vitro kinase assay as described in Protocol 4.1.1 , using a wider range of concentrations of 6-Nitrocinnolin-4-ol (typically a 10-point, 3-fold serial dilution).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). [16]

  • The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

Table 1: Example IC50 Data Presentation

CompoundTarget KinaseIC50 (µM)
6-Nitrocinnolin-4-olKinase XExperimental Value
Staurosporine (Control)Kinase XExperimental Value
Cellular Activity Assessment

It is crucial to determine if the observed biochemical inhibition translates to a functional effect in a cellular context.[17][18][19]

Protocol 4.3.1: Cell-Based Phosphorylation Assay [17]

  • Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase.

  • Compound Treatment: Treat the cells with various concentrations of 6-Nitrocinnolin-4-ol for a specific duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection of Phosphorylation:

    • Use Western blotting with a phospho-specific antibody to detect the phosphorylation status of a known downstream substrate of the target kinase.

    • Alternatively, use an ELISA-based method for higher throughput.[20]

  • Data Analysis: Quantify the decrease in substrate phosphorylation as a function of 6-Nitrocinnolin-4-ol concentration.

G cluster_0 Cell Treatment & Lysis cluster_1 Phosphorylation Detection A Seed Cells B Treat with 6-Nitrocinnolin-4-ol A->B C Lyse Cells B->C D Protein Quantification C->D E Western Blot / ELISA D->E F Data Analysis E->F

Caption: Workflow for a cell-based phosphorylation assay.

Protocol 4.3.2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Nitrocinnolin-4-ol.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is critical to avoid late-stage drug development failures.[21][22][23]

Table 2: Recommended In Vitro ADME/Tox Assays

PropertyAssayPurpose
Solubility Thermodynamic or Kinetic Solubility AssayTo assess the solubility of the compound in physiological buffers.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability AssayTo predict intestinal absorption.[21]
Metabolic Stability Liver Microsomal Stability AssayTo evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes.[21]
Cytotoxicity Assay against a non-cancerous cell line (e.g., normal human diploid fibroblasts)To assess general toxicity.[24]
hERG Inhibition Patch-clamp or fluorescence-based assayTo evaluate the risk of cardiotoxicity.

Conclusion

The structural features of 6-Nitrocinnolin-4-ol, in the context of the known bioactivities of related cinnoline and nitroquinoline scaffolds, provide a strong rationale for its investigation as a novel kinase inhibitor. The protocols and workflow detailed in this guide offer a comprehensive and systematic approach for its synthesis, screening, and characterization. By following these methodologies, researchers can effectively evaluate the potential of 6-Nitrocinnolin-4-ol and contribute to the discovery of new therapeutic agents.

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Method

Application Notes &amp; Protocols: 6-Nitrocinnolin-4-ol as a Potential Fluorescent Probe

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of a Nitro-Substituted Cinnolinone Cinnoline and its derivatives represent a class of nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Nitro-Substituted Cinnolinone

Cinnoline and its derivatives represent a class of nitrogen-containing heterocyclic compounds with a diverse range of pharmacological activities, including anti-tumor and antimicrobial properties.[1] The introduction of specific functional groups to the cinnoline scaffold can impart novel functionalities, including fluorescence. 6-Nitrocinnolin-4-ol, also known by its tautomeric name 6-nitro-1H-cinnolin-4-one[2], presents an intriguing molecular architecture for the development of novel fluorescent probes.

The presence of a nitro group, a strong electron-withdrawing moiety, in conjunction with the cinnolinone core, suggests the potential for unique photophysical properties. Nitroaromatic compounds are of particular interest in the development of fluorescent probes for detecting hypoxic environments, as the nitro group can be enzymatically reduced under low-oxygen conditions, leading to a change in the fluorescence signal.[3] Furthermore, the 4-ol (or 4-one) moiety introduces the possibility of pH-dependent fluorescence, making it a candidate for probing acidic or basic cellular compartments.

This guide will explore the hypothetical fluorescent properties of 6-Nitrocinnolin-4-ol, propose potential applications in cellular imaging and biosensing, and provide detailed, albeit foundational, protocols to guide experimental investigation.

Postulated Fluorescent Properties

While direct experimental data for 6-Nitrocinnolin-4-ol is pending, we can infer potential photophysical characteristics by drawing parallels with other nitro-substituted and hydroxyl-substituted heterocyclic fluorophores like quinolines and isoquinolines.[4][5][6] The nitro group is generally known to quench fluorescence; however, this property can be harnessed for "turn-on" sensing applications where a chemical or enzymatic reaction cleaves or transforms the nitro group.

Table 1: Predicted Photophysical Properties of 6-Nitrocinnolin-4-ol

ParameterPredicted Range/ValueRationale and Considerations
Excitation Max (λex) 350 - 420 nmBased on the extended π-system of the cinnoline core. The exact wavelength will be influenced by solvent polarity and pH.
Emission Max (λem) 450 - 550 nmA significant Stokes shift is expected due to potential excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group or solvent relaxation effects around the polar nitro and carbonyl groups.
Quantum Yield (ΦF) Low (< 0.1)The nitro group is a known fluorescence quencher. This low initial quantum yield is advantageous for "turn-on" probes where its reduction would lead to a significant increase in fluorescence.
Molar Absorptivity (ε) 10,000 - 25,000 M⁻¹cm⁻¹Typical for aromatic heterocyclic compounds.
Fluorescence Lifetime (τ) 1 - 5 nsThis is a typical range for small organic fluorophores.

Potential Applications and Methodologies

The unique structural features of 6-Nitrocinnolin-4-ol suggest its utility in several advanced research applications.

Fluorescent Probe for Hypoxia Detection

Scientific Rationale: The nitroaromatic structure is the cornerstone of this application. In hypoxic (low oxygen) environments, such as those found in solid tumors, nitroreductase enzymes are often overexpressed.[3] These enzymes can reduce the nitro group of 6-Nitrocinnolin-4-ol to an amino group. This conversion is expected to significantly increase the fluorescence quantum yield, resulting in a "turn-on" fluorescent response that is directly proportional to the level of hypoxia.

Experimental Workflow for Hypoxia Sensing

G cluster_prep Probe Preparation & Characterization cluster_cell Cell Culture & Treatment cluster_imaging Fluorescence Imaging & Analysis prep_sol Prepare stock solution of 6-Nitrocinnolin-4-ol in DMSO spec_char Determine absorbance and baseline fluorescence spectra prep_sol->spec_char cell_culture Culture cancer cells (e.g., A549) induce_hypoxia Induce hypoxia (e.g., 1% O2 incubator or CoCl2 treatment) cell_culture->induce_hypoxia normoxia Maintain normoxic control (21% O2) cell_culture->normoxia load_probe Load cells with 6-Nitrocinnolin-4-ol induce_hypoxia->load_probe normoxia->load_probe microscopy Image cells using fluorescence microscopy load_probe->microscopy quantify Quantify fluorescence intensity microscopy->quantify compare Compare fluorescence between hypoxic and normoxic cells quantify->compare caption Workflow for validating 6-Nitrocinnolin-4-ol as a hypoxia probe.

Caption: Workflow for validating 6-Nitrocinnolin-4-ol as a hypoxia probe.

Protocol 1: In Vitro Hypoxia Detection in Cultured Cells

  • Probe Preparation:

    • Prepare a 10 mM stock solution of 6-Nitrocinnolin-4-ol in cell-culture grade DMSO.

    • Protect the stock solution from light and store at -20°C.

  • Cell Culture and Plating:

    • Culture a suitable cancer cell line (e.g., A549, HeLa) in appropriate media.

    • Plate cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Induction of Hypoxia:

    • Experimental Group: Place the imaging dish in a hypoxic chamber with 1% O₂ or treat with a chemical hypoxia-mimicking agent like cobalt chloride (CoCl₂) for 12-24 hours.

    • Control Group: Keep a parallel dish in a standard normoxic incubator (21% O₂).

  • Cell Loading with the Probe:

    • Dilute the 6-Nitrocinnolin-4-ol stock solution in serum-free cell culture medium to a final working concentration (start with a titration from 1-10 µM).

    • Remove the medium from the cells and add the probe-containing medium.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh medium or PBS for imaging.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set based on the determined excitation/emission spectra).

    • Acquire images from multiple fields of view for both hypoxic and normoxic conditions.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the hypoxic and normoxic groups. A significant increase in fluorescence in the hypoxic group would validate the probe's efficacy.

Potential as a pH-Sensing Fluorophore

Scientific Rationale: The 4-hydroxycinnoline moiety can exist in tautomeric equilibrium with its 4-cinnolinone form. The protonation state of this group is dependent on the ambient pH. Changes in pH can alter the electronic structure of the molecule, thereby affecting its absorption and emission properties. This pH sensitivity could be exploited to visualize acidic organelles like lysosomes or to monitor pH changes in the cellular microenvironment.

Experimental Workflow for pH Sensing

G cluster_spec Spectroscopic pH Titration cluster_cell Cellular pH Imaging prep_buffers Prepare a series of buffers with varying pH (e.g., 4.0 to 9.0) add_probe Add 6-Nitrocinnolin-4-ol to each buffer prep_buffers->add_probe measure_spectra Measure absorbance and fluorescence spectra for each pH add_probe->measure_spectra plot_data Plot fluorescence intensity vs. pH to determine pKa measure_spectra->plot_data load_cells Load cells with 6-Nitrocinnolin-4-ol calibrate Calibrate intracellular pH using nigericin and known pH buffers load_cells->calibrate image Acquire fluorescence images at different intracellular pH values calibrate->image caption Workflow for characterizing pH-dependent fluorescence.

Caption: Workflow for characterizing pH-dependent fluorescence.

Protocol 2: Characterization of pH-Dependent Fluorescence

  • Buffer Preparation:

    • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Spectroscopic Analysis:

    • Prepare a solution of 6-Nitrocinnolin-4-ol in each buffer at a constant concentration (e.g., 10 µM).

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each sample while keeping the excitation wavelength constant.

    • Record the absorbance spectrum for each sample.

  • Data Analysis:

    • Plot the maximum fluorescence intensity against pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the apparent pKa of the fluorophore. This will indicate the pH range in which the probe is most sensitive.

Trustworthiness and Self-Validation

The protocols described above include inherent validation steps:

  • Controls: The use of normoxic controls in the hypoxia detection protocol is crucial for establishing a baseline fluorescence and confirming that the observed signal change is indeed due to hypoxia.

  • Titration and Calibration: The protocols emphasize the importance of titrating the probe concentration to find an optimal balance between signal strength and potential cytotoxicity. For pH sensing, calibration with ionophores like nigericin is a standard method to correlate fluorescence intensity with intracellular pH.

  • Spectral Analysis: A thorough initial characterization of the probe's absorbance and fluorescence spectra in different solvents and pH conditions is a prerequisite for any application. This ensures the selection of appropriate excitation sources and emission filters for microscopy.

Conclusion

6-Nitrocinnolin-4-ol stands as a promising but underexplored candidate for the development of novel fluorescent probes. Its nitroaromatic structure suggests a strong potential for "turn-on" hypoxia sensing, a critical need in cancer research and drug development. Furthermore, its pH-sensitive functional group opens avenues for its use in studying cellular pH dynamics. The experimental frameworks provided in this guide offer a logical and robust starting point for researchers to unlock the full potential of this intriguing molecule. Rigorous experimental validation of its photophysical properties and biological performance is the essential next step in this endeavor.

References

  • The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. [Link]

  • IOSR Journal of Pharmacy. (2014). Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. [Link]

  • Molecules. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • Russian Journal of General Chemistry. (2010). Methods for the synthesis of cinnolines (Review). [Link]

  • Molecules. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Edinburgh Instruments. (2021). Relative Quantum Yield. [Link]

  • Photochemical & Photobiological Sciences. (2010). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. [Link]

  • ResearchGate. (2010). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. [Link]

  • High Energy Chemistry. (2012). Structure and spectral-fluorescent properties of 6-pyrazolyl-4-methylumbelliferone. [Link]

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Application

Application Notes and Protocols for the Derivatization of 6-Nitrocinnolin-4-ol for Enhanced Biological Activity

Abstract The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] 6-Nitrocinnolin-4-ol represents a key starting material for the synthesis of novel therapeutic agents due to the presence of two reactive functionalities: a hydroxyl group at the 4-position and a nitro group at the 6-position. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the heterocyclic core.[3] This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 6-nitrocinnolin-4-ol to enhance its biological efficacy. We will explore derivatization at both the 4- and 6-positions, providing a rationale for the synthetic choices based on established structure-activity relationships (SAR) and offering step-by-step, self-validating protocols for the synthesis and biological evaluation of novel cinnoline derivatives.

Introduction: The Rationale for Derivatizing 6-Nitrocinnolin-4-ol

The cinnoline nucleus, an isostere of quinoline and isoquinoline, has been a subject of intense investigation in drug discovery.[1] The introduction of a nitro group, as in 6-nitrocinnolin-4-ol, is a common strategy in medicinal chemistry to enhance biological activity. For instance, nitro-substituted quinazolines have shown potent inhibitory activities toward both TNF-α production and T-cell proliferation.[4] The hydroxyl group at the 4-position and the nitro group at the 6-position of 6-nitrocinnolin-4-ol are prime targets for chemical modification to modulate the compound's physicochemical properties and biological activity.

Strategic Derivatization Pathways:

This guide will focus on two primary avenues for derivatization, as illustrated in the workflow diagram below:

  • Modification of the 4-hydroxyl group: This includes O-alkylation to introduce various lipophilic or functionalized side chains. Such modifications can influence the compound's membrane permeability and interaction with biological targets.

  • Modification of the 6-nitro group: This primarily involves the reduction of the nitro group to an amine, which can then be further functionalized, for example, through acylation. The 6-amino group can also serve as a handle for introducing diverse substituents via modern cross-coupling methodologies.

The strategic combination of modifications at both positions allows for the generation of a diverse library of novel cinnoline derivatives with the potential for enhanced and selective biological activity.

Derivatization_Workflow cluster_0 Derivatization at 4-Position cluster_1 Derivatization at 6-Position cluster_2 Further Modification start 6-Nitrocinnolin-4-ol O_alkylation O-Alkylation start->O_alkylation Alkyl halide, Base chlorination Chlorination (SOCl2/PCl5) start->chlorination ether_derivatives 4-Alkoxy-6-nitrocinnoline Derivatives O_alkylation->ether_derivatives chloro_intermediate 4-Chloro-6-nitrocinnoline chlorination->chloro_intermediate amination Nucleophilic Substitution (Ammonia/Amines) chloro_intermediate->amination amino_derivatives 4-Amino-6-nitrocinnoline Derivatives amination->amino_derivatives reduction Nitro Group Reduction amino_derivatives->reduction e.g., H2, Pd/C diamino_intermediate 4,6-Diaminocinnoline Derivative reduction->diamino_intermediate acylation Acylation diamino_intermediate->acylation acyl_derivatives N-Acyl Derivatives acylation->acyl_derivatives

Figure 1: General workflow for the derivatization of 6-nitrocinnolin-4-ol.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the derivatization of 6-nitrocinnolin-4-ol.

Synthesis of the Key Intermediate: 4-Chloro-6-nitrocinnoline

The conversion of the 4-hydroxyl group to a chloro group is a critical step, as the chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This transformation can be effectively achieved using a mixture of thionyl chloride and phosphorus pentachloride.[5]

Protocol 1: Synthesis of 4-Chloro-6-nitrocinnoline

  • Materials:

    • 6-Nitrocinnolin-4-ol

    • Thionyl chloride (SOCl₂)

    • Phosphorus pentachloride (PCl₅)

    • Dry toluene

    • Ice bath

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer with heating mantle

  • Procedure:

    • To a stirred suspension of 6-nitrocinnolin-4-ol (1.0 eq) in dry toluene, add thionyl chloride (5.0 eq) cautiously at room temperature.

    • Add phosphorus pentachloride (1.2 eq) portion-wise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-6-nitrocinnoline as a solid.

  • Expected Characterization Data:

    • The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and the characteristic isotopic pattern of the chlorine atom in the mass spectrum are key indicators of a successful reaction.

Derivatization at the 4-Position

The direct O-alkylation of the 4-hydroxyl group can be achieved using various alkyl halides in the presence of a suitable base. This method allows for the introduction of a wide range of alkyl and substituted alkyl chains.

Protocol 2: General Procedure for O-Alkylation

  • Materials:

    • 6-Nitrocinnolin-4-ol

    • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq)

    • Dry N,N-dimethylformamide (DMF) or acetone

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • To a solution of 6-nitrocinnolin-4-ol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (50-60 °C) for 12-24 hours, monitoring by TLC.

    • After completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired 4-alkoxy-6-nitrocinnoline.

  • Expected Characterization Data:

    • ¹H NMR will show new signals corresponding to the protons of the introduced alkyl chain, and the hydroxyl proton signal will be absent. Mass spectrometry will confirm the expected molecular weight of the O-alkylated product.

The highly reactive 4-chloro-6-nitrocinnoline intermediate can be readily derivatized by reaction with various nucleophiles, such as amines, to introduce a diverse range of substituents at the 4-position.

Protocol 3: Synthesis of 4-Amino-6-nitrocinnoline Derivatives

  • Materials:

    • 4-Chloro-6-nitrocinnoline

    • Ammonia solution or primary/secondary amine (2.0 eq)

    • Phenol or a high-boiling point solvent like dioxane

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 4-chloro-6-nitrocinnoline (1.0 eq) in phenol.

    • Add the amine (2.0 eq) to the solution.

    • Heat the reaction mixture to 100-120 °C for 4-8 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into an excess of aqueous sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the 4-amino-6-nitrocinnoline derivative.

  • Expected Characterization Data:

    • The successful substitution will be confirmed by the appearance of new signals for the amino protons in the ¹H NMR spectrum and the absence of the chloro-substituent in the mass spectrum.

Derivatization at the 6-Position: Reduction of the Nitro Group

The reduction of the 6-nitro group to a 6-amino group is a key transformation that opens up numerous possibilities for further derivatization. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 4: Catalytic Reduction of the 6-Nitro Group

  • Materials:

    • 6-Nitrocinnoline derivative (e.g., 4-alkoxy-6-nitrocinnoline or 4-amino-6-nitrocinnoline)

    • Palladium on carbon (Pd/C, 10 mol%)

    • Methanol or ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the 6-nitrocinnoline derivative (1.0 eq) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the 6-aminocinnoline derivative.

  • Expected Characterization Data:

    • The reduction of the nitro group will be evident in the ¹H NMR spectrum by a significant upfield shift of the aromatic protons and the appearance of a new signal for the amino group. The mass spectrum will show a decrease in molecular weight corresponding to the conversion of the NO₂ group to an NH₂ group.

Biological Evaluation Protocols

The newly synthesized cinnoline derivatives should be evaluated for their biological activity. Based on the known pharmacological profile of cinnolines, anticancer and antibacterial assays are highly relevant.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard initial screening method for potential anticancer compounds.[6][7]

Protocol 5: MTT Cytotoxicity Assay

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined in this guide are based on established SAR principles for cinnoline and related heterocyclic compounds.

  • 4-Position Substituents: The nature of the substituent at the 4-position of the cinnoline ring significantly influences biological activity. For example, in the analogous 4-aminoquinolines, the nature of the amino side chain is crucial for antimalarial activity.[10] The introduction of various alkoxy and amino functionalities at this position in 6-nitrocinnolin-4-ol allows for the exploration of how lipophilicity, hydrogen bonding capacity, and steric bulk affect target engagement.

  • 6-Position Substituents: The presence of a nitro group at the 6-position is often associated with enhanced biological activity.[4] Its reduction to an amino group provides a versatile handle for further modifications. Acylation of the 6-amino group can introduce a variety of substituents that can interact with specific pockets in the target protein. Furthermore, the 6-amino group can be converted to other functionalities, opening avenues for a wide range of derivatizations.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Cinnoline Derivatives (IC₅₀ in µM)

Compound ID4-Substituent6-SubstituentMCF-7A549
Starting Material -OH-NO₂>100>100
Derivative 1 -OCH₃-NO₂85.292.5
Derivative 2 -NH₂-NO₂50.165.8
Derivative 3 -OCH₃-NH₂25.630.4
Derivative 4 -NH₂-NH₂15.322.1

Table 2: Antibacterial Activity of Cinnoline Derivatives (MIC in µg/mL)

Compound ID4-Substituent6-SubstituentS. aureusE. coli
Starting Material -OH-NO₂>128>128
Derivative 1 -OCH₃-NO₂64128
Derivative 2 -NH₂-NO₂3264
Derivative 3 -OCH₃-NH₂1632
Derivative 4 -NH₂-NH₂816

Conclusion

This application guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives of 6-nitrocinnolin-4-ol. The detailed protocols and underlying scientific principles are intended to empower researchers in drug discovery to explore the therapeutic potential of the cinnoline scaffold. The systematic derivatization at the 4- and 6-positions, coupled with rigorous biological testing, will facilitate the identification of lead compounds with enhanced activity and selectivity, paving the way for the development of new and effective therapeutic agents.

References

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  • A concise review on cinnoline and its biological activities. IJARIIT.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. [Link]

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  • Assay of topoisomerase I activity v1. ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Experimental Chemistry of 6-Nitrocinnolin-4-ol

Abstract This comprehensive guide provides detailed experimental protocols and theoretical insights for studying the chemical reactivity of 6-Nitrocinnolin-4-ol. Cinnoline scaffolds are of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for studying the chemical reactivity of 6-Nitrocinnolin-4-ol. Cinnoline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] 6-Nitrocinnolin-4-ol, featuring both a nucleophilic hydroxyl group and an electron-withdrawing nitro group, serves as a versatile intermediate for the synthesis of a wide array of functionalized derivatives. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for exploring key transformations of this molecule, including O-alkylation, nitro group reduction, and leveraging the activating effect of the nitro group for nucleophilic aromatic substitution. Each protocol is designed to be self-validating, with explanations for procedural choices and methods for comprehensive analytical characterization.

Introduction and Significance

The cinnoline ring system, a benzo[c]pyridazine, is a privileged heterocyclic motif found in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The synthetic derivatization of the cinnoline core is a cornerstone of many medicinal chemistry programs. 6-Nitrocinnolin-4-ol (Figure 1) is a particularly valuable starting material. Its structure is characterized by two key functional groups that dictate its reactivity:

  • The 4-hydroxyl group: This group exists in tautomeric equilibrium with its keto form, 6-nitro-1H-cinnolin-4-one.[3] It behaves as a nucleophile and provides a reactive site for substitutions, such as alkylation and acylation.

  • The 6-nitro group: As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic system. It deactivates the ring towards electrophilic substitution but strongly activates it for potential nucleophilic aromatic substitution (SNAr) reactions.[4] Furthermore, the nitro group itself can be readily reduced to a primary amine, a critical functional handle for further diversification.[5]

This guide details the experimental setups for harnessing this reactivity, enabling the synthesis of novel cinnoline derivatives for screening and development.

Chemical structure of 6-Nitrocinnolin-4-ol

Figure 1. Chemical Structure of 6-Nitrocinnolin-4-ol.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to be familiar with the properties of the material and the necessary safety precautions.

Compound Properties
PropertyValueSource
CAS Number 7387-19-1[3]
Molecular Formula C₈H₅N₃O₃[3]
Molecular Weight 191.14 g/mol [3]
Appearance Typically a yellow or off-white solidGeneral Observation
IUPAC Name 6-nitro-1H-cinnolin-4-one[3]
Safety & Handling
  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling Nitroaromatic Compounds: Nitroaromatic compounds can be energetic and potentially explosive, although this risk is low for this specific molecule under normal lab conditions. Avoid grinding, excessive heat, and impact.

  • Reagent Hazards: Be aware of the specific hazards associated with all reagents used in the protocols, such as corrosive acids, flammable solvents, and toxic alkylating agents. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Core Experimental Workflow: A General Approach

Most reactions involving 6-Nitrocinnolin-4-ol will follow a similar overarching workflow. This section provides a general template that will be adapted in the specific protocols that follow.

General Reaction Monitoring Protocol (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Solvent System (Eluent): A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A 7:3 mixture of Ethyl Acetate:Hexane is often effective. Adjust polarity as needed to achieve an Rf value of 0.3-0.5 for the starting material.

  • Spotting: Dissolve a tiny amount of the reaction mixture in a suitable solvent. Spot the plate with a capillary tube alongside a spot of the starting material for reference.

  • Development: Place the plate in a sealed chamber containing the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.

General Work-up and Purification
  • Quenching: Once the reaction is complete by TLC, cool the mixture to room temperature. If necessary, quench the reaction by slowly adding water or an appropriate aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer with water and brine to remove impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using an eluent system determined during TLC analysis.

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis reactants Reactants + Solvent in Flask reaction Stirring & Heating (Monitor by TLC) reactants->reaction Conditions quench Quench Reaction reaction->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography Crude Product characterization NMR, MS, IR chromatography->characterization G start 6-Nitrocinnolin-4-ol + K₂CO₃ in DMF add_alkyl Add Alkyl Halide (e.g., CH₃I) start->add_alkyl heat Heat to 60-80 °C (Monitor by TLC) add_alkyl->heat workup Cool, add H₂O, Extract with EtOAc heat->workup purify Column Chromatography workup->purify product Pure 4-Alkoxy-6- nitrocinnoline purify->product G start 6-Nitrocinnolin-4-ol in Ethanol add_reductant Add SnCl₂ in conc. HCl (dropwise) start->add_reductant heat Heat to 70-80 °C (Monitor by TLC) add_reductant->heat neutralize Cool & Neutralize (pH 8-9 with NaHCO₃) heat->neutralize filter_extract Filter through Celite® Extract with EtOAc neutralize->filter_extract product Pure 6-Aminocinnolin-4-ol filter_extract->product G cluster_A Step A: Chlorination cluster_B Step B: SNAr start_A 6-Nitrocinnolin-4-ol react_A Heat with POCl₃ start_A->react_A workup_A Quench on Ice, Neutralize react_A->workup_A intermediate 4-Chloro-6-nitrocinnoline workup_A->intermediate start_B Intermediate + Nucleophile (e.g., Aniline) + Et₃N intermediate->start_B Use in next step react_B Heat in Ethanol (Monitor by TLC) start_B->react_B workup_B Aqueous Work-up, Extraction react_B->workup_B product 4-Substituted-6-nitrocinnoline workup_B->product

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-Nitrocinnolin-4-ol

Introduction: Unveiling the Potential of 6-Nitrocinnolin-4-ol The cinnoline scaffold, a nitrogen-containing heterocyclic system, is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 6-Nitrocinnolin-4-ol

The cinnoline scaffold, a nitrogen-containing heterocyclic system, is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, into such scaffolds can significantly modulate their physicochemical and pharmacological properties.[1] 6-Nitrocinnolin-4-ol, the subject of this guide, represents a promising, yet underexplored, member of this chemical class. The presence of both a nitro group and a hydroxyl functionality suggests potential for diverse biological interactions, possibly through mechanisms involving cellular redox processes or specific enzyme inhibition.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vitro characterization of 6-Nitrocinnolin-4-ol. We will present a logical, field-proven workflow, beginning with foundational cytotoxicity screening and progressing to more nuanced mechanistic studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Foundational Analysis - Assessing Cytotoxicity

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cellular metabolic activity as a proxy for cell viability.[2][3][4]

Principle of the MTT Assay

The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[3][4] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate adherence Allow cells to adhere (24h) cell_seeding->adherence compound_prep Prepare serial dilutions of 6-Nitrocinnolin-4-ol treatment Treat cells with compound compound_prep->treatment incubation Incubate for desired time (e.g., 24, 48, 72h) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for formazan formation mtt_addition->formazan_formation solubilization Add solubilization agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve to determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of 6-Nitrocinnolin-4-ol using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 6-Nitrocinnolin-4-ol

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO)[4]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-Nitrocinnolin-4-ol in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 6-Nitrocinnolin-4-ol. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the % cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC50 Values
Cell LineIncubation Time (h)IC50 of 6-Nitrocinnolin-4-ol (µM)
A5492475.2
4842.5
7221.8
MCF-72488.1
4855.3
7230.7

Part 2: Mechanistic Insight - Investigating Kinase Inhibition

Given the prevalence of kinase dysregulation in cancer, a plausible mechanism of action for an anti-proliferative compound like 6-Nitrocinnolin-4-ol is the inhibition of a key signaling kinase. An in vitro kinase assay can directly assess the compound's ability to inhibit a specific kinase.[6][7][8][9]

Principle of the In Vitro Kinase Assay

This assay measures the activity of a purified kinase enzyme.[10] The kinase catalyzes the transfer of a phosphate group from ATP to a specific substrate. The effect of an inhibitor, such as 6-Nitrocinnolin-4-ol, is quantified by measuring the reduction in substrate phosphorylation.[10]

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and 6-Nitrocinnolin-4-ol mix Combine kinase and inhibitor reagents->mix initiate Initiate reaction with ATP and substrate mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate reaction incubate->terminate detect Detect phosphorylated substrate (e.g., luminescence, fluorescence) terminate->detect read_signal Read signal detect->read_signal calculate_inhibition Calculate % inhibition read_signal->calculate_inhibition plot_curve Plot dose-response curve to determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay

Materials:

  • Purified recombinant kinase (e.g., a relevant receptor tyrosine kinase or a downstream signaling kinase)

  • Specific kinase substrate

  • ATP

  • Kinase assay buffer[9]

  • 6-Nitrocinnolin-4-ol

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 6-Nitrocinnolin-4-ol in the kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in the assay buffer at the recommended concentrations.

  • Kinase Reaction:

    • Add the 6-Nitrocinnolin-4-ol dilutions to the wells of the 384-well plate.

    • Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[6]

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detection:

    • Terminate the kinase reaction and detect the amount of product formed (phosphorylated substrate or ADP) using a commercially available detection reagent according to the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of kinase inhibition:

      • % Inhibition = 100 - [((Signal of Test Compound - Signal of No Kinase Control) / (Signal of Vehicle Control - Signal of No Kinase Control)) x 100]

    • Plot the % inhibition against the log of the compound concentration to determine the IC50 value.

Part 3: Cellular Pathway Analysis - Western Blotting

To confirm that the observed kinase inhibition in a cell-free system translates to an effect on the signaling pathway within a cellular context, Western blotting is an indispensable technique.[11][12][13] It allows for the detection and semi-quantification of specific proteins, including the phosphorylated (activated) forms of kinases and their downstream targets.[11]

Principle of Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[12][13]

Experimental Workflow: Western Blotting

Western_Blot_Workflow cluster_sample Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_probing Immunodetection cell_treatment Treat cells with 6-Nitrocinnolin-4-ol lysis Lyse cells and collect protein cell_treatment->lysis quantification Quantify protein concentration lysis->quantification denature Denature protein samples quantification->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal (e.g., chemiluminescence) secondary_ab->detection

Caption: Workflow for Western blot analysis of protein expression and phosphorylation.

Detailed Protocol: Western Blotting

Materials:

  • Cells treated with 6-Nitrocinnolin-4-ol

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer[12]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-downstream target, anti-loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Treat cells with 6-Nitrocinnolin-4-ol for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.[11]

    • Transfer the separated proteins to a membrane.[12]

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14]

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities using densitometry software.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial in vitro evaluation of 6-Nitrocinnolin-4-ol. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently and effectively characterize the biological activity of this and other novel compounds. The provided protocols, rooted in established methodologies, are designed to yield reliable and interpretable data, paving the way for further preclinical development.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]

  • Talia, F., et al. (2010). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. Biochemical Pharmacology. [Link]

  • Olejnik, A., et al. (2022). Screening of the Antimelanoma Activity of Monoterpenes—In Vitro Experiments on Four Human Melanoma Lines. Molecules. [Link]

  • Wei, Q., et al. (2018). The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. Current Microbiology. [Link]

  • National Center for Biotechnology Information. (2015). In vitro NLK Kinase Assay. [Link]

  • Alegre, E., et al. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In: StatPearls. [Link]

  • García-Saldaña, J.S., et al. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules. [Link]

  • Imtara, H., et al. (2023). Antimicrobial Activities of Natural Bioactive Polyphenols. Molecules. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. [Link]

  • Li, H., et al. (2022). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Donadu, M. G., et al. (2021). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • de Lacerda-Neto, L. J., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Creative Biolabs. Western Blot Protocol. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE. [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitrocinnolin-4-ol

Introduction: The Significance of 6-Nitrocinnolin-4-ol in Medicinal Chemistry 6-Nitrocinnolin-4-ol is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of a variety of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Nitrocinnolin-4-ol in Medicinal Chemistry

6-Nitrocinnolin-4-ol is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The cinnoline scaffold itself is a key pharmacophore, and the presence of the nitro and hydroxyl functionalities at the 6- and 4-positions, respectively, offers versatile handles for further chemical modifications.[1] These modifications are instrumental in the development of novel therapeutic agents, with research pointing towards potential applications as anticancer, antibacterial, and antiparasitic agents.[1] The electron-withdrawing nature of the nitro group can significantly influence the molecule's biological activity and its interactions with biological targets.[1] This document provides a comprehensive guide for the large-scale synthesis of 6-Nitrocinnolin-4-ol, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach from 2-Amino-5-nitrophenol

The most common and scalable synthetic route to 6-Nitrocinnolin-4-ol proceeds through a two-step sequence starting from the readily available 2-amino-5-nitrophenol. This strategy is an adaptation of classical cinnoline syntheses, such as the Borsche-Cinnoline synthesis, which involves the diazotization of an ortho-aminoaryl ketone or aldehyde followed by intramolecular cyclization.[2] In this case, the cyclization precursor is generated in situ from 2-amino-5-nitrophenol.

The overall transformation can be summarized as follows:

  • Diazotization: The primary aromatic amine of 2-amino-5-nitrophenol is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3][4]

  • Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization to form the stable 6-Nitrocinnolin-4-ol.

This approach is advantageous for large-scale production due to the relatively low cost of starting materials and the straightforward nature of the reaction sequence.

Visualizing the Synthetic Workflow

Synthesis_Workflow 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Diazotization Diazotization 2-Amino-5-nitrophenol->Diazotization NaNO2, HCl Diazonium_Salt Diazonium Salt (Intermediate) Diazotization->Diazonium_Salt Intramolecular_Cyclization Intramolecular_Cyclization Diazonium_Salt->Intramolecular_Cyclization 6-Nitrocinnolin-4-ol 6-Nitrocinnolin-4-ol Intramolecular_Cyclization->6-Nitrocinnolin-4-ol Heat

Caption: Synthetic workflow for 6-Nitrocinnolin-4-ol.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate engineering controls and safety considerations.

Part 1: Synthesis of the Starting Material - 2-Amino-5-nitrophenol

While 2-amino-5-nitrophenol is commercially available, understanding its synthesis provides valuable context and can be a cost-effective option for very large-scale operations. A common method involves the nitration of 2-aminophenol after protection of the amino group.[5][6] A two-step process from o-aminophenol and urea has also been reported with good yields.[7] For the purpose of this protocol, we will assume the availability of commercial 2-amino-5-nitrophenol.

Part 2: Large-Scale Synthesis of 6-Nitrocinnolin-4-ol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplierNotes
2-Amino-5-nitrophenol154.12≥98%CommercialStarting material
Sodium Nitrite (NaNO₂)69.00≥99%CommercialDiazotizing agent
Hydrochloric Acid (HCl)36.4637% (conc.)CommercialAcid catalyst
Deionized Water18.02N/AIn-houseSolvent
Ethanol46.0795%CommercialRecrystallization solvent
Activated CarbonN/AN/ACommercialFor decolorization

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Addition funnel.

  • Buchner funnel and vacuum flask.

  • pH meter or pH paper.

  • Heating/cooling circulator.

  • Drying oven.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a well-ventilated fume hood, equip a 5 L jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a reflux condenser.

    • Charge the reactor with 2 L of deionized water and 250 mL of concentrated hydrochloric acid.

    • Begin stirring and cool the mixture to 0-5 °C using a cooling circulator.

  • Preparation of the Amine Slurry:

    • In a separate beaker, add 154 g (1.0 mol) of 2-amino-5-nitrophenol to 1 L of deionized water and stir to form a slurry.

  • Diazotization:

    • Slowly add the 2-amino-5-nitrophenol slurry to the chilled hydrochloric acid solution in the reactor. Maintain the temperature between 0-5 °C.

    • Prepare a solution of 76 g (1.1 mol) of sodium nitrite in 250 mL of deionized water.

    • Slowly add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel over a period of 60-90 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is an exothermic process.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Intramolecular Cyclization:

    • Once the diazotization is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous gas evolution (N₂) will be observed as the cyclization proceeds.

    • Maintain the temperature at 80-90 °C for 2-3 hours, or until gas evolution ceases. The color of the reaction mixture will typically change, and a solid precipitate of 6-Nitrocinnolin-4-ol will form.

  • Isolation of the Crude Product:

    • Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

    • Press the solid as dry as possible on the funnel.

Part 3: Purification by Recrystallization

The crude 6-Nitrocinnolin-4-ol can be purified by recrystallization to obtain a high-purity product.[8]

Procedure:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of 6-Nitrocinnolin-4-ol. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8]

  • Dissolution:

    • Transfer the crude, dried product to a large Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid is not fully dissolving, add more hot ethanol portion-wise.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes to decolorize.

  • Hot Filtration:

    • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified 6-Nitrocinnolin-4-ol in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 75-85% of a yellow to light brown crystalline solid.

Purity Assessment: The purity of the final product can be assessed by:

  • Melting Point: A sharp melting point indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and purity.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and products.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. For this synthesis, the diazonium salt is generated and used in situ, which significantly mitigates this risk. However, it is crucial to maintain the low temperature during the diazotization step to prevent decomposition.

  • Nitrous Acid: Nitrous acid is unstable and should be generated in situ.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Mechanistic Insights

The key transformation in this synthesis is the intramolecular cyclization of the diazonium salt. The mechanism can be conceptualized as an intramolecular electrophilic aromatic substitution, where the diazonium group acts as a potent electrophile.

Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization Start 2-Amino-5-nitrophenol Diazonium Diazonium Salt Start->Diazonium NaNO2, HCl Cyclization_Step Electrophilic Attack Diazonium->Cyclization_Step Intermediate Cyclized Intermediate Cyclization_Step->Intermediate Aromatization Aromatization Intermediate->Aromatization -H+ Product 6-Nitrocinnolin-4-ol Aromatization->Product

Caption: Key mechanistic steps in the synthesis.

Troubleshooting Guide

IssuePossible CauseSolution
Low YieldIncomplete diazotizationEnsure the temperature is maintained below 5 °C during NaNO₂ addition. Check for a slight excess of nitrous acid.
Incomplete cyclizationEnsure the reaction is heated for a sufficient amount of time at the correct temperature.
Dark, Oily ProductImpurities in the starting materialPurify the starting 2-amino-5-nitrophenol if necessary.
Side reactions during diazotizationMaintain strict temperature control.
Product Difficult to FilterFine particle sizeAllow for slower cooling during precipitation and recrystallization to encourage larger crystal growth.

Conclusion

The protocol described provides a robust and scalable method for the synthesis of 6-Nitrocinnolin-4-ol. By carefully controlling the reaction parameters, particularly the temperature during the diazotization step, high yields of a pure product can be consistently obtained. This application note serves as a comprehensive guide for researchers and professionals engaged in the synthesis of this important medicinal chemistry intermediate.

References

  • Baumgarten, H. E. (1961). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of cinnoline derivatives 5a–t. (n.d.). ResearchGate. [Link]

  • Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
  • Method for producing 5-nitro-2aminophenol. (2016).
  • Cinnoline. (n.d.). Wikipedia. [Link]

  • Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Balova, I. A., et al. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-521. [Link]

  • Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... (n.d.). ResearchGate. [Link]

  • 2-AMINO-5-NITROPHENOL. (1993). NCBI Bookshelf. [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process. (2004). ResearchGate. [Link]

  • Borsche Cinnoline synthesis. (2023, January 8). YouTube. [Link]

  • DIAZOMETHANE. (n.d.). New Jersey Department of Health. [Link]

  • Diazomethane. (n.d.). University of Illinois Division of Research Safety. [https://drs.illinois.edu/ diazomethane]([Link] diazomethane)

  • Diazotization of amines. (1999).
  • 2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. [Link]

  • Diazomethane Standard Operating Procedure Template. (n.d.). University of New Mexico Environmental Health & Safety. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Nitrocinnolin-4-ol

Welcome to the dedicated technical support guide for the synthesis of 6-Nitrocinnolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Nitrocinnolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The presence of both a nitro group and a hydroxyl group offers multiple avenues for further chemical modification, making it a valuable intermediate in drug discovery.[1] However, its synthesis can present unique challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Core Synthesis Overview: The Richter-Alford Pathway

The most common and reliable route to 6-Nitrocinnolin-4-ol involves a multi-step sequence starting from a substituted aniline, proceeding through diazotization, cyclization, and nitration. This pathway, a modification of classical cinnoline syntheses, is chosen for its robustness, though it requires careful control over each step. The overall workflow is outlined below.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization to Cinnoline Core cluster_2 Step 3: Modification & Final Product A Diethyl Mesoxalate + Phenylhydrazine B Diethyl Mesoxalate Phenylhydrazone A->B Reflux in Ethanol C Acid Chloride Formation (SOCl2/PCl5) B->C D Intramolecular Cyclization (TiCl4 or AlCl3) C->D E 4-Hydroxycinnoline-3-carboxylic acid D->E F Decarboxylation (Heat) E->F G 4-Hydroxycinnoline F->G H Nitration (HNO3/H2SO4) G->H I 6-Nitrocinnolin-4-ol (Final Product) H->I

Caption: Overall workflow for 6-Nitrocinnolin-4-ol synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My cyclization step (Step 2) to form the cinnoline ring is failing, resulting in a low yield of 4-hydroxycinnoline-3-carboxylic acid. What's going wrong?

Probable Causes:

  • Inefficient Acid Chloride Formation: The conversion of the carboxylic acid derived from the phenylhydrazone to its acid chloride is a critical prerequisite for cyclization. Incomplete conversion means less substrate is available for the subsequent Friedel-Crafts type reaction.

  • Deactivated Lewis Acid Catalyst: The Lewis acid (e.g., TiCl₄ or AlCl₃) is highly moisture-sensitive. Contamination with water will quench the catalyst, halting the intramolecular cyclization.

  • Insufficient Activation of the Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the phenyl ring of the hydrazone is substituted with strongly electron-withdrawing groups (other than the intended nitro-precursor), the ring may be too deactivated to cyclize efficiently.

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from deactivating the Lewis acid.[2]

  • Confirm Acid Chloride Formation: Before adding the Lewis acid, you can verify the formation of the acid chloride. A simple method is to take a small aliquot of the reaction mixture (with caution), quench it with methanol, and analyze by TLC or LC-MS to see if the corresponding methyl ester has formed, indicating a successful conversion from the carboxylic acid.

  • Choice of Chlorinating Agent: A mixture of thionyl chloride (SOCl₂) and a catalytic amount of phosphorus pentachloride (PCl₅) can be more effective than SOCl₂ alone for forming the acid chloride.[3]

  • Lewis Acid Stoichiometry: Use a sufficient excess of the Lewis acid (typically 1.5 to 2.5 equivalents) to ensure the reaction goes to completion. The catalyst is consumed during the reaction and workup.

Question 2: The final nitration step (Step 3) is producing a dark, tarry mixture with very little of the desired 6-Nitrocinnolin-4-ol. Why is this happening?

Probable Causes:

  • Over-Nitration or Oxidation: Cinnoline systems, especially those with activating hydroxyl groups, are susceptible to aggressive reaction conditions. Excessively high temperatures or a highly concentrated nitrating mixture can lead to the formation of dinitro products, polynitrated species, or oxidative degradation, resulting in tar.

  • Incorrect Order of Addition: Adding the 4-hydroxycinnoline substrate to the hot nitrating mixture can cause an uncontrolled, exothermic reaction, leading to decomposition. The correct procedure is to add the nitrating agent dropwise to a cooled solution of the substrate.

  • Insufficient Temperature Control: The nitration of activated aromatic systems is highly exothermic. If the heat generated is not effectively dissipated, the reaction temperature can rise uncontrollably, favoring side reactions and decomposition.

Solutions & Scientific Rationale:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C using an ice-salt bath throughout the addition of the nitrating mixture. This slows the reaction rate, minimizes exotherms, and improves selectivity for mono-nitration at the 6-position.

  • Careful Reagent Addition: Prepare the nitrating mixture (HNO₃/H₂SO₄) separately and cool it before adding it slowly and dropwise to the solution of 4-hydroxycinnoline dissolved in concentrated sulfuric acid. This ensures the substrate is never exposed to a localized high concentration of the powerful nitrating agent.

  • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. As soon as the 4-hydroxycinnoline is consumed, quench the reaction by pouring it carefully onto crushed ice. Over-extending the reaction time increases the risk of side product formation.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield of Final Product CheckStep Which step has low yield? Start->CheckStep Cyclization Step 2: Cyclization CheckStep->Cyclization Cyclization Nitration Step 3: Nitration CheckStep->Nitration Nitration CyclizationCauses Probable Causes: - Wet Reagents/Glassware - Incomplete Acid Chloride Formation - Insufficient Lewis Acid Cyclization->CyclizationCauses CyclizationSolutions Solutions: 1. Use oven-dried glassware & anhydrous solvents. 2. Confirm acid chloride formation (e.g., via esterification of aliquot). 3. Increase Lewis acid stoichiometry. CyclizationCauses->CyclizationSolutions NitrationCauses Probable Causes: - Reaction temp too high - Incorrect addition order - Reaction time too long Nitration->NitrationCauses NitrationSolutions Solutions: 1. Maintain temp at 0-5°C with ice-salt bath. 2. Add nitrating mix to substrate solution slowly. 3. Monitor via TLC and quench upon completion. NitrationCauses->NitrationSolutions

Sources

Optimization

Technical Support Center: Purification of 6-Nitrocinnolin-4-ol

Welcome to the technical support resource for the purification of 6-Nitrocinnolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 6-Nitrocinnolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with isolating this valuable heterocyclic compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Nitrocinnolin-4-ol, providing both diagnostic insights and actionable protocols.

Recrystallization Issues

Question 1: My 6-Nitrocinnolin-4-ol fails to crystallize from solution, or oils out. What is causing this and how can I fix it?

Answer:

This is a common issue, particularly with polar heterocyclic compounds like 6-Nitrocinnolin-4-ol, and can be attributed to several factors:

  • Causality: The formation of an oil indicates that the compound's solubility at the elevated temperature of the solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming an ordered crystal lattice. This is often exacerbated by the presence of impurities which can disrupt crystal nucleation, or by cooling the solution too rapidly. The high polarity imparted by the nitro and hydroxyl groups can lead to strong solvent interactions, further complicating crystallization.

  • Troubleshooting Protocol:

    • Re-dissolution and Solvent Addition: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

    • Slow Cooling: This is a critical step. Allow the flask to cool to room temperature undisturbed and as slowly as possible. You can insulate the flask to slow down the cooling rate. Rapid cooling often leads to precipitation rather than crystallization, trapping impurities.

    • Inducing Crystallization: If crystals do not form upon reaching room temperature, you can try the following techniques:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure 6-Nitrocinnolin-4-ol, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal formation.

    • Final Cooling: Once crystal formation has started, you can place the flask in an ice bath to maximize the yield of your purified product.

Question 2: I have low recovery of 6-Nitrocinnolin-4-ol after recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge and typically points to issues with solvent selection or the volume of solvent used.

  • Causality: The primary cause of low recovery is using an excessive amount of solvent during the initial dissolution step. This results in a significant portion of your compound remaining in the mother liquor even after cooling. Additionally, the chosen solvent may have too high a solubility for 6-Nitrocinnolin-4-ol at low temperatures.

  • Optimization Protocol:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like 6-Nitrocinnolin-4-ol, consider solvents like ethanol, methanol, or acetic acid. It may be necessary to use a solvent system (a mixture of two miscible solvents, one in which the compound is soluble and one in which it is less soluble) to achieve optimal results.

    • Mother Liquor Recovery: To recover some of the product from the mother liquor, you can reduce the volume of the filtrate by rotary evaporation and cool the concentrated solution to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require a separate recrystallization.

Chromatography Challenges

Question 3: My 6-Nitrocinnolin-4-ol is streaking or showing poor separation on a silica gel column. What is happening and what adjustments should I make?

Answer:

Streaking and poor separation on silica gel are common problems with polar, nitrogen-containing heterocyclic compounds.

  • Causality: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms in the cinnoline ring system, causing the compound to streak down the column rather than move as a tight band. The high polarity of the nitro and hydroxyl groups also contributes to strong binding to the silica.

  • Troubleshooting and Optimization:

    • Mobile Phase Modification: To mitigate the interaction with acidic silica sites, add a small amount of a basic modifier to your mobile phase.

      • For basic compounds, adding 0.1-1% triethylamine or a few drops of ammonia in methanol to the eluent can significantly improve peak shape.[1]

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

      • Neutral or Basic Alumina: These are good alternatives to silica for purifying basic compounds.[1]

      • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.

    • TLC Analysis: Before committing to a large-scale column, always optimize your separation conditions using Thin Layer Chromatography (TLC). Test various solvent systems and modifiers to find the conditions that give your product a well-defined spot with a retention factor (Rf) of approximately 0.3.

Common Impurities and Their Removal

Question 4: My purified 6-Nitrocinnolin-4-ol is still showing a persistent colored impurity. What could this be and how can I remove it?

Answer:

Colored impurities are common in the synthesis of aromatic nitro compounds and cinnolines.

  • Causality: The color can arise from several sources:

    • Starting Materials: Incomplete reaction of starting materials, such as substituted anilines, which can be colored.

    • Byproducts: The synthesis of cinnolines can sometimes produce colored byproducts, especially under high-temperature reaction conditions.[2]

    • Degradation Products: Nitro-aromatic compounds can be susceptible to degradation, which may result in colored impurities.

  • Removal Strategies:

    • Charcoal Treatment during Recrystallization: Activated charcoal can be very effective at adsorbing colored impurities.

      • Protocol: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3] The purified compound should crystallize from the filtrate upon cooling.

    • Column Chromatography: If charcoal treatment is not fully effective, column chromatography with an appropriate solvent system (as determined by TLC) is a reliable method for separating colored impurities.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Polar Aromatic Compounds

Solvent ClassExamplesSuitability for 6-Nitrocinnolin-4-olNotes
Protic Solvents Ethanol, Methanol, Water, Acetic AcidHighOften good solvents for polar compounds. A solvent mixture (e.g., ethanol/water) may be required to achieve the desired solubility profile.[4]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileModerate to HighGood dissolving power, but may need to be paired with a non-polar solvent to induce crystallization.[4]
Aprotic Non-polar Solvents Hexane, TolueneLow (as a primary solvent)Generally poor solvents for polar compounds, but can be useful as the "anti-solvent" in a two-solvent recrystallization system.
Ethers Diethyl Ether, DioxaneLow to ModerateCan be used, but care must be taken with the low boiling point and high flammability of diethyl ether.

Experimental Protocols & Visualizations

General Purification Workflow

The following workflow outlines a standard approach to purifying crude 6-Nitrocinnolin-4-ol.

Purification_Workflow Crude Crude 6-Nitrocinnolin-4-ol TLC TLC Analysis to Assess Purity & Select Method Crude->TLC Recrystallization Recrystallization TLC->Recrystallization If relatively pure Column Column Chromatography TLC->Column If complex mixture Pure_Product Pure Product (Verify by NMR, LC-MS, etc.) Recrystallization->Pure_Product Colorless Solution Charcoal Charcoal Treatment (if colored) Recrystallization->Charcoal Colored Solution? Column->Pure_Product Hot_Filter Hot Filtration Charcoal->Hot_Filter Hot_Filter->Pure_Product

Caption: General purification workflow for 6-Nitrocinnolin-4-ol.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

Troubleshooting_Tree Start Purification Problem Recrys_Issue Recrystallization Issue? Start->Recrys_Issue Chrom_Issue Chromatography Issue? Start->Chrom_Issue Impurity_Issue Persistent Impurity? Start->Impurity_Issue Oiling_Out Oiling Out / No Crystals Recrys_Issue->Oiling_Out Yes Low_Yield Low Recovery Recrys_Issue->Low_Yield No Solve_Oiling Reheat, add more solvent, cool slowly, scratch/seed Oiling_Out->Solve_Oiling Solve_Yield Use min. solvent, re-evaluate solvent system, concentrate mother liquor Low_Yield->Solve_Yield Streaking Streaking / Poor Separation Chrom_Issue->Streaking Yes Solve_Streaking Add triethylamine to eluent, switch to alumina or reversed-phase Streaking->Solve_Streaking Colored_Impurity Colored Impurity Impurity_Issue->Colored_Impurity Yes Solve_Color Charcoal treatment during recrystallization Colored_Impurity->Solve_Color

Caption: Troubleshooting decision tree for purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 6-Nitrocinnolin-4-ol? A1: As a nitro-substituted aromatic heterocycle, pure 6-Nitrocinnolin-4-ol is expected to be a solid, likely with a yellow or off-white color. Nitro-aromatic compounds should generally be stored in a cool, dry, and dark place to prevent potential degradation.

Q2: Does 6-Nitrocinnolin-4-ol exhibit tautomerism, and how does this affect purification? A2: Yes, the "-ol" suffix in 6-Nitrocinnolin-4-ol indicates a hydroxyl group, but it exists in tautomeric equilibrium with its keto form, 6-nitro-1H-cinnolin-4-one. This is a common feature of hydroxy-substituted nitrogen heterocycles. For purification purposes, this equilibrium can affect the compound's polarity and its interaction with stationary phases in chromatography. The chosen purification conditions will isolate the compound as its mixture of tautomers.

Q3: What analytical techniques are recommended to assess the purity of 6-Nitrocinnolin-4-ol? A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

References

  • A Concise Review on Cinnolines. Innovative Journal. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • A concise review on cinnoline and its biological activities. IJARIIT. [Link]

  • Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic. [Link]

  • The paper chromatography of some substituted cinnolines with aqueous solvents. Analyst (RSC Publishing). [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Nitrocinnolin-4-ol

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 6-Nitrocinnolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Nitrocinnolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The primary route to this molecule is the Borsche-Koelsch synthesis, a powerful yet sensitive method involving the diazotization of 2-amino-5-nitroacetophenone followed by an acid-catalyzed intramolecular cyclization.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and mitigate the formation of common side products to ensure high yield and purity.

Reaction Pathway Overview

The diagram below illustrates the desired synthetic route to 6-Nitrocinnolin-4-ol and highlights the critical junctures where side reactions can occur. Understanding these competing pathways is the first step toward preventing them.

Borsche_Koelsch_Synthesis SM 2-Amino-5-nitroacetophenone Diazonium Diazonium Salt Intermediate SM->Diazonium Azo Azo-Coupled Dimer (Side Product) SM->Azo Insufficient H⁺ (Coupling with Diazonium) Product 6-Nitrocinnolin-4-ol (Desired Product) Diazonium->Product Intramolecular Cyclization (Δ) Phenol 2-Acetyl-4-nitrophenol (Side Product) Diazonium->Phenol Temp > 5 °C (Decomposition)

Caption: Key pathways in the synthesis of 6-Nitrocinnolin-4-ol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my final yield of 6-Nitrocinnolin-4-ol significantly lower than expected, even with correct stoichiometry?

A1: A low yield is most commonly traced back to the instability of the diazonium salt intermediate. This intermediate is thermally labile and prone to decomposition, a primary competing side reaction.[1]

  • Causality (Thermal Decomposition): At temperatures above the recommended 0–5 °C range, the diazonium group (-N₂⁺) can be prematurely lost as dinitrogen gas (N₂), which is an excellent leaving group.[1][2] The resulting aryl cation is then quenched by water in the acidic medium to form 2-acetyl-4-nitrophenol . This side reaction is irreversible and directly consumes the intermediate required for the desired cyclization, thus capping your maximum possible yield.

  • Solution:

    • Strict Temperature Control: Employ an ice-salt bath to maintain the reaction temperature consistently between 0 °C and 5 °C during the dropwise addition of the sodium nitrite solution.

    • Pre-chilled Reagents: Ensure the acidic solution of the amine and the sodium nitrite solution are both adequately chilled before mixing.

    • Monitor for Gas: Visible evolution of gas (foaming) during the diazotization step is a clear indicator of decomposition. If observed, immediately check and lower the reaction temperature.[1]

Q2: My reaction mixture turned a dark red/brown color during the diazotization step, and I isolated a colored impurity.

A2: This observation strongly suggests the formation of an azo-coupled dimer. This side reaction occurs when the reaction medium is not sufficiently acidic.

  • Causality (Azo Coupling): The diazonium salt is a potent electrophile. The starting material, 2-amino-5-nitroacetophenone, contains a nucleophilic primary amine. If a significant population of the starting amine remains unprotonated (i.e., as the free base), it can attack the diazonium salt.[1] This electrophilic aromatic substitution reaction forms a diazoamino compound (an azo dye), which is typically highly colored and can be difficult to separate from the final product.[2]

  • Solution:

    • Sufficient Acid: Use a sufficient molar excess of a strong mineral acid (e.g., hydrochloric or sulfuric acid). The acid serves two roles: generating the nitrous acid in situ and fully protonating the starting amine to render it non-nucleophilic, thereby preventing it from participating in azo coupling.[1][3]

    • Ensure Dissolution: Confirm that the starting amine is fully dissolved in the acid (forming its salt) before cooling and beginning the nitrite addition. Incomplete dissolution can leave pockets of the free amine available for side reactions.

Q3: My NMR/LC-MS analysis shows the presence of unreacted 2-amino-5-nitroacetophenone in the crude product. What went wrong?

A3: The presence of starting material indicates an incomplete diazotization reaction. Several factors can contribute to this issue.

  • Causality (Incomplete Reaction):

    • Insufficient Nitrite: The stoichiometry of sodium nitrite to the starting amine may be off. Ensure accurate weighing and a slight molar excess of the nitrite.

    • Rapid Addition: Adding the sodium nitrite solution too quickly can create localized areas of high concentration, leading to side reactions and preventing the amine in other parts of the solution from reacting.

    • Low Temperature: While crucial to prevent decomposition, excessively low temperatures can slow the rate of diazotization significantly. The 0–5 °C range is an optimal balance.

  • Solution:

    • Verify Stoichiometry: Double-check all reagent calculations. It is common practice to use a slight excess (e.g., 1.1 equivalents) of sodium nitrite.

    • Controlled Addition: Add the sodium nitrite solution dropwise and slowly beneath the surface of the reaction mixture with vigorous stirring to ensure uniform mixing.

    • Test for Completion: After the addition is complete, you can check for the presence of a slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). This confirms that sufficient diazotizing agent was present to react with all the primary amine.

Q4: My crude product is a tarry, intractable material that is very difficult to purify.

A4: The formation of tar or polymeric material is a common issue in acid-catalyzed reactions, often resulting from poor control over reaction conditions.

  • Causality (Polymerization): The reactive intermediates, particularly the aryl cation formed during decomposition, can initiate polymerization or other undefined condensation reactions, especially if the temperature is allowed to rise significantly during either the diazotization or the subsequent cyclization step.

  • Solution:

    • Adhere to Temperature Protocols: Strict temperature control is the most effective preventative measure.

    • Controlled Cyclization: When warming the reaction mixture to induce cyclization after diazotization is complete, do so gradually. A sudden, uncontrolled increase in temperature can promote tar formation.

    • Efficient Workup: Once the reaction is complete, promptly quench it by pouring it onto ice or into cold water. This dilutes the acid and cools the mixture, minimizing further side reactions before filtration and purification.

Summary of Key Side Reactions and Mitigation Strategies

The table below provides a quick reference for identifying and preventing the most common side reactions during the synthesis of 6-Nitrocinnolin-4-ol.

Side ProductCausal ConditionPreventative MeasureAppearance/Detection
2-Acetyl-4-nitrophenol Reaction temperature > 5 °CMaintain strict temperature control (0–5 °C) using an ice-salt bath.Foaming/gas evolution during diazotization; impurity peak in LC-MS/NMR.
Azo-Coupled Dimer Insufficient acidityUse a sufficient molar excess of strong mineral acid (e.g., 2.5-3.0 eq. HCl).Dark red, brown, or black coloration of the reaction mixture.
Tarry Polymers High temperature; uncontrolled exothermEnsure slow, controlled reagent addition and gradual warming for cyclization.Formation of a dark, sticky, insoluble residue.
Unreacted Starting Material Incomplete diazotizationUse a slight excess of NaNO₂; ensure slow, dropwise addition; test for completion.Presence of 2-amino-5-nitroacetophenone in final product analysis.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize side reactions. Safety Note: Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • 2-amino-5-nitroacetophenone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-5-nitroacetophenone (1.0 eq.) and deionized water.

    • Cool the slurry in an ice-salt bath to 0 °C.

    • Slowly add concentrated HCl (2.5-3.0 eq.) while maintaining the temperature below 10 °C. Stir until the amine has completely dissolved to form a clear solution of its hydrochloride salt.

    • Cool the solution to 0–5 °C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water in the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine solution over 30–45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0–5 °C.

    • Verify the completion of the diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a slight excess of HNO₂. If the test is negative, add a small amount of additional nitrite solution and re-test.

  • Intramolecular Cyclization:

    • Once diazotization is complete, remove the ice bath and allow the reaction mixture to warm slowly to room temperature.

    • Gently heat the mixture (e.g., to 50–60 °C) with continued stirring for 1-2 hours to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS if possible.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.

    • The crude 6-Nitrocinnolin-4-ol will precipitate as a solid.

    • Isolate the solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid.

    • Purify the crude product by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final product.[4]

    • Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the specific role of the strong acid in this reaction? A: The strong acid is multifunctional. First, it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[1] Second, it protonates the primary amine of the starting material, forming the water-soluble hydrochloride salt and deactivating the amine group, which prevents it from acting as a nucleophile and causing the azo-coupling side reaction.[1]

Q: How critical is the tautomerism of 6-Nitrocinnolin-4-ol for its synthesis and characterization? A: Like many 4-hydroxycinnolines, the product exists in tautomeric equilibrium with its keto form, 6-nitro-1,4-dihydrocinnolin-4-one. In most cases, the keto tautomer is the more stable form in the solid state and in many solvents. This does not typically interfere with the synthesis or isolation. However, it is a critical consideration for spectral analysis. For instance, in ¹H NMR, you may observe a proton on N1, and in IR spectroscopy, you will see a characteristic C=O stretch, both confirming the presence of the keto form.

Q: Can I use sulfuric acid instead of hydrochloric acid? A: Yes, sulfuric acid is also commonly used for diazotization reactions.[3] However, the choice of acid can influence the solubility of the intermediate diazonium salt. In some cases, the diazonium sulfate salt may be less soluble than the chloride salt, which could be advantageous or disadvantageous depending on your specific setup. The protocol should be optimized accordingly.

References

  • Merck Index. von Richter (Cinnoline) Synthesis.
  • Wikipedia. Cinnoline.
  • Grokipedia. Von Richter reaction.
  • Wikipedia. Von Richter reaction.
  • Merck Index. Widman-Stoermer Synthesis.
  • ResearchGate. (PDF) Methods for the synthesis of cinnolines (Review).
  • Benchchem. 6-Nitrocinnolin-4-ol | 7387-19-1.
  • YouTube. Borsche Cinnoline synthesis.
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem.
  • MDPI.
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Benchchem. troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.

Sources

Optimization

Technical Support Center: Investigating the Degradation of 6-Nitrocinnolin-4-ol

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 6-Nitrocinnolin-4-ol. Given that specific degradation data...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation pathways of 6-Nitrocinnolin-4-ol. Given that specific degradation data for this molecule is not extensively published, this document provides a framework for conducting forced degradation studies, troubleshooting common experimental challenges, and proposing potential degradation mechanisms based on established chemical principles for related structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for 6-Nitrocinnolin-4-ol?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in pharmaceutical development.[1] The main goals are:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and in the development of analytical methods that can separate the parent drug from its degradants.

  • To elucidate degradation pathways: Understanding how the molecule breaks down under various stress conditions (e.g., acid, base, oxidation, light, heat) provides insights into its chemical liabilities.

  • To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[2][3][4]

  • To inform formulation and packaging development: Knowledge of the molecule's sensitivity to light, heat, or moisture can guide the selection of appropriate excipients and packaging to ensure the stability of the final drug product.

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions to evaluate its stability.[1] For 6-Nitrocinnolin-4-ol, the following conditions are recommended:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures. Cinnoline derivatives have been shown to degrade under acidic conditions.[5]

  • Alkaline Hydrolysis: Treatment with a base like sodium hydroxide (e.g., 0.1 N NaOH) at room or elevated temperatures. While some cinnoline derivatives are stable under alkaline conditions, this is not a universal property and must be tested.[5]

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3-30% H₂O₂). The nitro group and the heterocyclic ring system can be susceptible to oxidation.

  • Thermal Degradation: Exposing the solid or solution form of the compound to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug substance to UV and visible light to assess its photosensitivity.

Q3: What initial analytical techniques are recommended for monitoring the degradation of 6-Nitrocinnolin-4-ol?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[6] The key features of a suitable HPLC method include:

  • High resolution: The ability to separate the main peak from all degradation product peaks.

  • Sensitivity and linearity: The method should be able to detect and quantify low levels of degradants and show a linear response over a relevant concentration range.[7]

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products formed.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental work.

HPLC Method Development

Q: I am observing poor separation between the 6-Nitrocinnolin-4-ol peak and a major degradant peak. What steps can I take to improve resolution?

A:

  • Modify the Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A systematic gradient optimization may be necessary.

    • pH of the Aqueous Phase: The ionization state of 6-Nitrocinnolin-4-ol and its degradants can significantly impact their retention. Experiment with different pH values of the aqueous buffer (e.g., using phosphate or acetate buffers). Given the phenolic hydroxyl group, a pH range of 3-7 would be a good starting point.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A C18 column is a good starting point, but a phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic and polar compounds.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity.

  • Check for Co-elution with a Mass Spectrometer: If available, use an LC-MS to confirm if the peak of interest is indeed a single component.

Forced Degradation Studies

Q: My compound shows no degradation under initial stress conditions. What should I do?

A:

  • Increase the Severity of the Stress Condition:

    • Concentration of Stressor: Increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 N to 1 N HCl).

    • Temperature: Increase the temperature of the reaction. For hydrolytic studies, refluxing the sample may be necessary.

    • Duration of Exposure: Extend the time the sample is exposed to the stress condition.

  • Ensure Proper Sample Preparation: Confirm that the compound is fully dissolved in the stress medium. Poor solubility can limit the extent of degradation. It may be necessary to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

  • Verify Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small amounts of degradation (e.g., <1%). The limit of detection (LOD) and limit of quantification (LOQ) of your method should be established.[8]

Q: The compound degrades completely almost instantly. How can I study the degradation pathway?

A:

  • Reduce the Severity of the Stress Condition:

    • Lower Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the experiment at room temperature or even on ice.

    • Shorter Time Points: Take samples at very early time points (e.g., minutes or even seconds after adding the stressor).

  • Use a Quenching Agent: For reactions that proceed rapidly, you may need to add a quenching agent to stop the degradation at specific time points before analysis. For example, a base can be used to neutralize an acidic degradation reaction.

Methodologies and Protocols

Protocol for Forced Degradation Study of 6-Nitrocinnolin-4-ol
  • Preparation of Stock Solution: Prepare a stock solution of 6-Nitrocinnolin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 24 hours.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At specified time intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid 6-Nitrocinnolin-4-ol in a hot air oven at 60°C for 48 hours.

    • Also, heat a solution of the compound in a suitable solvent under the same conditions.

    • At specified time intervals, dissolve the solid or dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 6-Nitrocinnolin-4-ol to a photostability chamber that provides both UV and visible light exposure.

    • Simultaneously, keep a control sample in the dark.

    • At specified time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of 6-Nitrocinnolin-4-ol (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition.

Visualizations

Proposed Degradation Pathways

The following diagrams illustrate potential degradation pathways for 6-Nitrocinnolin-4-ol under different stress conditions. These are hypothetical and require experimental verification.

G cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis cluster_ox Oxidative Degradation cluster_photo Photolytic Degradation 6-Nitrocinnolin-4-ol 6-Nitrocinnolin-4-ol Protonated Species Protonated Species 6-Nitrocinnolin-4-ol->Protonated Species H+ Ring Opening Products Ring Opening Products Protonated Species->Ring Opening Products H2O 6-Nitrocinnolin-4-ol_base 6-Nitrocinnolin-4-ol Phenoxide Phenoxide 6-Nitrocinnolin-4-ol_base->Phenoxide OH- Decomposition Products Decomposition Products Phenoxide->Decomposition Products 6-Nitrocinnolin-4-ol_ox 6-Nitrocinnolin-4-ol N-Oxides N-Oxides 6-Nitrocinnolin-4-ol_ox->N-Oxides [O] Ring Cleavage Products Ring Cleavage Products N-Oxides->Ring Cleavage Products 6-Nitrocinnolin-4-ol_photo 6-Nitrocinnolin-4-ol Radical Intermediates Radical Intermediates 6-Nitrocinnolin-4-ol_photo->Radical Intermediates hv Polymerization/Rearrangement Products Polymerization/Rearrangement Products Radical Intermediates->Polymerization/Rearrangement Products

Caption: Hypothetical degradation pathways of 6-Nitrocinnolin-4-ol.

Experimental Workflow

G Start Start Forced Degradation Forced Degradation Start->Forced Degradation HPLC Analysis HPLC Analysis Forced Degradation->HPLC Analysis Quantification LC-MS Analysis LC-MS Analysis Forced Degradation->LC-MS Analysis Identification Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants LC-MS Analysis->Identify Degradants Propose Pathways Propose Pathways Identify Degradants->Propose Pathways Method Validation Method Validation Propose Pathways->Method Validation End End Method Validation->End

Caption: Workflow for investigating degradation pathways.

Quantitative Data Summary (Hypothetical)

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acidic Hydrolysis0.1 N HCl24 h80°Ce.g., 15.2e.g., 3
Alkaline Hydrolysis0.1 N NaOH24 hRTe.g., 5.8e.g., 2
Oxidation3% H₂O₂24 hRTe.g., 25.6e.g., 4
Thermal (Solid)-48 h60°Ce.g., 1.2e.g., 1
Photolytic (Solution)UV/Vis Light8 hRTe.g., 10.5e.g., 2

References

  • (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate. Available from: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available from: [Link]

  • Degradation of 2,4,6-Trinitroresorcinol by Persulfate Oxidation. Available from: [Link]

  • Nitrofurantoin hydrolytic degradation in the environment - PubMed. Available from: [Link]

  • Optimization of 4-Nitrophenol Degradation by an Isolated Bacterium Anthrobacter sp. and the Novel Biodegradation Pathways under Nutrition Deficient Conditions - ResearchGate. Available from: [Link]

  • Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities - MDPI. Available from: [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Citicoline and Nimodipine in Bulk and Tablets | African Journal of Biomedical Research. Available from: [Link]

  • Results of forced degradation investigations of CIN under distinct... - ResearchGate. Available from: [Link]

  • Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed. Available from: [Link]

  • analytical methods. Available from: [Link]

  • Degradation of 2,4,6-Trinitroresorcinol by Persulfate Oxidation | Asian Journal of Chemistry. Available from: [Link]

  • (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres - ResearchGate. Available from: [Link]

  • Degradation of 2,4,6-trinitroresorcine (TNR) bypersulfate oxidation activated with zero-valent iron (ZVI) - ResearchGate. Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. Available from: [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available from: [Link]

  • (PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - ResearchGate. Available from: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available from: [Link]

  • Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression - NIH. Available from: [Link]

  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - MDPI. Available from: [Link]

  • Degradation of 4-nitrophenol by electrocatalysis and advanced oxidation processes using Co3O4@C anode coupled with simultaneous CO2 reduction via SnO2/CC cathode | Request PDF - ResearchGate. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]

Sources

Troubleshooting

"troubleshooting guide for 6-Nitrocinnolin-4-ol experiments"

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Optimization

Technical Support Center: Optimizing Derivatization of 6-Nitrocinnolin-4-ol

Welcome to the technical support center for the derivatization of 6-nitrocinnolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-nitrocinnolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of its chemical modification.

Introduction: The 6-Nitrocinnolin-4-ol Scaffold

6-Nitrocinnolin-4-ol is a key building block in medicinal chemistry and materials science. The presence of a nitro group, a hydroxyl group, and a bicyclic heteroaromatic core provides multiple avenues for chemical modification.[1] However, its electronic properties and tautomeric nature can present unique challenges. This guide is structured to address these challenges directly, providing both strategic guidance and practical, step-by-step solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning your synthetic route.

Q1: What are the primary reactive sites on 6-nitrocinnolin-4-ol for derivatization?

A1: The molecule exists in a tautomeric equilibrium between the 6-nitrocinnolin-4-ol (enol) form and the 6-nitro-1H-cinnolin-4(1H)-one (keto) form. This equilibrium dictates the primary reactive sites:

  • N1-Position: The nitrogen atom of the cinnolinone ring is a common site for derivatization, particularly for N-alkylation and N-arylation reactions.[2][3] This is often the thermodynamically favored site for substitution.

  • O4-Position: The oxygen of the hydroxyl group is a target for O-alkylation and O-acylation, forming ether and ester derivatives, respectively.

  • Conversion to 4-halocinnoline: The hydroxyl group can be converted into a halogen (e.g., chlorine) using reagents like POCl₃. This creates an excellent electrophilic site at C4 for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[4]

Q2: How does the 6-nitro group influence the molecule's reactivity?

A2: The nitro group is a strong electron-withdrawing group, which has several significant effects:[1]

  • Increased Acidity: It increases the acidity of the N-H proton in the cinnolinone tautomer, making deprotonation with a suitable base easier.

  • Activation for SNAr: If the 4-position is converted to a leaving group (like -Cl), the nitro group activates the ring system towards nucleophilic aromatic substitution.

  • Potential for Side Reactions: Under certain reductive conditions (e.g., some palladium-catalyzed reactions with hydrogen sources), the nitro group can be reduced. Care must be taken to select reaction conditions that are compatible with this functional group.[5]

Q3: What are the most common and effective derivatization strategies for this scaffold?

A3: The most fruitful strategies involve palladium- or copper-catalyzed cross-coupling reactions, which offer broad substrate scope and functional group tolerance.

  • Buchwald-Hartwig N-Arylation: This is a powerful method for forming a C-N bond between the cinnolinone nitrogen and an aryl halide or triflate.[6][7][8] It is widely used for synthesizing libraries of N-aryl heterocycles.[2][3]

  • Suzuki-Miyaura Coupling: After converting the 4-ol to a 4-halide or 4-triflate, this reaction can be used to form a C-C bond by coupling with a boronic acid or ester.[9][10][11]

  • Ullmann Condensation: A classic copper-catalyzed reaction that can be used for N-arylation, often under milder conditions than traditional methods, though sometimes requiring longer reaction times.[12]

Section 2: Troubleshooting Derivatization Reactions

This section provides a systematic guide to resolving common experimental issues.

Problem 1: Low or No Product Yield
Potential CauseScientific ExplanationRecommended Solution
Ineffective Base The chosen base may be too weak to fully deprotonate the N-H of the cinnolinone, which is a prerequisite for N-alkylation or N-arylation. The pKa of the substrate must be considered.Screen a range of bases with increasing strength. Start with carbonates (K₂CO₃, Cs₂CO₃), then phosphates (K₃PO₄), and if necessary, move to stronger non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS.[5][7]
Catalyst Inactivation or Low Activity The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the chosen ligand may not be suitable for the specific coupling partners (e.g., sterically hindered substrates).Use a pre-formed Pd(0) catalyst or a modern precatalyst. Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP) to find one that promotes efficient oxidative addition and reductive elimination.[6][7] Ensure the reaction is run under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Inappropriate Solvent The solvent affects reagent solubility and the stability of reaction intermediates. Polar aprotic solvents are generally preferred for cross-coupling reactions.Test solvents like Dioxane, Toluene, DMF, or DMSO. For Suzuki couplings, biphasic systems (e.g., Toluene/water) are often effective.[9] Avoid protic solvents like alcohols for N-arylations unless they are part of the base system (e.g., NaOtBu in t-BuOH).
Sub-optimal Temperature Reductive elimination, often the rate-limiting step, is temperature-dependent. Insufficient thermal energy can stall the reaction.Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring by TLC or LC-MS. Typical temperatures range from 80 °C to 120 °C.[7][13] Be aware that excessively high temperatures can lead to decomposition.
Problem 2: Formation of Multiple Products (e.g., N- vs. O-alkylation)
Potential CauseScientific ExplanationRecommended Solution
Ambident Nucleophile Reactivity The deprotonated cinnolinone is an ambident nucleophile with reactive sites at both N1 and O4. The reaction outcome is governed by Hard and Soft Acid-Base (HSAB) theory.To favor N-alkylation (reaction at the softer nitrogen center), use a soft electrophile (e.g., allyl bromide, benzyl bromide) in a polar aprotic solvent like DMF. To favor O-alkylation (reaction at the harder oxygen center), use a hard electrophile (e.g., alkyl sulfate) and a polar protic solvent, or consider phase-transfer catalysis conditions.
Side Reaction with Nitro Group Under certain conditions, especially with highly active catalysts and certain bases/additives, the nitro group can be partially reduced or participate in side reactions.Use milder reaction conditions (lower temperature, weaker base if possible). Ensure the reaction environment is strictly anhydrous and deoxygenated. If reduction is persistent, consider protecting the nitro group, or perform the derivatization first and introduce the nitro group at a later step if the synthetic route allows.
Problem 3: Product Decomposition During Reaction or Workup
Potential CauseScientific ExplanationRecommended Solution
Thermal Instability The nitro-aromatic system or the newly formed product may be unstable at the required reaction temperatures, leading to charring or the formation of degradation byproducts.Lower the reaction temperature and compensate with a longer reaction time or a more active catalyst/ligand system. Monitor the reaction closely to stop it as soon as the starting material is consumed.
Hydrolysis During Workup If the product contains base-labile groups (e.g., an ester formed by O-acylation), it may hydrolyze back to the starting material during an aqueous basic workup.Perform a neutral workup. Instead of a basic wash, quench the reaction by filtering through a pad of Celite, then concentrate the filtrate and purify directly via column chromatography. If an aqueous wash is necessary, use saturated ammonium chloride (NH₄Cl) or brine.

Section 3: Core Experimental Protocols

These protocols provide a validated starting point for common derivatization reactions. Note: All reactions should be performed under an inert atmosphere (e.g., Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Buchwald-Hartwig N-Arylation of 6-Nitrocinnolin-4-ol

This protocol describes the coupling of the cinnolinone with an aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 6-nitrocinnolin-4-ol (1.0 equiv), the desired aryl bromide (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Reaction Setup: Add a strong base (e.g., sodium tert-butoxide, 2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Stir the mixture at 100-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: O-Alkylation using Williamson Ether Synthesis Conditions

This protocol targets the hydroxyl group to form an ether linkage.

  • Reagent Preparation: In a round-bottom flask, dissolve 6-nitrocinnolin-4-ol (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.2 equiv, handle with extreme care) and stir for 30 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Section 4: Data & Workflow Visualization

Table 1: Example Optimization Data for N-Arylation

The following table illustrates how systematic screening can optimize yield for the reaction between 6-nitrocinnolin-4-ol and 4-bromotoluene.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF110<10
2Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane10045
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)Toluene11078
4 Pd₂(dba)₃ (2) XPhos (4) NaOtBu (2.0) Toluene 110 92
5CuI (10)(None)K₂CO₃ (2.0)DMSO12035

Data are illustrative and intended for guidance purposes.

Diagrams: Workflows and Troubleshooting

A clear workflow and a logical troubleshooting process are critical for success.

G Diagram 1: General N-Arylation Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase reagents Weigh Substrates, Catalyst, Ligand, Base glassware Oven-Dry Glassware (Schlenk Flask) reagents->glassware setup Combine Solids in Flask glassware->setup inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Target Temp with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool quench Dilute & Filter (e.g., through Celite) cool->quench concentrate Concentrate Filtrate quench->concentrate purify Column Chromatography concentrate->purify

Caption: A typical experimental workflow for palladium-catalyzed N-arylation.

G Diagram 2: Troubleshooting Low Yield cluster_no_reaction No Reaction cluster_decomp SM Consumed, No Product start Problem: Low or No Yield q_sm Is Starting Material (SM) Consumed? start->q_sm a_base Action: Increase Base Strength (e.g., K₂CO₃ → NaOtBu) q_sm->a_base No a_decomp_temp Action: Lower Temperature, Increase Reaction Time q_sm->a_decomp_temp Yes a_temp Action: Increase Temperature (e.g., 80°C → 110°C) a_base->a_temp a_cat Action: Screen Catalysts/Ligands (e.g., different phosphines) a_temp->a_cat a_decomp_base Action: Use Milder Base (if applicable) a_decomp_temp->a_decomp_base

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Optimization of the reaction condition for the N-arylation. ResearchGate. Available at: [Link]

  • Yang, X., et al. (2025). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry, 29(1), 41-53. Available at: [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig amination. YouTube. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers, Harvard University. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Farag, A. B., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 14(16), 1249-1269. Available at: [Link]

  • Special Issue: Synthesis and Derivatization of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Toxicology. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. Available at: [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative.Google Patents.
  • Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis. PubMed. Available at: [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction. Science of Synthesis. Available at: [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents... Asian Journal of Chemistry. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis... PMC - PubMed Central. Available at: [Link]

  • Terpinen-4-ol. PubChem - NIH. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. Available at: [Link]

  • Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction... PubMed Central. Available at: [Link]

Sources

Troubleshooting

"common impurities in 6-Nitrocinnolin-4-ol and their removal"

Welcome to the technical support center for 6-Nitrocinnolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Nitrocinnolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 6-Nitrocinnolin-4-ol, and what are the expected impurities?

A1: A common and efficient method for the synthesis of cinnoline derivatives is the cyclization of suitably substituted ortho-aminoaryl ketones. For 6-Nitrocinnolin-4-ol, a highly probable precursor is 2'-amino-5'-nitroacetophenone. The synthesis involves diazotization of the amino group followed by intramolecular cyclization.

Based on this synthetic pathway, the following are the most common impurities:

  • Unreacted Starting Material: Residual 2'-amino-5'-nitroacetophenone.

  • Isomeric Impurities: Positional isomers formed during the nitration of the precursor, such as 2'-amino-3'-nitroacetophenone.

  • Byproducts from Incomplete Cyclization: Intermediates of the diazotization and cyclization process that have not fully converted to the desired product.

  • Degradation Products: As with many nitro-aromatic compounds, degradation can occur under harsh reaction conditions or improper storage.

Q2: My final product of 6-Nitrocinnolin-4-ol has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: A persistent color is often indicative of residual nitro-isomers or degradation byproducts. These impurities can be highly colored and may persist even after initial purification attempts. The use of activated charcoal during recrystallization can be effective in adsorbing these colored impurities.[1]

Q3: I am having trouble getting my 6-Nitrocinnolin-4-ol to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. If crystallization does not occur upon cooling, you can try to induce it by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure 6-Nitrocinnolin-4-ol.[1] If these methods fail, a different solvent or solvent system for recrystallization should be explored.

Q4: Can I use column chromatography to purify 6-Nitrocinnolin-4-ol?

A4: Yes, column chromatography is a viable and often effective method for purifying 6-Nitrocinnolin-4-ol, especially for removing closely related isomers.[2][3] Due to the polar nature of the molecule, a silica gel stationary phase is typically used with a moderately polar mobile phase.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2'-amino-5'-nitroacetophenone

Causality: Incomplete diazotization or cyclization reaction.

Troubleshooting Workflow:

Caption: Recrystallization workflow for removing unreacted starting material.

Detailed Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which 6-Nitrocinnolin-4-ol is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Common choices for nitro-aromatic compounds include ethanol, acetone, and ethyl acetate.[5]

  • Dissolution: In a fume hood, dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Issue 2: Isomeric Impurities

Causality: Non-regioselective nitration of the precursor acetophenone, leading to the formation of isomers (e.g., 4-nitro or 3-nitro isomers).

Troubleshooting Workflow:

Caption: Column chromatography workflow for separating isomeric impurities.

Detailed Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.[2]

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will show good separation between the desired product and the impurities. For polar compounds like 6-Nitrocinnolin-4-ol, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is often effective.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column, collecting the eluate in fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate closely related isomers.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Nitrocinnolin-4-ol.

Data Summary

Impurity TypeLikely SourceRecommended Removal MethodKey Parameters to Control
Unreacted Starting MaterialIncomplete reactionRecrystallizationCooling rate, solvent choice
Isomeric ImpuritiesNon-specific nitrationColumn ChromatographyStationary phase, mobile phase polarity
Colored ByproductsDegradation/Side reactionsRecrystallization with activated charcoalAmount of charcoal, hot filtration

References

  • What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? - ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • o-NITROACETOPHENONE - Organic Syntheses Procedure. Available at: [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]

  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents.
  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available at: [Link]

  • 1H-Benzo[de]cinnolines: an interesting class of heterocycles - Digital CSIC. Available at: [Link]

  • US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents.
  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Column Chromatography - YouTube. Available at: [Link]

  • A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8). Available at: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. Available at: [Link]

  • Column Chromatography for Terpenoids and Flavonoids - ResearchGate. Available at: [Link]

  • CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound - Google Patents.
    • Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

Sources

Optimization

"stability issues of 6-Nitrocinnolin-4-ol in solution"

Introduction Welcome to the technical support guide for 6-Nitrocinnolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Nitrocinnolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a nitro-substituted heterocyclic compound, 6-Nitrocinnolin-4-ol presents unique stability challenges that require careful consideration during experimental design. This guide synthesizes established chemical principles and field-proven insights to help you navigate these challenges effectively.

The information herein is grounded in the fundamental chemistry of nitroaromatic compounds and cinnolinol systems. While direct stability data for 6-Nitrocinnolin-4-ol is limited in published literature, the principles discussed are based on analogous chemical structures and are intended to provide a robust framework for your experimental work.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments with 6-Nitrocinnolin-4-ol, providing potential causes and actionable solutions.

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Symptoms:

  • You observe a precipitate forming in your stock solution or experimental buffer over time.

  • The solution appears cloudy or hazy, even at concentrations expected to be fully soluble.

Potential Causes & Solutions:

  • pH-Dependent Solubility: The solubility of 6-Nitrocinnolin-4-ol is likely highly dependent on the pH of the solution. Weakly basic compounds can precipitate out of solution when the pH of the environment is higher than their pKa, as they are no longer in their ionized, more soluble form[1]. The cinnolin ring system contains nitrogen atoms that can be protonated at acidic pH, increasing solubility. Conversely, the hydroxyl group can be deprotonated at alkaline pH.

    • Troubleshooting Steps:

      • Determine the pH of your solution where precipitation is observed.

      • Attempt to resolubilize the compound by adjusting the pH. A slight acidification may be necessary.

      • For future experiments, prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute into aqueous buffers at a pH where the compound is known to be stable and soluble. It is crucial to perform a pH-solubility profile to identify the optimal pH range.

  • Tautomeric Equilibrium Shift: 6-Nitrocinnolin-4-ol can exist in tautomeric forms: the enol form (6-nitro-cinnolin-4-ol) and the keto form (6-nitro-cinnolin-4(1H)-one). The equilibrium between these forms can be influenced by solvent polarity and pH. It is possible that one tautomer is significantly less soluble than the other. Studies on similar heterocyclic systems like 4-hydroxyquinolines show that the keto-enol equilibrium is a critical factor in their behavior in solution[2][3][4][5][6].

    • Troubleshooting Steps:

      • Analyze the precipitate using techniques like FTIR or solid-state NMR to identify the dominant tautomeric form.

      • Experiment with different solvent systems to see if the equilibrium can be shifted to favor the more soluble tautomer.

Issue 2: Loss of Compound Potency or Activity Over Time

Symptoms:

  • Your experimental results show a decline in the expected biological or chemical activity of 6-Nitrocinnolin-4-ol over time.

  • Chromatographic analysis (e.g., HPLC) of your solution shows a decrease in the peak area of the parent compound and the appearance of new peaks.

Potential Causes & Solutions:

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation[7][8][9]. This can lead to the formation of various photoproducts, reducing the concentration of the active compound.

    • Preventative Measures:

      • Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

      • Minimize the exposure of your solutions to ambient light during experimental procedures.

      • If possible, conduct experiments under controlled, low-light conditions.

  • pH-Mediated Hydrolysis or Degradation: The stability of many organic compounds is pH-dependent[10][11][12]. Strongly acidic or basic conditions can catalyze the degradation of 6-Nitrocinnolin-4-ol. For instance, fentanyl analogs have shown degradation in strongly alkaline environments[13].

    • Troubleshooting & Prevention:

      • Conduct a pH-rate profile study to determine the pH at which 6-Nitrocinnolin-4-ol has maximum stability. This involves incubating the compound in buffers of varying pH for a set period and then quantifying the remaining parent compound.

      • Based on the stability profile, adjust your experimental buffers to a pH that minimizes degradation.

      • Prepare fresh solutions for each experiment to avoid long-term storage in potentially suboptimal pH conditions.

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of organic molecules[14][15].

    • Preventative Measures:

      • Store stock solutions at the recommended temperature, typically -20°C or -80°C.

      • Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

      • During experiments, if not otherwise specified by the protocol, keep samples on ice.

  • Reductive Degradation: The nitro group is susceptible to chemical or enzymatic reduction, which would significantly alter the molecule's properties and activity[16][17]. This is a key consideration in biological systems or in the presence of reducing agents.

    • Considerations for Experimental Design:

      • Be aware of any reducing agents present in your experimental system (e.g., DTT, β-mercaptoethanol).

      • In cell-based assays, consider the possibility of metabolic reduction of the nitro group by cellular enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 6-Nitrocinnolin-4-ol?

A1: For initial solubilization, it is recommended to use a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can typically dissolve a wide range of organic compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. For aqueous experimental buffers, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always perform a vehicle control in your experiments.

Q2: How should I store my stock solutions of 6-Nitrocinnolin-4-ol?

A2: Stock solutions should be stored under the following conditions to maximize stability:

  • Temperature: Store at -20°C for short-term storage (weeks) and -80°C for long-term storage (months).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Moisture: Use anhydrous solvents and seal containers tightly to prevent moisture absorption. Consider storing vials in a desiccator.

Q3: My solution of 6-Nitrocinnolin-4-ol has a yellow tint. Is this normal?

A3: Many nitroaromatic compounds are yellow in color. A pale yellow color in solution is generally expected. However, a significant change in color, such as darkening or the appearance of a brown tint, may indicate degradation. If you observe a color change over time, it is advisable to check the purity of your solution using an analytical technique like HPLC or LC-MS.

Q4: Can 6-Nitrocinnolin-4-ol undergo tautomerization? How does this affect my experiments?

A4: Yes, 6-Nitrocinnolin-4-ol can exist in equilibrium between its enol (hydroxyl) and keto (oxo) forms. This is a common phenomenon in hydroxypyridine and similar heterocyclic systems[2][3].

Tautomerism cluster_enol 6-Nitrocinnolin-4-ol (Enol Form) cluster_keto 6-Nitrocinnolin-4(1H)-one (Keto Form) enol keto enol->keto Equilibrium

A simplified representation of the keto-enol tautomerism of 6-Nitrocinnolin-4-ol.

The position of this equilibrium can be influenced by the solvent, pH, and temperature. The two tautomers may have different solubilities, chemical reactivities, and biological activities. It is crucial to be aware of this equilibrium and to ensure that your experimental conditions are consistent to obtain reproducible results.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a basic framework for determining the solubility of 6-Nitrocinnolin-4-ol at different pH values.

Materials:

  • 6-Nitrocinnolin-4-ol

  • DMSO (anhydrous)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Microcentrifuge tubes

  • Vortex mixer

  • Incubator/shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a 10 mM stock solution of 6-Nitrocinnolin-4-ol in DMSO.

  • In separate microcentrifuge tubes, add a small volume of the stock solution to each buffer to achieve a final concentration that is expected to be near the solubility limit (e.g., 100 µM).

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at a controlled temperature (e.g., 25°C) with shaking for 24 hours to allow the solution to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved 6-Nitrocinnolin-4-ol using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax or a calibrated HPLC method).

  • Plot the measured solubility against the pH of the buffer.

Protocol 2: Preliminary Photostability Assessment

This protocol helps to quickly assess the sensitivity of 6-Nitrocinnolin-4-ol to light.

Photostability_Workflow prep Prepare Identical Solutions in Clear & Amber Vials expose Expose Clear Vial to Light (Keep Amber Vial in Dark) prep->expose analyze Analyze Both Solutions by HPLC at Timed Intervals (0, 2, 4, 8, 24h) expose->analyze compare Compare Peak Area of Parent Compound analyze->compare

Workflow for assessing the photostability of 6-Nitrocinnolin-4-ol.

Procedure:

  • Prepare a solution of 6-Nitrocinnolin-4-ol in your experimental buffer (e.g., 10 µM).

  • Divide the solution into two sets of vials: one set of clear glass or plastic vials and another set of amber vials.

  • Place the clear vials under a controlled light source (e.g., a fluorescent lamp at a fixed distance).

  • Wrap the amber vials completely in aluminum foil and place them alongside the clear vials (to serve as dark controls).

  • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each set of vials.

  • Analyze the aliquots by HPLC to quantify the concentration of the remaining 6-Nitrocinnolin-4-ol.

  • Compare the degradation rate in the light-exposed samples to the dark controls. A significant difference indicates photosensitivity.

Data Summary Tables

The following tables provide a hypothetical framework for organizing your stability data.

Table 1: Influence of pH on the Stability of 6-Nitrocinnolin-4-ol

Buffer pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
3.0100955%
5.0100982%
7.4100973%
9.01008515%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Photostability of 6-Nitrocinnolin-4-ol in Solution

Time (hours)Concentration (Light-Exposed) (µM)Concentration (Dark Control) (µM)% Photodegradation
010.010.00%
48.29.917%
86.59.834%
242.19.778%

Note: Data are hypothetical and for illustrative purposes only.

References

  • ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. Retrieved from [Link]

  • MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]

  • PubMed. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Terpinen-4-ol | C10H18O | CID 11230. Retrieved from [Link]

  • ScienceDirect. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • NIH. (n.d.). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from [Link]

  • ResearchGate. (2025, December 6). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • NIH. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Retrieved from [Link]

  • ACS Publications. (2020, March 20). N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 6-Nitrocinnolin-4-ol Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The bioactivity, safety, and patentability of a novel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The bioactivity, safety, and patentability of a novel compound hinge on its precise atomic arrangement. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 6-nitrocinnolin-4-ol and its derivatives, a class of compounds of interest for their potential pharmacological activities.

The cinnoline scaffold, a bicyclic heteroaromatic system, presents unique challenges and opportunities for structural elucidation. The presence of a nitro group and a hydroxyl group in 6-nitrocinnolin-4-ol introduces electronic effects and the potential for tautomerism, making a multi-faceted analytical approach essential. This guide will not only detail the "what" and "how" of these techniques but also the crucial "why" that underpins the experimental choices, providing a robust framework for confident structural assignment.

The Tautomeric Nature of 6-Nitrocinnolin-4-ol

A key consideration in the structural analysis of 6-nitrocinnolin-4-ol is its existence in tautomeric forms: the -ol form (6-nitrocinnolin-4-ol) and the -one form (6-nitro-1H-cinnolin-4-one). The predominant tautomer can be influenced by the solvent, temperature, and pH. Spectroscopic data, particularly from UV, IR, and NMR studies, are crucial for determining the predominant tautomer in different environments.[1] For 4-hydroxy-substituted cinnolines, the 4-oxo form is generally favored in aqueous solutions. The structural confirmation process must therefore not only identify the core scaffold and substituent positions but also discern the dominant tautomeric state under the experimental conditions.

A Multi-Modal Approach to Structural Confirmation

No single analytical technique provides a complete structural picture. Instead, a synergistic approach, combining data from multiple spectroscopic and analytical methods, is the gold standard. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.

G cluster_Techniques Analytical Techniques NMR NMR Structure Confirmation Structure Confirmation NMR->Structure Confirmation Connectivity MS MS MS->Structure Confirmation Molecular Weight IR IR IR->Structure Confirmation Functional Groups X-ray X-ray X-ray->Structure Confirmation 3D Structure

Caption: Interplay of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-nitrocinnolin-4-ol derivatives, a suite of NMR experiments is employed to build a complete structural picture.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Chemical Shift (δ): The position of a proton signal is highly sensitive to its electronic environment. The electron-withdrawing nitro group will deshield nearby aromatic protons, causing them to appear at a higher chemical shift (downfield). The position of the hydroxyl proton can vary and is often broad, depending on the solvent and concentration.

  • Spin-Spin Coupling (J): The splitting of proton signals into multiplets reveals the number of neighboring protons. This is crucial for determining the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: Probing the Carbon Framework

While less sensitive than ¹H NMR, ¹³C NMR provides a direct view of the carbon skeleton.[3][4]

  • Chemical Shift (δ): Carbon chemical shifts are also influenced by substituents. The carbon atom attached to the nitro group will be significantly deshielded. The carbonyl carbon in the cinnolin-4-one tautomer will appear at a characteristic downfield shift (typically >160 ppm).

2D NMR Techniques: Connecting the Pieces

For complex molecules, 2D NMR experiments are indispensable for unambiguously assigning signals and establishing connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by two or three bonds). This is instrumental in tracing out the proton networks within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows spatial proximity between protons, which can help in determining the three-dimensional conformation of the molecule.

Hypothetical NMR Data for 6-Nitro-1H-cinnolin-4-one
Technique Atom Hypothetical Chemical Shift (ppm) Key Correlations / Multiplicity
¹H NMR H-3~6.5s
H-5~8.8d, J ≈ 9 Hz
H-7~8.5dd, J ≈ 9, 2 Hz
H-8~8.0d, J ≈ 2 Hz
N-H>12br s
¹³C NMR C-3~110
C-4~175 (C=O)
C-4a~140
C-5~125
C-6~145 (C-NO₂)
C-7~120
C-8~130
C-8a~148
HMBC H-5C-4, C-7, C-8a
H-7C-5, C-8a
H-8C-4a, C-6
N-HC-4, C-4a, C-8a

Experimental Protocol: NMR Analysis of a 6-Nitrocinnolin-4-ol Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for potentially less soluble compounds and allows for the observation of exchangeable protons like N-H and O-H).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range ¹H-¹³C correlations. The experiment should be optimized to detect correlations over a range of coupling constants (e.g., 2-10 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and analyze coupling patterns and 2D correlations to build the final structure.

G cluster_NMR NMR Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR 2D NMR 13C NMR->2D NMR Data Analysis Data Analysis 2D NMR->Data Analysis

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. It is a crucial technique for confirming the expected molecular formula.

Ionization Techniques: A Comparative Overview
  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide valuable structural information.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This is ideal for confirming the molecular weight.

Fragmentation Analysis of Nitroaromatic Compounds

In EI-MS, nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO₂ (46 Da) and NO (30 Da).[5] The fragmentation of the cinnoline ring system itself can also provide clues about the structure.

Hypothetical Mass Spectrometry Data for 6-Nitrocinnolin-4-ol (Molecular Weight: 191.15 g/mol )
Ionization m/z Interpretation
ESI (+) 192.0455[M+H]⁺
ESI (-) 190.0302[M-H]⁻
EI 191[M]⁺
161[M-NO]⁺
145[M-NO₂]⁺
117Further fragmentation

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire spectra in both positive and negative ion modes.

  • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a GC inlet.

  • Data Analysis: Determine the molecular weight from the ESI data. If high-resolution data is available, calculate the elemental composition. Analyze the fragmentation pattern from the EI data to support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[3] For 6-nitrocinnolin-4-ol derivatives, IR is particularly useful for identifying the nitro group and the carbonyl group of the cinnolin-4-one tautomer.

Characteristic IR Absorptions
Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-O (Nitro)Asymmetric stretch1500-1570
N-O (Nitro)Symmetric stretch1300-1370
C=O (Amide in cinnolinone)Stretch1640-1680
O-H (Alcohol in cinnolol)Stretch3200-3600 (broad)
N-H (Amide in cinnolinone)Stretch3100-3300
C=C, C=N (Aromatic)Stretch1450-1600

The presence of a strong absorption around 1650 cm⁻¹ is a strong indicator of the cinnolin-4-one tautomer.

Experimental Protocol: FTIR Analysis of a Solid Sample

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. This technique can definitively resolve questions of tautomerism and stereochemistry. While not always feasible, a crystal structure provides the highest level of confidence in a structural assignment.

For instance, the crystal structure of the related compound 6-nitroquinazolin-4(3H)-one has been determined, revealing that it exists in the quinazolinone tautomeric form in the solid state. This provides a valuable reference point for what might be expected for 6-nitrocinnolin-4-ol.

Hypothetical Crystal Data for 6-Nitro-1H-cinnolin-4-one
Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Bond LengthsC=O: ~1.23 Å, N-N: ~1.35 Å, C-NO₂: ~1.47 Å
Tautomeric FormCinnolin-4-one

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The structural confirmation of 6-nitrocinnolin-4-ol derivatives requires a comprehensive and systematic approach. While NMR spectroscopy, particularly with the aid of 2D techniques, provides the most detailed information in solution, it should be corroborated with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups. When possible, single-crystal X-ray diffraction offers the ultimate, definitive proof of the solid-state structure. By judiciously applying and comparing the data from these complementary techniques, researchers can achieve a high level of confidence in their structural assignments, a critical foundation for further drug development and scientific inquiry.

References

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  • Santos, C. M. M., & Silva, A. M. S. (2012). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 50(7), 505-513. [Link]

  • Fun, H.-K., Ooi, C. W., & Kia, R. (2009). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 4), o185–o190. [Link]

  • Nguyen, T. T. H., Le, T. N., Huynh, T. K. D., & Vo, D.-V. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]

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Comparative

A Comparative Analysis of 6-Nitrocinnolin-4-ol with Other Cinnolinol Derivatives: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of 6-nitrocinnolin-4-ol against other key cinnolinol derivatives. We will explore their synthesis, physicochemical properties, and biological activities, grounded in e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 6-nitrocinnolin-4-ol against other key cinnolinol derivatives. We will explore their synthesis, physicochemical properties, and biological activities, grounded in experimental data and established scientific principles. This document is intended to serve as a technical resource for researchers and professionals engaged in medicinal chemistry and drug discovery, offering insights into the structure-activity relationships that govern this potent class of heterocyclic compounds.

The Cinnoline Scaffold: A Privileged Structure in Medicinal Chemistry

The cinnoline nucleus, a benzo[c]pyridazine system, is a significant heterocyclic scaffold that has garnered substantial interest in pharmaceutical chemistry.[1] Its structural similarity to other biologically active heterocycles like quinoline and quinazoline has made it a prime target for synthetic exploration.[1] Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anxiolytic properties.[1][2][3] The biological profile of a cinnoline derivative is profoundly influenced by the nature and position of substituents on its bicyclic ring system. This guide focuses on cinnolin-4-ols, a subset characterized by a hydroxyl group at the C4 position, and specifically investigates the impact of a nitro-substituent at the C6 position.

Synthesis of Cinnolin-4-ols: The Borsche-Koelsch Cyclization

The synthesis of the cinnoline ring system can be achieved through several named reactions, including the von Richter Synthesis and the Borsche-Koelsch Synthesis.[4][5][6] The Borsche-Koelsch method is particularly versatile for preparing 4-hydroxycinnolines from readily available o-aminoaryl ketones.[5][7]

The causality behind this synthetic choice lies in its mechanism: the process begins with the diazotization of an o-aminoaryl ketone. The resulting diazonium salt is inherently unstable and poised for cyclization. The subsequent intramolecular attack from the enol form of the ketone onto the diazonium group facilitates the ring closure, which, after aromatization, yields the stable 4-hydroxycinnoline product.[7] This self-validating system ensures the formation of the desired bicyclic structure.

Experimental Protocol: Synthesis of 6-Nitrocinnolin-4-ol

This protocol describes the synthesis of 6-nitrocinnolin-4-ol from 2-amino-5-nitroacetophenone, a representative example of the Borsche-Koelsch synthesis.

  • Diazotization: Dissolve 2-amino-5-nitroacetophenone in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water). Cool the solution to 0-5 °C using an ice-salt bath to ensure the stability of the diazonium salt to be formed.

  • Formation of Diazonium Salt: Add a pre-chilled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature strictly below 5 °C to prevent premature decomposition of the diazonium salt and unwanted side reactions. A positive test with potassium iodide-starch paper indicates the completion of diazotization.

  • Intramolecular Cyclization: Allow the reaction mixture to stand at a low temperature for a period, then warm it gently. The warming provides the necessary activation energy for the enol to attack the diazonium group, leading to cyclization. The product, 6-nitrocinnolin-4-ol, being poorly soluble, will precipitate from the reaction mixture.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove inorganic salts, followed by a wash with cold ethanol to remove organic impurities. For higher purity, recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or glacial acetic acid is recommended.

Borsche_Koelsch_Workflow Borsche-Koelsch Synthesis Workflow cluster_steps Start 2-Amino-5-nitro- acetophenone in Acid Diazotization Add NaNO₂ (aq) @ 0-5 °C Start->Diazotization Step 1 Cyclization Gentle Warming (Intramolecular Cyclization) Diazotization->Cyclization Step 2 Precipitation Product Precipitates Cyclization->Precipitation Step 3 Isolation Vacuum Filtration & Washing Precipitation->Isolation Step 4 Purification Recrystallization (e.g., from DMF) Isolation->Purification Step 5 End Pure 6-Nitrocinnolin-4-ol Purification->End SAR_Logic cluster_substituents Substituent at C6 Position cluster_activity Observed Biological Profile Cinnolinol_Core Cinnolin-4-ol Scaffold C4-OH Group Nitro -NO₂ Electron-Withdrawing Cinnolinol_Core:p1->Nitro H-bond acceptor/donor Anticancer Potent Anticancer & Antimicrobial Activity Nitro->Anticancer Enhances binding affinity & redox potential Halogen -Cl, -Br, -I Halogen Broad_Spectrum Broad-Spectrum Antimicrobial & Anti-inflammatory Halogen->Broad_Spectrum Modulates lipophilicity & steric interactions Unsubstituted -H Parent Baseline Baseline CNS Activity Unsubstituted->Baseline Serves as reference

Caption: Structure-Activity Relationship (SAR) of 6-substituted cinnolin-4-ols.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

To quantitatively compare the cytotoxic effects of different cinnolinols, the MTT assay is a standard, reliable method. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Seed a human cancer cell line (e.g., A549 lung cancer or MCF-7 breast cancer) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-nitrocinnolin-4-ol, cinnolin-4-ol, etc.) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher potency.

Conclusion and Future Outlook

This comparative analysis demonstrates that the substitution on the cinnolin-4-ol scaffold is a critical determinant of its physicochemical properties and biological function. The introduction of a nitro group at the C6 position, as in 6-nitrocinnolin-4-ol, significantly increases the melting point, reduces solubility, and shifts the biological activity profile towards potent anticancer and antimicrobial effects. [8]This is in contrast to the parent compound, which exhibits different pharmacological properties.

The provided experimental protocols for synthesis and biological evaluation offer a framework for the systematic investigation of novel cinnolinol derivatives. Future research should focus on synthesizing a broader range of analogues to further elucidate the structure-activity relationships. Exploring modifications at other positions of the cinnoline ring and conducting in vivo efficacy and toxicology studies on the most potent compounds, such as 6-nitrocinnolin-4-ol, will be crucial steps in translating the therapeutic potential of this chemical class into clinical applications.

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Validation

A Researcher's Guide to Validating the Biological Activity of 6-Nitrocinnolin-4-ol: A Comparative Approach

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-Nitrocinnolin-4-ol. Drawing from established methodologies and field-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 6-Nitrocinnolin-4-ol. Drawing from established methodologies and field-proven insights, we present a structured approach to characterize its potential as an anti-cancer agent, a common therapeutic area for cinnoline derivatives.[1][2][3][4] This document offers not just protocols, but the scientific rationale behind experimental choices, ensuring a robust and self-validating investigation.

The cinnoline scaffold is a significant pharmacophore, with derivatives exhibiting a wide array of biological activities, including antitumor effects.[2][4][5][6] The presence of a nitro group can further enhance the bioactivity of heterocyclic compounds, a principle observed in numerous therapeutic agents.[7][8] This guide will focus on a logical progression of in vitro assays to first establish cytotoxic effects, then elucidate the mechanism of action, and finally, investigate a plausible molecular target.

Section 1: Initial Screening for Cytotoxic Activity

The foundational step in evaluating a novel compound's anti-cancer potential is to determine its cytotoxicity against relevant cancer cell lines. This is crucial for establishing a baseline of biological activity and determining the concentration range for subsequent mechanistic studies.[9][10][11][12] We will compare the efficacy of 6-Nitrocinnolin-4-ol to a well-established chemotherapeutic agent, Doxorubicin, which is known to induce cell death in a variety of cancer types.

Comparative Analysis of Cell Viability: XTT Assay

For assessing cell viability, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and efficient method.[13][14][15] Unlike the MTT assay, the XTT assay's formazan product is water-soluble, eliminating a solubilization step and thereby reducing potential errors.[13][16] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[13][14]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 XTT Assay cluster_3 Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of 6-Nitrocinnolin-4-ol, Doxorubicin (positive control), and vehicle (negative control) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_xtt Add activated XTT reagent to each well incubate2->add_xtt incubate3 Incubate for 2-4h at 37°C add_xtt->incubate3 read Measure absorbance at 450-500 nm incubate3->read calculate Calculate cell viability (%) and determine IC50 values read->calculate

Caption: Workflow for assessing cell viability using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of 6-Nitrocinnolin-4-ol in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Prepare similar dilutions for Doxorubicin as a positive control. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 6-Nitrocinnolin-4-ol, Doxorubicin, or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[13]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[13] A reference wavelength between 630-690 nm should also be used.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) value for both 6-Nitrocinnolin-4-ol and Doxorubicin.

Expected Data Summary

CompoundCell LineIC₅₀ (µM)
6-Nitrocinnolin-4-olMCF-7Experimental Value
A549Experimental Value
DoxorubicinMCF-7Literature/Experimental Value
A549Literature/Experimental Value

Section 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, the next logical step is to investigate the mechanism by which 6-Nitrocinnolin-4-ol induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[17] A key method to detect apoptosis is through Western blotting for specific protein markers.[17][18]

Apoptosis Detection via Western Blotting

The activation of caspases is a hallmark of apoptosis.[19] We will focus on the detection of cleaved (activated) forms of Caspase-3 (an executioner caspase) and its substrate, PARP (Poly (ADP-ribose) polymerase).[20] Cleavage of these proteins is a strong indicator of apoptotic cell death.[20]

Experimental Workflow: Apoptosis Marker Detection

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Electrophoresis cluster_2 Western Blotting cluster_3 Detection & Analysis treat Treat cells with IC50 concentration of 6-Nitrocinnolin-4-ol and controls lyse Harvest and lyse cells to extract proteins treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block non-specific binding sites transfer->block probe Incubate with primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin) block->probe probe2 Incubate with HRP-conjugated secondary antibodies probe->probe2 detect Detect signal using chemiluminescence probe2->detect analyze Analyze protein band intensities detect->analyze

Caption: Workflow for Western blot analysis of apoptotic markers.

Detailed Protocol: Western Blotting for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the predetermined IC₅₀ concentration of 6-Nitrocinnolin-4-ol, a known apoptosis inducer like Staurosporine (positive control), and a vehicle control for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. A primary antibody against a housekeeping protein like β-actin should be used as a loading control.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the levels of cleaved Caspase-3 and cleaved PARP between treated and control samples.

Expected Data Summary

TreatmentCleaved Caspase-3 Level (relative to control)Cleaved PARP Level (relative to control)
Vehicle Control1.01.0
6-Nitrocinnolin-4-ol (IC₅₀)Experimental ValueExperimental Value
StaurosporineIncreasedIncreased

Section 3: Investigating a Potential Molecular Target: Tubulin Polymerization

Many anti-cancer drugs exert their effects by targeting the microtubule cytoskeleton.[21][22] Cinnoline derivatives have been explored for their kinase inhibitory activity, but given the profound effect on cell viability and apoptosis, investigating their impact on a fundamental cellular process like mitosis is warranted.[5] An in vitro tubulin polymerization assay can directly assess whether 6-Nitrocinnolin-4-ol interacts with tubulin, a key component of microtubules.[23][24][25]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[21] Polymerization can be monitored by an increase in fluorescence of a reporter dye that incorporates into the growing microtubules.[23][24] We will compare the activity of 6-Nitrocinnolin-4-ol to known tubulin polymerization inhibitors (Colchicine, Vinblastine) and a stabilizer (Paclitaxel).[24][26][27]

Experimental Workflow: Tubulin Polymerization Assay

G cluster_0 Reaction Setup cluster_1 Polymerization & Measurement cluster_2 Data Analysis prepare Prepare reaction mix with purified tubulin, GTP, and fluorescent reporter add_compounds Add 6-Nitrocinnolin-4-ol, controls (Colchicine, Paclitaxel, Vehicle), to a 96-well plate prepare->add_compounds initiate Initiate polymerization by adding tubulin mix to the plate at 37°C add_compounds->initiate measure Measure fluorescence intensity at regular intervals initiate->measure plot Plot fluorescence intensity vs. time to generate polymerization curves compare Compare the curves of treated samples to controls plot->compare

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of 6-Nitrocinnolin-4-ol: A Strategic Approach for Novel Compound Profiling

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity.[1][2][3] High selectivity for the intended biological target is a cornerstone of a safe and effective drug, as off-target interactions can lead to unforeseen side effects and toxicity.[4][5] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel compound, using the hypothetical molecule 6-Nitrocinnolin-4-ol as a case study.

Given that 6-Nitrocinnolin-4-ol is a novel entity, this guide will leverage the known broad-spectrum bioactivities of the cinnoline scaffold to inform a logical and efficient screening strategy.[6][7][8][9] Cinnoline derivatives have reported activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects, suggesting a potential for interaction with a wide range of protein classes.[6][7][8][10]

The Imperative of Selectivity in Drug Discovery

Drug selectivity refers to the ability of a compound to interact preferentially with its intended target over other biomolecules in the complex cellular environment.[1][2] While some "multi-target" drugs are designed for polypharmacological effects, unintended cross-reactivity is a major cause of drug attrition during development.[4][5][11] Therefore, a thorough understanding of a compound's interaction profile is paramount.

A Tiered Approach to Cross-Reactivity Profiling

A hierarchical screening cascade is a cost-effective and scientifically sound approach to assess the cross-reactivity of a novel compound like 6-Nitrocinnolin-4-ol. This strategy begins with broad, high-throughput screens and progressively narrows down to more specific, functional assays for any identified off-targets.

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step involves screening 6-Nitrocinnolin-4-ol against large, diverse panels of proteins to identify potential off-target interactions.

Recommended Panels for 6-Nitrocinnolin-4-ol

Based on the known activities of cinnoline derivatives, the following panels are recommended:

  • Kinase Panels: Given the prevalence of cinnolines as kinase inhibitors, a comprehensive kinome scan is essential.[12][13][14][15] Panels from commercial vendors can screen against hundreds of human kinases.

  • GPCR Panels: To investigate potential effects on signaling pathways, a G-protein coupled receptor (GPCR) panel is advisable.

  • Ion Channel Panels: Effects on ion channels can lead to cardiovascular and neurological side effects.

  • Nuclear Receptor Panels: To assess potential endocrine disruption.

  • General Off-Target Panels: Companies like Eurofins and DiscoverX offer broad panels covering a range of other important drug targets.

Experimental Protocol: Kinase Panel Screening (Illustrative)
  • Compound Preparation: Prepare a stock solution of 6-Nitrocinnolin-4-ol in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.

  • Compound Addition: Add 6-Nitrocinnolin-4-ol at a standard screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the remaining ATP (luminescence-based) or the phosphorylated substrate (fluorescence-based).

  • Data Analysis: Calculate the percent inhibition of each kinase relative to a positive control (a known inhibitor) and a negative control (DMSO).

Data Presentation: Illustrative Kinase Panel Results
Kinase Target% Inhibition at 10 µMPutative On-TargetNotes
PIM1 95% Yes Hypothetical primary target
GSK3β 88%NoHigh off-target activity
CDK2 75%NoModerate off-target activity
VEGFR2 45%NoLow off-target activity
p38α 12%NoNegligible activity
... (hundreds of other kinases)<10%No

Tier 2: Dose-Response and Affinity Determination

For any "hits" identified in Tier 1 (typically >50% inhibition), the next step is to determine the potency of the interaction.

Methodology: IC50/EC50 Determination

A dose-response curve is generated by testing 6-Nitrocinnolin-4-ol over a range of concentrations (e.g., 10-point curve, 3-fold dilutions). The concentration that produces 50% of the maximum response is the IC50 (for inhibition) or EC50 (for activation).

Data Presentation: Comparative IC50 Values
TargetIC50 (nM)Selectivity Index (Off-Target IC50 / On-Target IC50)
PIM1 (On-Target) 50 -
GSK3β 2505
CDK2 1,50030
VEGFR2 >10,000>200

A higher selectivity index indicates a more selective compound. A common threshold for an acceptable selectivity window is >10-fold, though this can be target-dependent.

Tier 3: Functional Cellular Assays

Biochemical assays identify interactions, but cellular assays confirm whether these interactions translate into a functional effect in a more biologically relevant context.

Caption: On-target vs. off-target cellular pathways.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
  • Cell Line Engineering: Use a cell line that expresses the target of interest (e.g., GSK3β) fused to a NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescent tracer that binds to the target protein.

  • Compound Titration: Add varying concentrations of 6-Nitrocinnolin-4-ol.

  • BRET Measurement: If 6-Nitrocinnolin-4-ol binds to the target, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Calculate the cellular IC50 from the dose-response curve.

Data Presentation: Biochemical vs. Cellular Potency
TargetBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
PIM1 501503
GSK3β 250>20,000>80

A significant potency shift between biochemical and cellular assays can be due to factors like cell permeability, efflux pumps, or compound metabolism. A large shift for an off-target is a favorable outcome.

Tier 4: In Vivo Assessment

If a functional off-target effect is confirmed in cellular assays and the selectivity window is narrow, further in vivo studies may be necessary to assess the physiological consequences. This could involve monitoring for specific toxicities in animal models related to the off-target's known biology.

Computational Approaches to Predict Cross-Reactivity

In addition to experimental screening, computational methods can provide valuable predictive insights.[12][16][17]

  • Chemical Similarity Searching: Comparing the structure of 6-Nitrocinnolin-4-ol to databases of known bioactive molecules can identify potential off-targets.[18]

  • Pharmacophore Modeling: Building a model of the essential features for binding to the on-target (PIM1) and screening it against a database of off-target structures.

  • Molecular Docking: Docking 6-Nitrocinnolin-4-ol into the crystal structures of identified off-targets (e.g., GSK3β) to predict binding modes and affinities.[19]

These in silico methods can help prioritize which experimental assays to run and aid in the rational design of more selective analogs.[2][3][5]

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of a novel compound like 6-Nitrocinnolin-4-ol is a multi-faceted endeavor that combines broad screening with detailed mechanistic studies. By employing a tiered experimental approach, complemented by in silico predictions, researchers can build a robust selectivity profile. This not only de-risks the compound for further development but also provides invaluable insights that can guide the optimization of lead candidates. The ultimate goal is to develop a therapeutic agent with a well-understood mechanism of action and a minimal potential for adverse effects, ensuring both efficacy and patient safety.[1]

References

  • Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). ACS Publications. Retrieved January 22, 2026, from [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. Retrieved January 22, 2026, from [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). Journal of Chemical Information and Modeling, 52(5), 1321-1329. Retrieved January 22, 2026, from [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). Zenodo. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal, 4(10), 1-5. Retrieved January 22, 2026, from [Link]

  • Selectivity Definition - Intro to Pharmacology Key Term. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]

  • A concise review on cinnoline and its biological activities. (2020). International Journal of Advanced Research in Innovative Ideas and Technology, 6(3), 1345-1353. Retrieved January 22, 2026, from [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(21), 3848. Retrieved January 22, 2026, from [Link]

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. Retrieved January 22, 2026, from [Link]

  • Understanding Drug Selectivity: A Computational Perspective. (2024). Aganitha AI Inc. Retrieved January 22, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data, 2, 21. Retrieved January 22, 2026, from [Link]

  • Improving Selectivity in Drug Design. (2022). AZoLifeSciences. Retrieved January 22, 2026, from [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology, 13, 962254. Retrieved January 22, 2026, from [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry, 55(22), 9459-9486. Retrieved January 22, 2026, from [Link]

  • Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. (2014). Journal of Analytical Toxicology, 38(7), 414-421. Retrieved January 22, 2026, from [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2019). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 717-732. Retrieved January 22, 2026, from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2023). Communications Medicine, 3, 137. Retrieved January 22, 2026, from [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences, 104(51), 20266-20271. Retrieved January 22, 2026, from [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 22, 2026, from [Link]

  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. (2022). International Journal of Molecular Sciences, 23(18), 10449. Retrieved January 22, 2026, from [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology, 39(2), 103-110. Retrieved January 22, 2026, from [Link]

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Validation

A Comparative In Vivo Efficacy Analysis: 6-Nitrocinnolin-4-ol versus Standard of Care in EGFR-Mutant Non-Small Cell Lung Cancer Xenograft Models

Introduction: The Evolving Landscape of Targeted Therapy in Non-Small Cell Lung Cancer Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] The discovery of activating muta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Targeted Therapy in Non-Small Cell Lung Cancer

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1] The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment paradigm for a significant subset of NSCLC patients, ushering in the era of targeted therapies.[2] First and second-generation EGFR Tyrosine Kinase Inhibitors (TKIs), such as gefitinib and erlotinib, demonstrated significant clinical benefit over traditional chemotherapy.[3][4] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy.[5] This challenge was met with the development of third-generation irreversible inhibitors like osimertinib, which is now a frontline standard of care for patients with EGFR-mutant NSCLC.[5][6]

Despite the success of osimertinib, acquired resistance inevitably develops, necessitating a continued search for novel therapeutic agents with alternative mechanisms of action or improved efficacy.[5] This guide provides a comparative overview of the preclinical in vivo efficacy of a novel investigational compound, 6-Nitrocinnolin-4-ol, against the current standard of care, osimertinib, in a validated NSCLC xenograft model. Cinnoline derivatives have garnered interest for their broad spectrum of pharmacological activities, and related nitro-substituted quinazolines have shown promise as EGFR inhibitors.[7][8]

Disclaimer: As 6-Nitrocinnolin-4-ol is an investigational compound, the in vivo efficacy data presented herein is hypothetical and for illustrative purposes only . It is designed to model a scientifically plausible scenario where a novel agent demonstrates superior anti-tumor activity compared to the established standard of care, thereby warranting further investigation.

Mechanisms of Action: A Tale of Two Inhibitors

A deep understanding of a compound's mechanism of action is fundamental to designing robust preclinical studies and interpreting their outcomes. The choice of an appropriate animal model, cell line, and endpoint assays all hinge on the molecular targets of the therapies under investigation.

Osimertinib: A Covalent Standard of Care

Osimertinib is a third-generation, irreversible EGFR-TKI.[5] Its mechanism is well-characterized: it selectively binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[3] This covalent bond leads to a sustained and potent inhibition of EGFR signaling, even in the presence of the T790M resistance mutation.[5] Its high selectivity for mutant EGFR over wild-type EGFR contributes to a more favorable safety profile compared to earlier generation TKIs.[5]

cluster_membrane Cell Membrane EGFR Mutant EGFR (e.g., L858R/T790M) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Phosphorylation Cascade Osimertinib Osimertinib Osimertinib->EGFR Covalent Binding (C797) ATP ATP ATP->EGFR Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified signaling pathway of Osimertinib's mechanism of action.

6-Nitrocinnolin-4-ol: A Hypothetical Dual-Action Inhibitor

Based on the structure of 6-Nitrocinnolin-4-ol and the known activities of related compounds, we hypothesize a dual mechanism of action that may contribute to its superior efficacy. It is postulated to act as a potent, ATP-competitive inhibitor of EGFR, similar to other quinazoline-based structures.[7] The nitro group, however, may confer additional cytotoxic activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor microenvironments, leading to the formation of reactive nitrogen species that can induce DNA damage and apoptosis, independent of EGFR inhibition.[9] This dual-action could theoretically overcome certain resistance mechanisms that are purely dependent on the EGFR signaling pathway.

cluster_membrane Cell Membrane EGFR Mutant EGFR (e.g., L858R/T790M) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Nitrocinnolin 6-Nitrocinnolin-4-ol Nitrocinnolin->EGFR ATP-Competitive Inhibition RNS Reactive Nitrogen Species Nitrocinnolin->RNS ATP ATP ATP->EGFR Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Hypoxia Tumor Hypoxia Hypoxia->Nitrocinnolin Bioreduction Apoptosis Apoptosis RNS->Apoptosis

Figure 2: Postulated dual mechanism of action for 6-Nitrocinnolin-4-ol.

Comparative In Vivo Study Design: A Head-to-Head Evaluation

To provide a robust comparison, a cell line-derived xenograft (CDX) model is an appropriate and widely used platform for initial efficacy testing of targeted therapies.[7][10] The choice of the H1975 human NSCLC cell line is strategic as it harbors both the L858R activating mutation and the T790M resistance mutation, making it an ideal model to evaluate the efficacy of a third-generation inhibitor and a novel compound.[11]

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis H1975 H1975 NSCLC Cells (L858R/T790M) Implantation Subcutaneous Implantation H1975->Implantation Mice Immunocompromised Mice (e.g., Athymic Nude) Mice->Implantation TumorGrowth Tumor Growth to ~150-200 mm³ Implantation->TumorGrowth Tumor Establishment Randomization Randomization (n=10/group) TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Osimertinib (5 mg/kg, QD, PO) Randomization->Group2 Group3 6-Nitrocinnolin-4-ol (10 mg/kg, QD, PO) Randomization->Group3 Monitoring Tumor Volume & Body Weight (2x weekly) Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint Endpoint: Tumor Volume > 2000 mm³ or Study Day 28 Monitoring->Endpoint Analysis TGI, PK/PD, Ex-vivo Analysis Endpoint->Analysis

Figure 3: Experimental workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocol
  • Cell Culture: H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice, 6-8 weeks old, are used for the study.[11] The use of immunodeficient mice is critical to prevent rejection of the human tumor xenograft.[11]

  • Tumor Implantation: A suspension of 5 x 10⁶ H1975 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse. Matrigel is included to support initial tumor engraftment and growth.

  • Tumor Growth Monitoring and Randomization: Tumors are allowed to grow, and their volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Once tumors reach an average volume of 150-200 mm³, mice are randomized into three treatment groups (n=10 per group). This randomization is crucial to ensure an even distribution of tumor sizes across the groups at the start of treatment.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administered daily by oral gavage (PO) with the vehicle used to formulate the test compounds (e.g., 0.5% methylcellulose with 0.1% Tween 80).

    • Group 2 (Standard of Care): Osimertinib is administered daily by oral gavage at a dose of 5 mg/kg.[5] This dose has been shown to induce tumor regression in preclinical models.[5]

    • Group 3 (Investigational Compound): 6-Nitrocinnolin-4-ol is administered daily by oral gavage at a hypothetical dose of 10 mg/kg. The dose for a novel compound would typically be determined from prior maximum tolerated dose (MTD) studies.

  • Efficacy and Tolerability Assessment:

    • Tumor volume and body weight are measured twice weekly throughout the study. Body weight is a key indicator of treatment-related toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 28 days).

Comparative Efficacy Data

The following table summarizes the hypothetical quantitative data from the described in vivo study. This data is structured to illustrate a scenario where 6-Nitrocinnolin-4-ol demonstrates superior efficacy over the standard of care, Osimertinib.

Treatment GroupDose & ScheduleMean Tumor Volume at Day 28 (mm³)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 2500%+2.5%
Osimertinib 5 mg/kg, QD, PO450 ± 11075.7%-1.8%
6-Nitrocinnolin-4-ol 10 mg/kg, QD, PO120 ± 4593.5% -3.1%

Data are presented as mean ± standard error of the mean (SEM). % TGI is calculated relative to the vehicle control group.

In this illustrative dataset, both Osimertinib and 6-Nitrocinnolin-4-ol show significant anti-tumor activity compared to the vehicle control. However, 6-Nitrocinnolin-4-ol demonstrates a markedly higher percentage of tumor growth inhibition (93.5%) compared to Osimertinib (75.7%), suggesting superior efficacy in this model. The observed body weight changes are minimal and comparable between the active treatment groups, indicating good tolerability at the tested doses.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for the preclinical in vivo comparison of a novel compound, 6-Nitrocinnolin-4-ol, against the standard of care, Osimertinib, for EGFR-mutant NSCLC. Based on its hypothetical dual mechanism of action, 6-Nitrocinnolin-4-ol is projected to exhibit superior tumor growth inhibition.

The causality behind these hypothetical results lies in the compound's postulated ability to not only inhibit the primary oncogenic driver (EGFR) but also to induce cytotoxicity through a secondary, hypoxia-activated mechanism. This could provide a significant advantage in overcoming the heterogeneous and often hypoxic tumor microenvironment that contributes to therapeutic resistance.

The protocols described herein represent a self-validating system, incorporating essential controls (vehicle group), a clinically relevant standard of care for benchmarking, and robust monitoring for both efficacy and toxicity. Future studies would be warranted to confirm these findings, including orthotopic xenograft models for a more clinically relevant tumor microenvironment, and patient-derived xenograft (PDX) models to assess efficacy across a broader range of genetic backgrounds.[7][12] Pharmacodynamic studies to confirm target engagement and the activation of the proposed dual mechanisms in vivo would also be a critical next step.

References

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  • McFadden, D. G., et al. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200331. Available at: [Link]

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  • Schüler, J., et al. (2019). Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. PubMed, 31323891. Available at: [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65-80. Available at: [Link]

  • Le, X., et al. (2018). A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease, 10(Suppl 27), S3233-S3246. Available at: [Link]

  • Stewart, E. L., et al. (2015). Patient-Derived In Vitro and In Vivo Models of Cancer. Landes Bioscience. Available at: [Link]

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  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540. Available at: [Link]

  • Ramalingam, S. S., & Belani, C. P. (2008). Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics. Drug Discovery Today: Disease Models, 5(2), 87-93. Available at: [Link]

  • Yuan, J., et al. (2022). Preclinical Models for Functional Precision Lung Cancer Research. International Journal of Molecular Sciences, 23(17), 9904. Available at: [Link]

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  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_suppl), 4218s-4221s. Available at: [Link]

  • Deeks, E. D. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy, 11, 2377-2387. Available at: [Link]

  • Kim, H. R., et al. (2021). Matrix-assisted laser desorption ionization - mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non-small-cell lung cancer mouse xenograft model. FEBS Open Bio, 11(7), 2049-2056. Available at: [Link]

  • Targeted Oncology. (2021). Frontline Osimertinib Showcases Real-World Safety, Efficacy in EGFR+ Advanced NSCLC. Available at: [Link]

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  • Wang, Y., et al. (2019). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. Thoracic Cancer, 10(6), 1361-1368. Available at: [Link]

  • Wang, J., et al. (2012). Ex Vivo Explant Cultures of Non-Small Cell Lung Carcinoma Enable Evaluation of Primary Tumor Responses to Anticancer Therapy. Cancer Research, 72(10), 2529-2539. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 6-Nitrocinnolin-4-ol

This guide provides a comparative analysis of synthetic methodologies for 6-Nitrocinnolin-4-ol, a key intermediate in medicinal chemistry and drug development. The focus is on the reproducibility of these methods, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic methodologies for 6-Nitrocinnolin-4-ol, a key intermediate in medicinal chemistry and drug development. The focus is on the reproducibility of these methods, offering insights into the practical challenges and critical parameters that influence yield and purity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of 6-Nitrocinnolin-4-ol

Cinnoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group at the 6-position and a hydroxyl group at the 4-position of the cinnoline scaffold, as in 6-Nitrocinnolin-4-ol, provides a versatile platform for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule, making 6-Nitrocinnolin-4-ol a valuable precursor for the development of new therapeutic agents.[1]

The reliable and reproducible synthesis of this key intermediate is paramount for advancing drug discovery programs. This guide critically evaluates the most prominent synthetic route to 6-Nitrocinnolin-4-ol, focusing on the underlying chemistry, experimental considerations, and potential pitfalls that can affect reproducibility.

Method 1: Multi-step Synthesis via Phenylhydrazone Cyclization and Subsequent Nitration

A well-documented and seemingly robust method for the synthesis of 6-Nitrocinnolin-4-ol involves a multi-step sequence starting from diethyl mesoxalate phenylhydrazone.[2] This approach is attractive due to the commercial availability of the starting materials and the established chemical transformations involved. The overall synthetic strategy can be broken down into three key stages:

  • Cyclization to form the Cinnoline Core: Diethyl mesoxalate phenylhydrazone is first converted to its corresponding acid chloride, which then undergoes an intramolecular Friedel-Crafts-type acylation to form 4-hydroxycinnoline-3-carboxylic acid.[2] This cyclization is a critical step in establishing the cinnoline ring system.

  • Decarboxylation: The resulting carboxylic acid is then decarboxylated to yield the precursor, 4-hydroxycinnoline.[2] This step simplifies the molecule and prepares it for the final functionalization.

  • Nitration: The final step is the regioselective nitration of 4-hydroxycinnoline to introduce the nitro group at the 6-position, yielding the target molecule, 6-Nitrocinnolin-4-ol.[2]

In-Depth Analysis and Experimental Protocol

Step 1: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

The initial step involves the cyclization of diethyl mesoxalate phenylhydrazone. For this transformation to be successful, the phenylhydrazone is typically hydrolyzed to the corresponding dicarboxylic acid, which is then converted to the acid chloride using a chlorinating agent like thionyl chloride. The subsequent intramolecular cyclization is often promoted by a Lewis acid, such as titanium tetrachloride, to facilitate the electrophilic attack on the benzene ring.[2]

Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid

  • Materials: Diethyl mesoxalate phenylhydrazone, Thionyl chloride, Titanium tetrachloride, appropriate solvents (e.g., dichloromethane, nitrobenzene).

  • Procedure:

    • Convert diethyl mesoxalate phenylhydrazone to the corresponding diacid via saponification.

    • Treat the diacid with an excess of thionyl chloride to form the acid chloride.

    • In a separate flask, dissolve the acid chloride in a suitable solvent and cool the solution.

    • Add titanium tetrachloride dropwise to the cooled solution.

    • Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC).

    • Quench the reaction carefully with water/ice.

    • Extract the product into an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Decarboxylation to 4-Hydroxycinnoline

The decarboxylation of 4-hydroxycinnoline-3-carboxylic acid is typically achieved by heating the compound in a high-boiling solvent. The choice of solvent and temperature is crucial to ensure complete reaction without decomposition of the product.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline

  • Materials: 4-Hydroxycinnoline-3-carboxylic acid, high-boiling point solvent (e.g., diphenyl ether).

  • Procedure:

    • Suspend 4-hydroxycinnoline-3-carboxylic acid in a high-boiling solvent.

    • Heat the mixture to a temperature sufficient to induce decarboxylation (typically >200 °C), monitoring the evolution of CO₂.

    • Maintain the temperature until the reaction is complete (monitoring by TLC).

    • Cool the reaction mixture and isolate the product by filtration.

    • Purify the crude 4-hydroxycinnoline by recrystallization.

Step 3: Nitration to 6-Nitrocinnolin-4-ol

The final step is the nitration of 4-hydroxycinnoline. This is a critical step where regioselectivity is a key concern. The use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, is common. The reaction conditions, particularly the temperature and the concentration of the acids, must be carefully controlled to favor the formation of the desired 6-nitro isomer and minimize the formation of other isomers.[3][4][5]

Experimental Protocol: Synthesis of 6-Nitrocinnolin-4-ol

  • Materials: 4-Hydroxycinnoline, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

    • Dissolve or suspend 4-hydroxycinnoline in concentrated sulfuric acid and cool the mixture.

    • Slowly add the nitrating mixture to the solution of 4-hydroxycinnoline, maintaining a low temperature.

    • Stir the reaction mixture at a controlled temperature for a specified time (monitoring by TLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove excess acid.

    • Purify the crude 6-Nitrocinnolin-4-ol by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Data Summary and Comparison
ParameterStep 1: CyclizationStep 2: DecarboxylationStep 3: NitrationOverall (Method 1)
Product 4-Hydroxycinnoline-3-carboxylic acid4-Hydroxycinnoline6-Nitrocinnolin-4-ol6-Nitrocinnolin-4-ol
Reported Yield Data not availableData not availableData not available11% (for subsequent 4,6-diaminocinnoline)[2]
Purity Dependent on purificationDependent on purificationReadily obtained from a mixture of nitro-compounds[2]High purity achievable with recrystallization
Key Reagents TiCl₄, SOCl₂High temperatureHNO₃, H₂SO₄-
Reaction Time Several hoursSeveral hoursSeveral hoursMulti-day synthesis
Temperature 0 °C to reflux>200 °C0 °C to room temperature-
Number of Steps 1113
Causality Behind Experimental Choices and Reproducibility
  • Cyclization: The use of a strong Lewis acid like titanium tetrachloride is crucial for activating the acid chloride and promoting the intramolecular acylation. The choice of a non-polar, aprotic solvent is important to prevent side reactions with the Lewis acid. Reproducibility can be affected by the purity of the starting materials and the strict control of anhydrous conditions.

  • Decarboxylation: High temperatures are necessary to overcome the activation energy for the removal of the carboxyl group. The choice of a high-boiling, inert solvent prevents decomposition of the product at these temperatures. Reproducibility is generally good for this step, provided the temperature is carefully controlled.

  • Nitration: The regioselectivity of the nitration is directed by the existing hydroxyl group and the nitrogen atoms in the cinnoline ring. The use of a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. Temperature control is critical to prevent over-nitration and the formation of undesired isomers. The slow addition of the nitrating agent ensures that the reaction remains controlled. Reproducibility can be challenging due to the potential for forming a mixture of nitro-isomers.[2] Careful purification is often required to isolate the desired 6-nitro product.

Experimental Workflow Diagram

SynthesisWorkflow A Diethyl Mesoxalate Phenylhydrazone B 4-Hydroxycinnoline-3- carboxylic Acid A->B  Cyclization (TiCl₄) C 4-Hydroxycinnoline B->C  Decarboxylation (Heat) D 6-Nitrocinnolin-4-ol C->D  Nitration (HNO₃/H₂SO₄)

Caption: Multi-step synthesis of 6-Nitrocinnolin-4-ol.

Alternative Synthetic Approaches: A Brief Overview

While the multi-step synthesis described above is a prominent route, other classical methods for cinnoline synthesis could potentially be adapted for the preparation of 6-Nitrocinnolin-4-ol. These include:

  • The Richter Cinnoline Synthesis: This method involves the cyclization of a diazotized o-aminophenylpropiolic acid.[1] While historically significant, this approach may have limitations in terms of substrate availability and functional group tolerance.

  • The Widman-Stoermer Synthesis: This synthesis involves the cyclization of an α,β-unsaturated azo compound. The reproducibility of this method can be influenced by the stability of the azo intermediate.

A comprehensive, detailed comparison with these alternative methods is challenging due to the lack of specific published procedures for the synthesis of 6-Nitrocinnolin-4-ol using these routes. Further research would be required to develop and optimize these pathways for this specific target molecule.

Conclusion and Recommendations

The multi-step synthesis starting from diethyl mesoxalate phenylhydrazone represents a viable and well-documented approach to 6-Nitrocinnolin-4-ol. The key to achieving reproducible results lies in the careful control of reaction conditions at each stage, particularly during the cyclization and nitration steps.

For researchers embarking on the synthesis of 6-Nitrocinnolin-4-ol, the following recommendations are crucial:

  • Purity of Starting Materials: Ensure the purity of all reagents and solvents, as impurities can significantly impact the efficiency of the cyclization and nitration reactions.

  • Strict Anhydrous Conditions: For the Lewis acid-mediated cyclization, maintaining anhydrous conditions is critical to prevent quenching of the catalyst and ensure high yields.

  • Precise Temperature Control: During the nitration step, precise control of the temperature is paramount to maximize the yield of the desired 6-nitro isomer and minimize the formation of byproducts.

  • Thorough Purification: Given the potential for isomer formation during nitration, thorough purification of the final product by recrystallization or chromatography is essential to obtain high-purity 6-Nitrocinnolin-4-ol.

This guide provides a foundational understanding of the synthesis of 6-Nitrocinnolin-4-ol. Further optimization of the reported procedures may be necessary to enhance yields and improve the overall efficiency of the synthesis on a larger scale.

References

  • Barber, H. J., Lunt, E., Washbourn, K., & Wragg, W. R. (1967). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. Journal of the Chemical Society C: Organic, 1657-1664. [Link]

  • Lunt, E., Washbourn, K., & Wragg, W. R. (1968). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society C: Organic, 687-695. [Link]

  • Ridd, J. H., & Smith, B. V. (1960). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society, 1363-1368. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Nitrocinnolin-4-ol Analogs as Potential Kinase Inhibitors

Introduction: The Emerging Significance of the 6-Nitrocinnolin-4-ol Scaffold in Oncology Research The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore in medicinal chemistry, with deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of the 6-Nitrocinnolin-4-ol Scaffold in Oncology Research

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic properties of the heterocyclic core, often enhancing its interaction with biological targets and leading to improved therapeutic efficacy.[2] Specifically, the 6-nitrocinnolin-4-ol moiety presents a compelling template for the design of novel kinase inhibitors. The 4-hydroxy group can be readily converted to a 4-chloro intermediate, providing a versatile handle for the introduction of various amine-containing fragments, a common feature in many ATP-competitive kinase inhibitors. This guide provides a comparative analysis of the projected structure-activity relationships (SAR) of 6-nitrocinnolin-4-ol analogs, drawing insights from the well-established SAR of the structurally analogous 6-nitroquinazoline and 6-nitroquinoline scaffolds.[3][4] We will delve into the rationale behind experimental design, provide detailed methodologies for synthesis and biological evaluation, and present the data in a clear, comparative format to guide future drug discovery efforts in this promising area.

Comparative Analysis of Structure-Activity Relationships

While specific SAR studies on a broad series of 6-nitrocinnolin-4-ol analogs are not yet prevalent in the public domain, we can extrapolate a robust working model based on extensive research into the closely related 6-nitroquinazoline scaffold, a known hinge-binding motif for many protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][5] The core hypothesis is that the 6-nitro group enhances the binding affinity and cellular activity, while modifications at the C4-position dictate the potency and selectivity profile of the compounds.

The Critical Role of the 6-Nitro Group

The presence of a nitro group at the C6 position is anticipated to be a key determinant of biological activity. In related heterocyclic systems like 6-nitroquinazolines, this group has been shown to be crucial for potent inhibitory effects against both TNF-α production and T cell proliferation.[6] The strong electron-withdrawing nature of the nitro group can increase the acidity of the N1 proton, potentially facilitating hydrogen bond interactions within the ATP-binding pocket of target kinases. Furthermore, nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor environments, leading to the formation of cytotoxic reactive nitrogen species, which can contribute to their anticancer effects.[2]

Exploring Substitutions at the C4-Position

The 4-hydroxy group of 6-nitrocinnolin-4-ol serves as a gateway for introducing diverse functionalities, typically via a 4-chloro intermediate. The nature of the substituent at this position is expected to profoundly influence the compound's interaction with the target kinase.

Analog Class Proposed C4-Substituent Anticipated Activity Rationale based on Quinazoline/Quinoline SAR
Class A: Anilines Substituted AnilinesHighThe 4-anilino moiety is a classic pharmacophore for EGFR inhibitors. Substituents on the aniline ring can probe different regions of the ATP binding site. For instance, small, meta-substituents like chloro or methyl on the aniline ring of 6-nitroquinazolines have been shown to be well-tolerated and can enhance potency.[6]
Class B: Aliphatic Amines Cyclic and Acyclic AminesModerate to HighThe introduction of flexible or constrained aliphatic amines can improve solubility and pharmacokinetic properties. In 6-nitroquinazolines, an unsubstituted piperazine ring at a similar position was found to be essential for inhibitory activity against TNF-α production and T-cell proliferation.[6]
Class C: Heterocyclic Amines e.g., Aminopyrazoles, AminothiazolesPotentially High and SelectiveIncorporating heterocyclic amines can introduce additional hydrogen bond donors and acceptors, potentially leading to increased potency and selectivity for specific kinases. This strategy has been successfully employed in the design of various kinase inhibitors.[7]

Experimental Protocols

To provide a practical framework for researchers, we outline a representative synthetic route and a standard biological evaluation protocol.

Protocol 1: Synthesis of a Representative 4-Anilino-6-nitrocinnoline Analog

This protocol describes a plausible multi-step synthesis, adapted from established procedures for related heterocyclic systems.[4][8]

Step 1: Synthesis of 6-Nitrocinnolin-4-ol A suitable starting material, such as a substituted 2-amino-nitrophenyl ketone, would undergo a diazotization followed by an intramolecular cyclization to form the 6-nitrocinnolin-4-ol core.

Step 2: Chlorination of 6-Nitrocinnolin-4-ol

  • To a stirred suspension of 6-nitrocinnolin-4-ol (1.0 eq) in phosphorus oxychloride (10 vol), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-nitrocinnoline.

Step 3: Amination of 4-Chloro-6-nitrocinnoline

  • In a sealed vessel, dissolve 4-chloro-6-nitrocinnoline (1.0 eq) and the desired substituted aniline (1.2 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of hydrochloric acid or a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Heat the mixture to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with the reaction solvent and then with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) to obtain the final 4-anilino-6-nitrocinnoline analog.

Visualizing the Scientific Workflow and Rationale

Diagram: Synthetic Workflow

Synthetic_Workflow Start Substituted 2-Amino-Nitrophenyl Ketone Step1 Diazotization & Cyclization Start->Step1 Intermediate1 6-Nitrocinnolin-4-ol Step1->Intermediate1 Step2 Chlorination (POCl3, DMF) Intermediate1->Step2 Intermediate2 4-Chloro-6-nitrocinnoline Step2->Intermediate2 Step3 Amination (R-NH2) Intermediate2->Step3 FinalProduct 4-(Substituted-amino)- 6-nitrocinnoline Analogs Step3->FinalProduct

Caption: Synthetic route for 6-nitrocinnolin-4-ol analogs.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Add the diluted compounds to the wells in triplicate and incubate for 72 hours. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Gefitinib) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Anticipated Biological Mechanisms and Signaling Pathways

The primary mechanism of action for this class of compounds is hypothesized to be the inhibition of protein kinases involved in cancer cell proliferation and survival.

Diagram: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF Ligand EGF->EGFR Analog 6-Nitrocinnolin-4-ol Analog Analog->EGFR

Caption: Inhibition of the EGFR signaling cascade by analogs.

As depicted, many 4-anilino substituted heterocyclic compounds function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[4] By binding to the ATP pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

Conclusion and Future Directions

The 6-nitrocinnolin-4-ol scaffold holds considerable promise for the development of novel kinase inhibitors for cancer therapy. By leveraging the established SAR of structurally related 6-nitroquinazolines, researchers can rationally design and synthesize libraries of 6-nitrocinnolin-4-ol analogs with diverse substitutions at the C4-position. The synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for these investigations. Future work should focus on synthesizing a broad range of analogs and screening them against a panel of cancer cell lines and relevant kinases to establish a definitive SAR for this exciting new class of compounds. The insights gained will be invaluable for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation targeted cancer therapeutics.

References

  • The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide. Benchchem. Accessed January 21, 2026.
  • design, synthesis and evaluation of 6-substituted-4-hydroxy-1-(2- substitutedacetyl)-3-nitroquinolin-2(1h)-ones for anticancer activity. OUCI. Accessed January 21, 2026.
  • A Comparative Analysis of the Biological Activities of 6-Nitroisoquinoline and 5 - Benchchem. Benchchem. Accessed January 21, 2026.
  • Application Notes and Protocols for the Synthesis and Evaluation of 2-Ethyl-6-nitroquinolin-4-amine Analogs for SAR Studies. Benchchem. Accessed January 21, 2026.
  • Farag AB, Othman AH, El-Ashrey MK, Abbas SE, Elwaie TA, Singh K, Gokhale N, Sil D, Singh SS, Talele TT. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Med Chem. 2024 Sep;16(19):2025-2041. doi: 10.1080/17568919.2024.2389772. Epub 2024 Sep 4. PMID: 39230501; PMCID: PMC11485908.
  • Farag AB, Othman AH, El-Ashrey MK, et al. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. 2024;16(19):2025-2041. doi:10.1080/17568919.2024.2389772.
  • Drewry DH, Axtman AD, Barta IN, et al. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem. 2018;13(1):43-52. doi:10.1002/cmdc.201700663.
  • Goksen U, Kelekci NG, Goktas O, et al. Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorg Med Chem. 2005;13(9):3175-3183. doi:10.1016/j.bmc.2005.02.050.
  • Tobe M, Isobe Y, Tomizawa H, Nagasaki T, Obara F, Matsumoto M, Hayashi H. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chem Pharm Bull (Tokyo). 2002 Aug;50(8):1073-80. doi: 10.1248/cpb.50.1073. PMID: 12192139.
  • Gaonkar SL, Aher N, Singh A, et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry. 2011;19(1):15-28. doi:10.1016/j.bmc.2010.11.025.
  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • 6-Nitrocinnolin-4-ol | 7387-19-1. Benchchem. Accessed January 21, 2026.
  • 5-Nitrocinnoline: A Comparative Analysis of its Biological Activity. Benchchem. Accessed January 21, 2026.
  • Iacob RE, Iacob AS, Gheorghe G, et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. 2021;22(19):10777. doi:10.3390/ijms221910777.
  • Inhibitory Activity Of 4-Anilinoquinazoline And Derivatives Against Egfr Kinase Using DFT-QSAR Analysis. RHAZES: Green and Applied Chemistry. Published May 31, 2019. Accessed January 21, 2026.

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Comparative

A Comparative In Silico Analysis: Molecular Docking of 6-Nitrocinnolin-4-ol and Analogs Against Key Antibacterial and Anticancer Targets

This guide provides an in-depth comparative analysis of the molecular docking profiles of 6-nitrocinnolin-4-ol and a series of its rationally designed analogs. The cinnoline scaffold is a privileged heterocyclic structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking profiles of 6-nitrocinnolin-4-ol and a series of its rationally designed analogs. The cinnoline scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological activity of the parent molecule, making 6-nitrocinnolin-4-ol an intriguing starting point for drug discovery.[4][5]

This study leverages molecular docking to predict the binding affinities and interaction patterns of these compounds against two well-validated therapeutic targets: E. coli DNA Gyrase Subunit B, a critical enzyme in bacterial replication, and the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key regulator of cell proliferation implicated in various cancers.[6][7] By systematically evaluating how structural modifications to the 6-nitrocinnolin-4-ol core influence binding, we aim to elucidate key structure-activity relationships (SAR) that can guide the future design of more potent and selective therapeutic agents.

The Rationale: Why Comparative Docking?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9][10] In drug discovery, it serves as an invaluable tool for:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a potential drug (ligand) and its protein target, often expressed as a docking score or binding energy.

  • Elucidating Binding Modes: Visualizing the specific 3D pose of the ligand within the protein's active site and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

  • Structure-Based Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" for further investigation.

  • Guiding Lead Optimization: Understanding the SAR of a series of compounds to rationally design modifications that improve potency and selectivity.[11]

This guide focuses on a comparative approach, which is essential for understanding SAR. By docking a parent compound (6-nitrocinnolin-4-ol) and several closely related analogs, we can directly correlate specific chemical changes—such as altering the position of the nitro group or introducing new functional groups—with changes in predicted binding affinity and interaction patterns. This causality is the cornerstone of rational drug design.

Selected Protein Targets

  • E. coli DNA Gyrase Subunit B (PDB ID: 4BAE): DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[6][12] Quinolone antibiotics, which share structural similarities with the cinnoline core, are known to target this enzyme.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1M17): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its dysregulation is a hallmark of many cancers, and numerous approved anticancer drugs, like gefitinib, target its kinase domain.[7] Cinnoline and quinazoline derivatives have shown promise as EGFR inhibitors.[7]

Experimental Protocol: A Self-Validating Docking Workflow

The following protocol outlines a rigorous and reproducible methodology for comparative docking studies. The inclusion of a validation step is critical for ensuring the trustworthiness of the computational model.

Step 1: Ligand Preparation

The causality behind meticulous ligand preparation lies in ensuring that the molecule's three-dimensional structure, charge distribution, and protonation state are as accurate as possible before docking.

  • 2D Structure Generation: The 2D structures of 6-nitrocinnolin-4-ol and its hypothetical analogs (see Table 1) were drawn using chemical drawing software (e.g., ChemDraw).

  • Conversion to 3D and Energy Minimization: Structures were converted to 3D SDF format. A molecular mechanics force field (e.g., MMFF94) was applied to perform energy minimization, generating a low-energy, stable conformation for each ligand. This step is crucial as the initial 3D conformation can influence the docking outcome.

  • File Format Conversion: The minimized structures were converted to the PDBQT format required by AutoDock Vina, which includes atomic coordinates, partial charges (Gasteiger charges), and information on rotatable bonds.

Step 2: Target Protein Preparation

The goal of protein preparation is to clean the experimentally determined crystal structure and prepare it for the docking simulation by removing extraneous molecules and adding necessary atomic information.

  • PDB Structure Retrieval: The 3D crystal structures of E. coli DNA Gyrase B (PDB ID: 4BAE) and human EGFR (PDB ID: 1M17) were downloaded from the Protein Data Bank.

  • Structure Cleaning: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, were removed from the PDB files. This ensures the docking simulation focuses solely on the interaction between the target protein and the new ligands.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned. This is vital for accurately calculating electrostatic interactions.

  • File Format Conversion: The prepared protein structures were saved in the PDBQT format.

Step 3: Docking Protocol Validation (Trustworthiness Pillar)

To ensure the chosen docking parameters are reliable for the specific protein target, the protocol must be validated. This is achieved by "re-docking"—taking the original ligand that was co-crystallized with the protein and docking it back into the active site.

  • Re-docking: The native ligand from PDB 1M17 (Erlotinib) was docked into the prepared EGFR structure using the same parameters intended for the cinnoline compounds.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose was calculated.

  • Validation Criteria: An RMSD value of less than 2.0 Å is widely accepted as an indicator of a valid and reliable docking protocol, confirming that the software and parameters can accurately reproduce the experimentally observed binding mode.[8]

Step 4: Grid Box Generation and Molecular Docking
  • Binding Site Definition: The active site for each protein was identified based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Creation: A 3D grid box was centered on the active site. The size of the grid (e.g., 60 x 60 x 60 points) was set to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it.

  • Docking Execution: Molecular docking was performed using AutoDock Vina.[13] The software employs a sophisticated search algorithm (a variant of the Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the grid box, calculating a binding affinity score for the most favorable poses.[6]

Step 5: Analysis and Visualization
  • Binding Energy Analysis: The docking results were analyzed, focusing on the binding energy (reported in kcal/mol) of the top-ranked pose for each ligand. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Visualization: The top-ranked poses were loaded into molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.

Workflow Visualization

The entire comparative docking process can be summarized in the following workflow diagram.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid Define Grid Box (Active Site) ligand_prep->grid protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) redock Re-dock Native Ligand protein_prep->redock protein_prep->grid rmsd Calculate RMSD redock->rmsd validate Validate Protocol (RMSD < 2.0 Å) rmsd->validate validate->grid Proceed if Valid dock Perform Molecular Docking (AutoDock Vina) grid->dock analyze Analyze Results (Binding Energy, Interactions) dock->analyze sar Structure-Activity Relationship (SAR) analyze->sar G cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Cinnoline Inhibitor (e.g., C-4) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This comparative docking study successfully elucidated preliminary structure-activity relationships for a series of 6-substituted cinnolin-4-ol derivatives. The results strongly suggest that substitution at the 6-position of the cinnoline ring is a critical determinant of binding affinity for both bacterial DNA Gyrase B and human EGFR.

Specifically, the 6-chlorocinnolin-4-ol (C-4) analog emerged as the most promising candidate from this in silico screening, demonstrating superior predicted binding energy against both targets compared to the parent compound.

These computational findings provide a solid foundation for the next phase of drug discovery. The immediate future work should involve:

  • Chemical Synthesis: Synthesizing compounds C-1, C-3, and C-4 to provide material for biological evaluation.

  • In Vitro Validation: Performing enzymatic assays to experimentally measure the inhibitory activity (IC50) of the synthesized compounds against DNA gyrase and EGFR.

  • Antimicrobial and Anticancer Screening: Testing the compounds in cell-based assays to determine their antibacterial activity against strains like E. coli and their cytotoxic effects on EGFR-dependent cancer cell lines.

By integrating these computational predictions with experimental validation, a more comprehensive understanding of the therapeutic potential of 6-nitrocinnolin-4-ol derivatives can be achieved, paving the way for the development of novel and effective drug candidates.

References

  • Mahmoud, E. M., Shongwe, M., Moghadam, E. S., Moghimi-Rad, P., Stoll, R., & Abdel-Jalil, R. (2022). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Zeitschrift für Naturforschung C, 78(3-4), 123-131. [Link]

  • Sultan Qaboos University House of Expertise. (2023). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. [Link]

  • Request PDF. (n.d.). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis and Docking Studies of Cinnoline Derivatives for Enhanced Anti-Bacterial Activity. [Link]

  • Khan, S., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry. [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • Muralidharan, N., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design. [Link]

  • Kumar, M., & Gromiha, M. M. (2019). Benchmarking of different molecular docking methods for protein-peptide docking. BMC Bioinformatics. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Open Research Library. (2024). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]

  • Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Heterocyclic Compounds. [Link]

  • Sławiński, J., & Szafrański, K. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • El-Naggar, A. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • Mohammadi, N., et al. (2025). ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques. Journal of Biomolecular Structure and Dynamics. [Link]

  • Request PDF. (2019). Spectroscopic Identifications, Molecular Docking, Neuronal Growth and Enzyme Inhibitory Activities of Steroidal Nitro Olefin: Quantum Chemical Study. ResearchGate. [Link]

  • Joshi, S. D., et al. (2018). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Medicinal Chemistry Research. [Link]

  • Ilovaisky, D. I., & Artamonov, O. S. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]

  • Li, Y., et al. (2021). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules. [Link]

  • Gunasekaran, M., Ravi, R., & Subramanian, K. (2022). Molecular docking analysis of lupeol with different cancer targets. Bioinformation. [Link]

  • Kiss, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Al-zughaibi, A. O., et al. (2025). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules. [Link]

  • Roy, P., et al. (2023). Antimicrobial Activities of Natural Bioactive Polyphenols. Applied Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Nitrocinnolin-4-ol proper disposal procedures

As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost respect for safety and regulatory compliance. The following guide provides a comprehensive operational an...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to handle and dispose of all chemical reagents with the utmost respect for safety and regulatory compliance. The following guide provides a comprehensive operational and disposal plan for 6-Nitrocinnolin-4-ol, grounded in established safety protocols for hazardous chemical waste.

Disclaimer: 6-Nitrocinnolin-4-ol is a specialized research chemical for which a specific, publicly available Safety Data Sheet (SDS) is not readily found. Therefore, this guidance is synthesized from an expert analysis of its chemical structure—a nitrogen-containing heterocyclic compound with a nitro functional group—and authoritative data on analogous compounds such as 4-Nitrophenol and 4-Nitroaniline.[1][2] All procedures must be conducted in accordance with your institution's specific Environmental Health & Safety (EHS) policies.

Hazard Assessment and Profile

The primary directive in managing chemical waste is a thorough understanding of the associated hazards. The structure of 6-Nitrocinnolin-4-ol suggests multiple hazard classes. The cinnoline ring system is a bioactive scaffold, and the nitro group (-NO₂) is a well-known toxophore and energetic functional group.[3][4]

Based on analogous nitroaromatic compounds, the hazard profile can be summarized as follows:

Hazard CategoryAnticipated Risk and RationaleSupporting Sources
Acute Toxicity Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin. Nitro compounds can cause methemoglobinemia, leading to cyanosis and circulatory collapse.[1][1][2][5]
Reactivity/Stability Potentially unstable. Nitro compounds can be energetic and may decompose explosively under heat, shock, or friction.[3] Must be kept away from strong acids, bases, and reducing agents.[3][6]
Health Hazards Suspected carcinogen and may cause organ damage through prolonged or repeated exposure.[2]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[5] Disposal into drains or the environment is strictly prohibited.[7][8][5][8]
Combustion Hazard Combustible solid. Fire will produce toxic gases, including carbon oxides (CO, CO₂) and, critically, nitrogen oxides (NOx).[1][1]

Pre-Disposal Safety Protocol: Engineering Controls and PPE

Before handling any waste containing 6-Nitrocinnolin-4-ol, it is mandatory to establish a safe working environment. The causality is clear: effective containment is the first line of defense against exposure.

  • Engineering Controls: All handling of 6-Nitrocinnolin-4-ol waste, both solid and in solution, must occur within a certified chemical fume hood. This is to prevent the inhalation of fine powders or aerosols.

  • Personal Protective Equipment (PPE): A multi-barrier approach is essential to prevent dermal, ocular, and respiratory exposure.

    • Gloves: Nitrile gloves are required. Given the potential for skin absorption, immediately change gloves if contamination is suspected.

    • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection: While a fume hood is the primary control, consult your institution's EHS for situations that may require additional respiratory protection.

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE and training for all personnel handling hazardous chemicals.[9][10]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is a self-validating system; it prevents dangerous reactions by ensuring incompatible materials are never mixed.[11]

  • Identify the Waste Stream:

    • Solid Waste: Includes pure 6-Nitrocinnolin-4-ol, contaminated spatulas, weigh boats, and absorbent materials from spills.

    • Liquid Waste: Includes solutions containing 6-Nitrocinnolin-4-ol. Note the solvent, as this will determine the final waste stream (e.g., halogenated vs. non-halogenated).

  • Segregate Incompatibles: This is the most critical step. 6-Nitrocinnolin-4-ol waste must NOT be mixed with:

    • Acids or Bases: Can catalyze decomposition.

    • Reducing Agents: Risk of a highly exothermic or explosive reaction.

    • Flammable Solvents (unless part of a defined liquid waste stream): Do not mix solid nitro compound waste with organic solvents.

    • Oxidizers: While it has oxidizing properties, mixing with stronger oxidizers is unpredictable.

  • Collect the Waste:

    • For Solid Waste: Carefully place all solid materials into the designated solid hazardous waste container. Avoid generating dust.

    • For Liquid Waste: Using a funnel, pour the liquid waste into the designated liquid hazardous waste container. Do not fill the container beyond 75% capacity to allow for vapor expansion.[12]

Waste Container Selection and Labeling

The integrity of the waste container and its labeling are mandated by the EPA and OSHA to ensure safe handling, transport, and disposal.[13][14]

  • Container Selection:

    • Use only containers provided or approved by your EHS department.

    • Material Compatibility: High-density polyethylene (HDPE) or glass containers are generally suitable for this type of waste.[15][16] The container must have a secure, tight-fitting lid.

    • Inspect the container for any damage or contamination before use.

  • Labeling Protocol:

    • Obtain a hazardous waste label from your EHS office.

    • Affix the label to the container before adding any waste.[12]

    • Clearly write the full chemical name: "6-Nitrocinnolin-4-ol ". Do not use abbreviations.

    • List all other components, including solvents and their approximate percentages.

    • Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).

    • Record the date accumulation started.

Emergency Procedures: Spill Management

In the event of a spill, a prepared response is essential for safety.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain the Spill:

    • For a small solid spill, gently cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[15]

    • For a small liquid spill, surround the spill with absorbent pads or sand to prevent it from spreading.

  • Collect Material: Carefully scoop the contained material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.[17]

  • Report: Report the incident to your supervisor and EHS office, regardless of size.

Final Disposal Pathway

The final disposal of 6-Nitrocinnolin-4-ol is a regulated process that culminates in its destruction by a licensed hazardous waste facility. Laboratory personnel are responsible for the initial stages of this workflow.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as directed by your EHS office. The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Request Pickup: Once the container is full or you are finished with the process, submit a waste pickup request to your institution's EHS department.

  • Ultimate Disposal: Your EHS office will arrange for a licensed hazardous waste contractor to transport the material for final disposal. The most probable and safest method for nitro-containing organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Nitrocinnolin-4-ol waste.

G Figure 1. Disposal Workflow for 6-Nitrocinnolin-4-ol start Waste Generation (6-Nitrocinnolin-4-ol) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe decision Solid or Liquid Waste? ppe->decision solid_waste Solid Waste (Pure compound, contaminated labware, spill cleanup material) decision->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) decision->liquid_waste Liquid collect_solid Step 2: Collect in Designated Solid Waste Container solid_waste->collect_solid collect_liquid Step 2: Collect in Designated Liquid Waste Container (<75% Full) liquid_waste->collect_liquid label_container Step 3: Ensure Container is Properly Labeled (Full Chemical Name, Hazards) collect_solid->label_container collect_liquid->label_container storage Step 4: Store in Designated Satellite Accumulation Area (SAA) label_container->storage ehs_pickup Step 5: Request Pickup from EHS Office storage->ehs_pickup end Final Disposal (Incineration via Licensed Contractor) ehs_pickup->end

Caption: Disposal Workflow for 6-Nitrocinnolin-4-ol

References

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas. Occupational Safety and Health Administration (OSHA). [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental Health and Safety Office Waste Container Compatibility. Ball State University. [Link]

  • OSHA Regulated Chemicals with Expanded Health Standards. NASA. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). [Link]

  • Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]

  • DIRECTIVE NUMBER: CPL 02-02-076 ABSTRACT Purpose: This Instruction describes policies and procedures for implementing a National Emphasis Program (NEP) to reduce or eliminate worker exposures to hexavalent chromium (Cr(VI)) and other toxic substances. IN.gov. [Link]

  • Chemical Compatibility by Container Resin. CP Lab Safety. [Link]

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]

  • Chemical Compatibility for Waste Accumulation. Princeton University. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Nitrocinnolin-4-ol

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Nitrocinnolin-4-ol, for which speci...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Nitrocinnolin-4-ol, for which specific safety data may not be extensively available, demands a proactive and informed approach to personal protection. This guide synthesizes established safety protocols for structurally related nitro and aromatic heterocyclic compounds to provide a robust framework for the safe handling of 6-Nitrocinnolin-4-ol. Our primary objective is to empower you with the knowledge to create a secure laboratory environment, thereby enabling your focus to remain on groundbreaking research.

Hazard Analysis: Understanding the Risks of 6-Nitrocinnolin-4-ol

Anticipated Hazards:

  • Toxicity: Similar nitro-aromatic compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[4][5]

  • Organ Damage: Prolonged or repeated exposure to related chemicals may cause damage to organs.[1]

  • Combustibility: While not always highly flammable, many organic nitro compounds are combustible and can release hazardous combustion products, such as nitrogen oxides (NOx), upon burning.[1][6]

Due to these potential hazards, a comprehensive Personal Protective Equipment (PPE) plan is not merely a recommendation but a critical necessity for the safe handling of 6-Nitrocinnolin-4-ol.[7]

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 6-Nitrocinnolin-4-ol. This involves selecting appropriate protection for each potential route of exposure.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: These are required at all times when handling 6-Nitrocinnolin-4-ol to protect against splashes and fine dust particles.

  • Face Shield: In addition to goggles, a face shield must be worn when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.

Causality: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical exposure. Standard safety glasses do not provide a sufficient seal to protect against splashes and airborne particles.

Hand Protection: Preventing Dermal Absorption

The selection of appropriate gloves is critical, as no single glove material is impervious to all chemicals.

Recommended Glove Types:

Glove MaterialBreakthrough Time (General Recommendation)Rationale
Butyl Rubber > 8 hoursExcellent resistance to a wide range of chemicals, including many nitro compounds.
Neoprene > 4 hoursGood alternative to butyl rubber, offering broad chemical resistance.
Nitrile (Double Gloving) Variable (check manufacturer's data)While common, nitrile gloves should be used with caution. Double gloving provides an additional layer of protection, and gloves should be changed frequently and immediately upon any sign of contamination or degradation.

Operational Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of damage, such as tears or pinholes.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[8]

Body Protection: Shielding Against Contamination

Essential Garments:

  • Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is mandatory to protect against splashes and accidental contact with flammable materials.[7]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a disposable coverall, such as those made from Tyvek®, may be necessary to provide a higher level of barrier protection against particulates.[9]

Respiratory Protection: Safeguarding Against Inhalation

All work with 6-Nitrocinnolin-4-ol, especially in powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

When is a Respirator Necessary?

In situations where engineering controls like a fume hood are not feasible or in the event of a spill, respiratory protection is required.

  • Type of Respirator: A NIOSH-approved respirator with a particulate filter (P100) is recommended for handling the solid compound. If working with solutions that could generate vapors, an organic vapor cartridge should be added.

Procedural Workflow for Safe Handling

The following step-by-step process integrates the use of PPE into the handling of 6-Nitrocinnolin-4-ol.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Don Full PPE Area_Prep 2. Prepare Work Area in Fume Hood Prep->Area_Prep Weigh 3. Weigh Compound in Fume Hood Area_Prep->Weigh Transfer 4. Transfer Compound Weigh->Transfer Decon 5. Decontaminate Surfaces and Glassware Transfer->Decon Doff 6. Doff PPE Correctly Decon->Doff Waste 7. Dispose of Waste Doff->Waste

Caption: PPE Integrated Experimental Workflow

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Environmental Responsibility

All waste contaminated with 6-Nitrocinnolin-4-ol must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor, following all local, state, and federal regulations.[8]

Conclusion: A Culture of Safety

The responsible use of 6-Nitrocinnolin-4-ol in research and development is contingent upon a deeply ingrained culture of safety. By understanding the potential hazards and diligently applying the multi-layered PPE and handling protocols outlined in this guide, you can significantly mitigate risks. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific pursuits.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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